Product packaging for Heptacontane(Cat. No.:CAS No. 7719-93-9)

Heptacontane

Cat. No.: B3057163
CAS No.: 7719-93-9
M. Wt: 983.9 g/mol
InChI Key: IPMNAGMOJQBRJL-UHFFFAOYSA-N
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Description

Heptacontane is a long-chain, straight hydrocarbon alkane with the molecular formula C70H142 and a molecular weight of 983.91 g/mol . It is classified as a chemical substance with a defined structure and is a solid at room temperature . This compound is provided as a high-purity reagent for research and development purposes. While specific biological activity data for this compound is limited in the searched literature, related long-chain alkanes are known to be subjects of interest in various scientific fields. For instance, heptacosane (C27H56), a shorter-chain alkane, has been investigated for its potential to overcome multidrug resistance in cancer cells by acting as a substrate and potent inhibitor of P-glycoprotein (P-gp), an efflux pump that reduces the efficacy of chemotherapeutic agents . Other similar alkanes are also studied as components in essential oils and insect pheromones . As a high molecular weight alkane, this compound may be of interest for studies in materials science, polymer research, and as a standard in analytical chemistry. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H142 B3057163 Heptacontane CAS No. 7719-93-9

Properties

IUPAC Name

heptacontane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H142/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-70H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMNAGMOJQBRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H142
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335027
Record name heptacontane
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URL https://comptox.epa.gov/dashboard/DTXSID60335027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

983.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7719-93-9
Record name Heptacontane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name heptacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPTACONTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLF8L9D9BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Heptacontane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacontane (C70H142) is a long-chain saturated hydrocarbon belonging to the alkane series. As a high-molecular-weight paraffin, its physical and chemical properties are of significant interest in various fields, including materials science, lubrication technology, and as a reference standard in analytical chemistry. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, complete with detailed experimental protocols for their determination and characterization.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in different environments and for its application in scientific research and industrial processes.

General Properties
PropertyValueReference
Chemical Formula C70H142[1][2][3][4]
IUPAC Name This compound[4]
CAS Number 7719-93-9[1][2][3][4]
Molecular Weight 983.88 g/mol [1][2][3]
Appearance Colorless, odorless solid; waxy consistency at room temperature.[5]
Physical Properties
PropertyValueReference
Melting Point 105.55 °C (estimate)[6]
Boiling Point 653.3 °C at 760 mmHg[5]
Density 0.83 g/cm³[5]
Refractive Index 1.463[5]
Vapor Pressure 3.18E-16 mmHg at 25 °C[5]
Flash Point 698 °C[5]
Solubility Insoluble in water; soluble in nonpolar organic solvents.[5]

Experimental Protocols

Detailed methodologies for the determination of the key physical and chemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for long-chain alkanes.

Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method with a high-temperature melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is then gently tapped to pack the sample at the bottom.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. A sharp melting range (typically within 1 °C) is indicative of a pure compound.

Determination of Boiling Point

Due to its very high boiling point, the determination of this compound's boiling point requires specialized equipment, such as a distillation apparatus designed for high-boiling substances under controlled pressure.

Methodology:

  • Apparatus: A micro-distillation apparatus equipped with a high-temperature thermometer and a vacuum connection is used.

  • Procedure: A small sample of this compound is placed in the distillation flask with a boiling chip. The apparatus is sealed, and a vacuum is applied to reduce the boiling point to a more manageable temperature.

  • Heating: The flask is heated gently in a suitable heating mantle.

  • Measurement: The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. The observed boiling point is then corrected to standard atmospheric pressure using a nomograph.

Determination of Density

The density of solid this compound can be determined by the flotation method or by using a pycnometer with a suitable non-solvent.

Methodology (Pycnometer):

  • Mass of Empty Pycnometer: A clean and dry pycnometer is weighed accurately.

  • Mass of Pycnometer with Sample: A known mass of this compound is added to the pycnometer, and the total mass is recorded.

  • Mass of Pycnometer with Sample and Liquid: The pycnometer is filled with a liquid of known density in which this compound is insoluble (e.g., a specific alcohol or water with a surfactant). Care is taken to remove any air bubbles. The total mass is then measured.

  • Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is recorded.

  • Calculation: The volume of the this compound sample is calculated from the masses recorded, and the density is determined by dividing the mass of the sample by its volume.

Determination of Solubility

The solubility of this compound in various organic solvents can be determined by the isothermal saturation method.

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for an extended period to ensure saturation.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the dissolved this compound is determined. The solubility is then expressed as grams of solute per 100 grams of solvent.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of this compound and to identify any impurities.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Hexane filter Filter dissolve->filter inject Inject into GC filter->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Obtain Chromatogram detect->chromatogram mass_spec Analyze Mass Spectra chromatogram->mass_spec identify Identify Peaks mass_spec->identify

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the this compound molecule. For a straight-chain alkane like this compound, the spectra will be complex due to the overlapping signals of the numerous methylene (B1212753) (-CH2-) groups.

Expected Spectral Features:

  • ¹H NMR: A triplet corresponding to the terminal methyl (-CH3) protons and a large, complex multiplet for the methylene protons.

  • ¹³C NMR: Distinct signals for the terminal methyl carbons and a series of closely spaced signals for the non-equivalent methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For an alkane, the spectrum is characterized by C-H stretching and bending vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
2850-2960C-H stretch
1450-1470C-H bend (methylene)
1370-1380C-H bend (methyl)

Logical Relationships of Alkane Physical Properties

The physical properties of n-alkanes are strongly correlated with their molecular weight, which is directly related to the number of carbon atoms in the chain.

Alkane_Properties node_carbon Increase in Carbon Number node_mw Increase in Molecular Weight node_carbon->node_mw node_vdw Stronger van der Waals Forces node_mw->node_vdw node_density Higher Density node_mw->node_density node_mp Higher Melting Point node_vdw->node_mp node_bp Higher Boiling Point node_vdw->node_bp

Caption: Relationship between carbon number and physical properties of n-alkanes.

Conclusion

This technical guide has provided a detailed overview of the key chemical and physical properties of this compound. The summarized data and experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter this long-chain alkane. The provided visualizations of experimental workflows and property relationships further aid in the understanding of this compound's characteristics.

References

The Enigmatic Presence of Heptacontane: An In-depth Technical Guide to Very-Long-Chain Alkanes in Plant Waxes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of very-long-chain alkanes (VLCAs), with a specific focus on heptacontane (C70H142), in plant cuticular waxes. While the existing scientific literature extensively documents the presence of VLCAs, typically up to 36 carbon atoms, specific quantitative data for this compound in plant species is notably scarce. This guide synthesizes the available knowledge on VLCAs, outlines detailed experimental protocols for their analysis, and presents the established biosynthetic pathways. The information is intended to equip researchers with the foundational knowledge and methodologies to investigate the presence and potential roles of ultra-long-chain alkanes like this compound in the plant kingdom.

Introduction to Very-Long-Chain Alkanes in Plant Waxes

Plant cuticular waxes form a protective layer on the epidermis of terrestrial plants, playing a critical role in preventing water loss, protecting against UV radiation, and defending against pathogens and herbivores.[1] This wax is a complex mixture of hydrophobic lipids, primarily composed of very-long-chain fatty acids (VLCFAs) and their derivatives, including aldehydes, primary and secondary alcohols, ketones, esters, and alkanes.[2] n-Alkanes are major constituents of these waxes and are characterized by their long carbon chains, which are biosynthesized through a decarbonylation pathway.[3] While alkanes with chain lengths such as nonacosane (B1205549) (C29), hentriacontane (B1218953) (C31), and dotriacontane (B166350) (C32) are commonly reported as abundant in various plant species, the occurrence of ultra-long-chain alkanes like this compound (C70) is not well-documented in publicly available scientific literature.[4][5][6]

Quantitative Data on n-Alkane Composition in Plant Waxes

The analysis of plant wax composition is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the identification and quantification of individual n-alkane homologs.[7] The tables below summarize the typical distribution of VLCAs in representative plant species. It is important to note the absence of this compound in these and other widely reported analyses. This suggests that if this compound is present, it is likely in trace amounts or in species not yet extensively studied for their wax composition.

Table 1: n-Alkane Composition in Selected Plant Species

Plant SpeciesOrganMajor n-AlkanesMethod of AnalysisReference
Arabidopsis thalianaStemC29, C31GC-MS[3]
Pisum sativum (Pea)LeafHentriacontane (C31)Not Specified
Acacia senegal (Gum Arabic)Not SpecifiedHentriacontane (C31)Not Specified[8]
Trichosanthes anguinaLeafDotriacontane (C32)GC-MS[9]
Dianthus spp.Whole PlantHeptacosane (C27), Nonacosane (C29), Hentriacontane (C31)GC-MS
Saccharum officinarum (Sugarcane)Not SpecifiedC18-C32Not Specified[10]

Biosynthesis of Very-Long-Chain Alkanes

The biosynthesis of VLCAs in plants is a multi-step process that occurs in the endoplasmic reticulum (ER) of epidermal cells. The pathway begins with the elongation of C16-C18 fatty acids into VLCFAs by the fatty acid elongase (FAE) complex. These VLCFAs are then channeled into the alkane-forming pathway, which involves two core enzymatic reactions catalyzed by the ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) proteins.[1][3]

The proposed pathway involves the reduction of a very-long-chain acyl-CoA to an aldehyde, followed by the decarbonylation of the aldehyde to produce an odd-chain-length n-alkane.[3]

VLCA_Biosynthesis C16_C18_Acyl_CoA C16-C18 Acyl-CoA VLC_Acyl_CoA Very-Long-Chain Acyl-CoA (e.g., C30) C16_C18_Acyl_CoA->VLC_Acyl_CoA Fatty Acid Elongase (FAE) Complex VLC_Aldehyde Very-Long-Chain Aldehyde VLC_Acyl_CoA->VLC_Aldehyde Acyl-CoA Reductase (CER1/CER3 Complex) VLC_Alkane Very-Long-Chain Alkane (e.g., C29) VLC_Aldehyde->VLC_Alkane Aldehyde Decarbonylase (CER1/CER3 Complex)

Fig. 1: Biosynthesis pathway of very-long-chain alkanes.

Experimental Protocols

The analysis of this compound and other ultra-long-chain alkanes in plant waxes presents analytical challenges due to their high boiling points and low volatility. The following protocols provide a general framework for the extraction and analysis of VLCAs, with specific considerations for targeting higher molecular weight compounds.

Extraction of Cuticular Waxes

Objective: To extract total cuticular waxes from plant material.

Materials:

  • Fresh plant tissue (e.g., leaves, stems)

  • Chloroform (B151607) or hexane (B92381) (high purity, suitable for GC analysis)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Nitrogen gas stream or rotary evaporator

  • Analytical balance

Procedure:

  • Excise fresh plant tissue and record its fresh weight or surface area.

  • Immerse the plant material in a known volume of chloroform or hexane in a glass vial. The solvent-to-tissue ratio should be sufficient to ensure complete immersion.

  • Agitate the sample on a vortex mixer for 30-60 seconds. Avoid prolonged extraction times to minimize the co-extraction of intracellular lipids.

  • Carefully remove the plant material from the solvent.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Redissolve the wax residue in a known volume of hexane for subsequent analysis.

Wax_Extraction_Workflow Start Fresh Plant Material Solvent_Immersion Immerse in Chloroform/Hexane Start->Solvent_Immersion Agitation Vortex for 30-60s Solvent_Immersion->Agitation Separation Remove Plant Material Agitation->Separation Evaporation Evaporate Solvent Separation->Evaporation Residue Wax Residue Evaporation->Residue Dissolution Redissolve in Hexane Residue->Dissolution End Wax Extract for Analysis Dissolution->End

Fig. 2: Workflow for cuticular wax extraction.
Fractionation of Wax Components (Optional)

Objective: To isolate the n-alkane fraction from the total wax extract.

Materials:

Procedure:

  • Prepare a small silica gel column packed in hexane.

  • Apply the concentrated total wax extract to the top of the column.

  • Elute the n-alkane fraction with hexane.

  • Subsequently, elute other, more polar wax components with solvents of increasing polarity (e.g., dichloromethane).

  • Collect the hexane fraction containing the n-alkanes and concentrate it for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify n-alkanes in the wax extract.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane) is recommended for alkane separation. For very-long-chain alkanes, a high-temperature stable column is essential.[11]

  • Injector Temperature: A high injector temperature (e.g., 300-350°C) is crucial to ensure the complete vaporization of high molecular weight alkanes.[8]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50-70°C), holds for a few minutes, and then ramps up to a high final temperature (e.g., 320-350°C) at a rate of 5-10°C/min. A final hold at the high temperature is necessary to elute all compounds.[8]

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: ~230-250°C.

    • Mass Range: A wide mass range should be scanned (e.g., m/z 50-1000) to detect high molecular weight fragments.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for targeted quantification of specific alkanes, focusing on characteristic fragment ions such as m/z 57, 71, and 85.[8]

Derivatization: For alkanes, derivatization is generally not necessary for GC-MS analysis as they are volatile enough and do not possess active functional groups. However, for other long-chain compounds in the wax extract like fatty acids and alcohols, derivatization (e.g., silylation or methylation) is required to increase their volatility.[12]

Alternative Analytical Techniques: For ultra-long-chain alkanes that are difficult to analyze by conventional GC-MS, other techniques could be considered:

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique can be used to analyze non-volatile components by thermally degrading them into smaller, more volatile fragments that can be analyzed by GC-MS.[5]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (e.g., carbon dioxide) as the mobile phase, which has properties intermediate between a gas and a liquid. This allows for the separation of high molecular weight and thermally labile compounds at lower temperatures than GC.[6]

Conclusion

While the presence of this compound in plant waxes is not currently supported by direct and quantitative scientific evidence in readily accessible literature, the established methodologies for the analysis of very-long-chain alkanes provide a clear path for its investigation. The biosynthesis of VLCAs is a well-defined pathway, and the analytical techniques, though challenging for ultra-long-chain compounds, are robust. Future research employing optimized high-temperature GC-MS or alternative techniques like SFC on a wider diversity of plant species, particularly those from extreme environments, may yet reveal the presence and potential biological significance of this compound and other ultra-long-chain alkanes in the plant kingdom. This guide serves as a foundational resource for researchers embarking on such investigations.

References

Mass spectrometry fragmentation pattern of heptacontane

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the mass spectrometry fragmentation of very long-chain alkanes, with a specific focus on the theoretical fragmentation pattern of heptacontane (C70H142).

Introduction

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules. For saturated hydrocarbons, particularly long-chain alkanes, electron ionization (EI) mass spectrometry provides characteristic fragmentation patterns that are highly informative. This guide delves into the core principles governing the fragmentation of these molecules, using this compound (C70H142) as a model for very long-chain systems.

Upon electron impact, an alkane molecule loses an electron to form a molecular ion (M•+).[1] This ion is often energetically unstable and undergoes subsequent fragmentation. The fragmentation of linear alkanes is dominated by the cleavage of C-C bonds, a process that is energetically more favorable than the breaking of stronger C-H bonds.[2][3] This leads to a characteristic series of fragment ions that allows for the identification of the compound class. For very long-chain alkanes like this compound, the molecular ion peak is typically of very low abundance or entirely absent in standard 70 eV EI spectra due to the increased probability of fragmentation with increasing chain length.[3][4]

The Fragmentation Mechanism of this compound

The fragmentation of a linear alkane radical cation primarily proceeds through the cleavage of carbon-carbon bonds. This process results in the formation of a carbocation and a neutral radical. The positive charge preferentially remains on the fragment that forms the more stable carbocation.[5]

The general fragmentation process can be summarized as follows:

  • Ionization: A high-energy electron (typically 70 eV) collides with the this compound molecule, ejecting one of its bonding electrons to create the molecular ion, [C70H142]•+.

    C70H142 + e- -> [C70H142]•+ + 2e-

  • C-C Bond Cleavage: The unstable molecular ion fragments at various points along the carbon chain. Cleavage of a C-C bond can produce a variety of alkyl carbocations ([CnH2n+1]+) and alkyl radicals (•CmH2m+1).

    [C70H142]•+ -> [CnH2n+1]+ + •C(70-n)H2(70-n)+1

    The most prominent peaks in the mass spectrum of a straight-chain alkane correspond to a series of carbocations with the general formula [CnH2n+1]+.[4] This results in clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups.[3][6]

  • Secondary Fragmentation: The initially formed larger fragment ions can undergo further fragmentation, typically through the elimination of neutral molecules like hydrogen (H2), leading to less intense peaks at [CnH2n-1]+.[3]

The logical workflow for the primary fragmentation of this compound is illustrated in the diagram below.

Fragmentation_Workflow cluster_ionization Ionization cluster_fragmentation Primary Fragmentation (C-C Cleavage) cluster_detection Detection This compound This compound (C70H142) MolecularIon Molecular Ion [C70H142]•+ This compound->MolecularIon + 70 eV e- Fragments Fragment Ions [CnH2n+1]+ MolecularIon->Fragments Charge Retention Radicals Neutral Radicals •C(70-n)H2(70-n)+1 MolecularIon->Radicals Neutral Loss MassSpectrum Mass Spectrum (Series of [CnH2n+1]+ peaks) Fragments->MassSpectrum

Caption: General workflow of this compound fragmentation in EI-MS.

Predicted Mass Spectrum Data for this compound

The table below summarizes the expected prominent fragment ions in the electron ionization mass spectrum of this compound.

m/zIon Formula (CnH2n+1)nProbable Relative AbundanceNotes
29[C2H5]+2ModerateRepresents loss of a C68H137 radical.
43[C3H7]+3High (Potential Base Peak)A very stable secondary carbocation.
57[C4H9]+4High (Potential Base Peak)A very stable secondary carbocation.[4]
71[C5H11]+5HighAbundance typically starts to decrease after C4/C5.
85[C6H13]+6Moderate-HighPart of the characteristic repeating pattern.
...............
955[C68H137]+68Very LowCorresponds to the loss of an ethyl radical.
969[C69H139]+69Very Low / AbsentCorresponds to the loss of a methyl radical; typically unfavored.[4]
983[C70H142]•+70Extremely Low / AbsentMolecular ion peak, unlikely to be observed.[3]

Experimental Protocol: GC-MS Analysis of this compound

Analyzing a high molecular weight, low-volatility compound like this compound requires specific instrumental conditions to ensure proper vaporization and prevent thermal degradation.

4.1 Sample Preparation

  • Dissolution: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a high-boiling, non-polar solvent such as hexane, heptane (B126788), or toluene.

  • Filtration: Filter the sample through a 0.22 µm PTFE filter to remove any particulate matter.

4.2 Gas Chromatography (GC) Conditions

  • Injector: Split/splitless inlet, operated in splitless mode to maximize sensitivity.

  • Injector Temperature: 350-400°C (high temperature required for volatilization).

  • Column: A high-temperature, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.1 µm film thickness, polydimethylsiloxane (B3030410) phase).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 380°C.

    • Final Hold: Hold at 380°C for 10-15 minutes to ensure elution of the analyte.

4.3 Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230-250°C. A high source temperature is crucial to prevent condensation of the analyte.[7]

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 20 to 1000.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

The experimental workflow from sample injection to data analysis is visualized below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ms_process Mass Spectrometry cluster_data Data Analysis Dissolve Dissolve this compound in Hexane Filter Filter Sample (0.22 µm PTFE) Dissolve->Filter Inject Inject into GC Separate GC Column Separation (High Temp Program) Inject->Separate Transfer Transfer to MS Separate->Transfer Ionize Electron Ionization (70 eV) Transfer->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to follow the characteristic behavior of long-chain n-alkanes, yielding a spectrum dominated by a homologous series of alkyl carbocations ([CnH2n+1]+) separated by 14 Da. The molecular ion is expected to be absent or of negligible intensity. The most abundant ions are anticipated in the lower mass range, particularly at m/z 43 and 57. Successful analysis of such a high molecular weight compound is critically dependent on an experimental protocol that utilizes high temperatures for volatilization and transfer, while minimizing the potential for thermal degradation. The information presented provides a foundational guide for researchers working on the characterization of very long-chain hydrocarbons.

References

Unraveling the Ordered World of Heptacontane: A Technical Guide to its Crystal Structure and Molecular Arrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Conformation

Heptacontane is a linear saturated hydrocarbon with the chemical formula C70H142. In the solid state, the molecule typically adopts a planar, all-trans zigzag conformation, which is the most energetically favorable arrangement, minimizing steric hindrance between adjacent methylene (B1212753) groups. This extended conformation is crucial for the efficient packing of the molecules into a crystalline lattice.

Crystal Packing and Polymorphism

Long-chain n-alkanes like this compound exhibit polymorphism, meaning they can crystallize in more than one crystal structure depending on factors such as temperature, pressure, and the method of crystallization (e.g., from solution or from the melt). The dominant intermolecular forces governing the crystal packing are van der Waals interactions between the long hydrocarbon chains.

The molecules typically pack in a parallel fashion, forming lamellar structures. Within each lamella, the long axes of the molecules are aligned. The ends of the molecules in adjacent lamellae can be either in direct contact or interdigitated.

Crystallographic Data (Based on Hexacontane)

Due to the lack of specific, publicly available single-crystal X-ray diffraction data for this compound, the following table summarizes the crystallographic data for the closely related n-alkane, hexacontane (B1329453) (C60H122). It is anticipated that this compound would exhibit similar crystal packing characteristics.

PropertyValue (for n-hexacontane)
Chemical Formula C60H122
Molecular Weight 843.61 g/mol
Crystal System Orthorhombic
Space Group Pca2₁ (assumed based on common packing of n-alkanes)
Unit Cell Dimensions a ≈ 7.42 Å, b ≈ 4.96 Å, c ≈ 78.5 Å (estimated)
Molecules per Unit Cell (Z) 2
Conformation All-trans planar zigzag

Note: The unit cell parameter 'c' is directly proportional to the length of the carbon chain. Therefore, for this compound, the 'c' parameter would be expected to be proportionally longer.

Experimental Protocols

The determination of the crystal structure of a long-chain alkane like this compound involves a multi-step process, from synthesis and purification to single-crystal growth and diffraction analysis.

Synthesis of High-Purity this compound

High-purity, monodisperse long-chain alkanes are essential for obtaining high-quality crystals suitable for single-crystal X-ray diffraction. A common synthetic route is the Wurtz coupling reaction.

Protocol: Synthesis of this compound via Wurtz Coupling

  • Reactant Preparation: 1,35-dibromopentatriacontane (Br(CH₂)₃₅Br) is used as the starting material. This precursor must be of high purity.

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an inlet for an inert gas (e.g., Argon) is charged with freshly prepared sodium metal dispersion in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene.

  • Wurtz Coupling: The 1,35-dibromopentatriacontane, dissolved in the same anhydrous solvent, is added dropwise to the stirred sodium dispersion at an elevated temperature (typically the boiling point of the solvent). The reaction proceeds via a free-radical mechanism to form the C-C bond, yielding this compound.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess sodium is quenched carefully with a proton source (e.g., ethanol). The resulting this compound is then isolated by filtration and purified by repeated recrystallization from a suitable solvent (e.g., toluene or a mixture of alkanes). Purity is assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single Crystal Growth

Growing single crystals of sufficient size and quality is a critical and often challenging step. Solution crystallization is the most common method for long-chain alkanes.

Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: A solvent in which this compound has moderate solubility at elevated temperatures and lower solubility at room temperature is chosen. Toluene, xylene, or long-chain ethers are suitable candidates.

  • Solution Preparation: A dilute, saturated, or near-saturated solution of purified this compound is prepared by dissolving the compound in the chosen solvent at an elevated temperature. The solution should be filtered while hot to remove any particulate impurities.

  • Crystallization: The hot, clear solution is transferred to a clean crystallization dish or vial, which is then loosely covered to allow for very slow evaporation of the solvent over a period of several days to weeks at a constant, controlled temperature.

  • Crystal Harvesting: Once well-formed single crystals of suitable size (typically > 0.1 mm in all dimensions) are observed, they are carefully harvested from the mother liquor using a pipette or a small loop.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) or a suitable adhesive.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector. A complete dataset consists of thousands of diffraction spots, each with a specific intensity and position.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This yields an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and thermal displacement parameters.

Visualizations

The following diagrams illustrate the key workflows and relationships in the study of this compound's crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction Analysis synthesis Wurtz Coupling of 1,35-dibromopentatriacontane purification Recrystallization synthesis->purification characterization GC-MS & NMR purification->characterization solution Preparation of Saturated Solution characterization->solution evaporation Slow Solvent Evaporation solution->evaporation harvesting Crystal Harvesting evaporation->harvesting data_collection Data Collection (SC-XRD) harvesting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure final_structure structure_solution->final_structure Final Crystal Structure

Caption: Experimental workflow for determining the crystal structure of this compound.

molecular_arrangement cluster_molecule Single Molecule cluster_packing Crystal Packing This compound This compound (C70H142) conformation All-trans (zigzag) Conformation This compound->conformation adopts lamellae Lamellar Structure conformation->lamellae assembles into parallel Parallel Chain Alignment lamellae->parallel composed of van_der_waals Van der Waals Interactions parallel->van_der_waals driven by

Caption: Relationship between molecular conformation and crystal packing in this compound.

Conclusion

The crystal structure of this compound, like other long-chain n-alkanes, is characterized by the efficient packing of its extended, all-trans molecular chains into lamellar structures. While specific crystallographic data for this compound remains to be definitively determined and published, the data from homologous compounds like hexacontane provide a strong predictive framework. The experimental protocols outlined in this guide provide a comprehensive roadmap for researchers to pursue the synthesis, crystallization, and structural elucidation of this compound and other very long-chain hydrocarbons. Such fundamental knowledge is indispensable for the rational design of new materials and for advancing our understanding of self-assembly in complex molecular systems.

The Solubility of Heptacontane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide offers a comprehensive analysis of the solubility of heptacontane (C70H142), a long-chain n-alkane. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles of solubility with practical experimental methodologies. In light of the limited publicly available quantitative solubility data for this compound, this guide provides a robust theoretical framework to predict its solubility in various organic solvents. Furthermore, a detailed experimental protocol for the accurate determination of this compound solubility is presented. Visual diagrams generated using Graphviz are included to elucidate experimental workflows and the fundamental principles of solubility.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C70H142. As a long-chain alkane, its physical and chemical properties are dominated by its nonpolar nature.[1][2][3] Understanding the solubility of this compound is crucial for a range of applications, including its use in materials science, as a high-temperature lubricant, and potentially in specialized drug delivery systems where lipid solubility is a key factor. This guide addresses the practical challenges faced by researchers by providing a predictive framework for solubility and a detailed methodology for its experimental determination.

Physical Properties of this compound:
PropertyValueReference
Molecular FormulaC70H142[1][2][4][5]
Molecular Weight983.9 g/mol [1][4]
Melting PointApproximately 105 °C[5]
Boiling Point653.3 °C at 760 mmHg[2][4]
AppearanceWhite, waxy solid[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[6][7] As a large, nonpolar molecule, this compound's solubility is primarily driven by van der Waals forces.

  • High Solubility in Nonpolar Solvents: this compound is expected to exhibit its highest solubility in nonpolar, aprotic solvents. The intermolecular forces within these solvents are predominantly van der Waals forces, which are comparable to the forces between this compound molecules. This energetic similarity facilitates the dissolution process.

  • Moderate to Low Solubility in Polar Aprotic Solvents: Polar aprotic solvents possess dipole-dipole interactions in addition to van der Waals forces. While this compound can engage in van der Waals interactions with these solvent molecules, the energy required to disrupt the stronger dipole-dipole forces of the solvent is not fully compensated, leading to lower solubility.

  • Very Low to Insoluble in Polar Protic Solvents: Polar protic solvents, such as water and alcohols, form strong hydrogen bonds. The large, nonpolar structure of this compound cannot form hydrogen bonds and would disrupt the existing hydrogen-bonding network of the solvent. This process is energetically unfavorable, resulting in extremely low solubility.[7][8]

Predicted Solubility of this compound in Various Organic Solvents:
Solvent ClassExamplesPredicted Solubility of this compoundRationale
Nonpolar, Aprotic Hexane, Toluene, Carbon Tetrachloride, ChloroformHigh"Like dissolves like"; dominated by van der Waals forces.
Polar, Aprotic Acetone, Diethyl Ether, DichloromethaneModerate to LowEnergy required to overcome dipole-dipole interactions in the solvent.
Polar, Protic Water, Ethanol, MethanolVery Low to InsolubleDisruption of strong hydrogen bonding in the solvent is energetically unfavorable.

Experimental Determination of Solubility

For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. This section provides a detailed protocol for its implementation.

Materials and Equipment
  • This compound (high purity)

  • A selection of organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent A->B in vial C Seal vials and place in shaker at constant temp. B->C D Shake for 24-72 hours to ensure equilibrium E Allow solution to settle D->E F Centrifuge to sediment undissolved solid E->F G Extract supernatant F->G H Filter supernatant G->H I Dilute sample H->I J Analyze by HPLC/GC I->J

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure the formation of a saturated solution.

  • Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a temperature-controlled shaker and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For finer particles, centrifugation may be necessary to achieve clear separation.

  • Sample Extraction and Preparation: Carefully extract a known volume of the clear supernatant using a pipette. To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter compatible with the organic solvent.

  • Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these samples using a calibrated HPLC-ELSD or GC method to determine the concentration of this compound. The solubility is then reported as mass per unit volume (e.g., mg/mL) or mole fraction at the specified temperature.

Logical Relationships in Solubility

The solubility of a long-chain alkane like this compound is governed by a balance of intermolecular forces. The following diagram illustrates the logical relationship between the properties of the solute and solvent and the resulting solubility.

solubility_logic cluster_solute Solute (this compound) cluster_solvent Solvent solute_props Long nonpolar chain (C70H142) solute_forces Van der Waals forces solute_props->solute_forces interaction Solute-Solvent Interaction Energy solute_forces->interaction solvent_type Solvent Polarity solvent_forces Intermolecular forces (Van der Waals, Dipole-Dipole, H-bonds) solvent_type->solvent_forces solvent_forces->interaction solubility Solubility interaction->solubility determines

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, a strong theoretical understanding of its chemical nature allows for reliable qualitative predictions. This compound is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining this critical data. This guide serves as a valuable resource for researchers and professionals working with this compound and other long-chain alkanes, enabling informed decisions in experimental design and formulation development.

References

A Technical Guide to the Thermal Stability and Degradation of Heptacontane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and degradation of heptacontane (C70H142), a long-chain n-alkane. Due to the limited direct experimental data on this compound, this guide leverages data from analogous materials, primarily high-density polyethylene (B3416737) (HDPE) and high-molecular-weight paraffin (B1166041) waxes. These materials serve as excellent proxies due to their chemical structure, which consists of long saturated hydrocarbon chains. This document outlines the thermal decomposition pathways, degradation products, and the analytical techniques used for their characterization, providing a valuable resource for professionals working with long-chain alkanes in various applications, including pharmaceuticals.

Thermal Stability of this compound

The thermal stability of a long-chain alkane like this compound is determined by the energy required to break its covalent bonds. The carbon-carbon (C-C) single bonds are the most susceptible to cleavage upon heating. The thermal degradation of such molecules is not a simple melting or boiling process but a chemical decomposition into smaller, more volatile fragments.

Based on thermogravimetric analysis (TGA) of analogous materials like polyethylene wax, the onset of thermal decomposition for very long-chain alkanes typically occurs in the range of 300°C to 400°C. Below this temperature, this compound is expected to be thermally stable.

Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature. The following table summarizes typical decomposition temperatures for high-density polyethylene, which provides a reasonable estimate for the thermal behavior of this compound.

MaterialOnset Decomposition Temperature (°C)Temperature of Maximum Decomposition Rate (°C)
High-Density Polyethylene (HDPE)~325 - 400~438.6
Polyethylene Wax~200 - 400~490

Note: The exact temperatures can vary depending on the experimental conditions such as heating rate and atmosphere.

Thermal Degradation of this compound

The thermal degradation of this compound, like other long-chain alkanes, proceeds through a free-radical chain reaction mechanism. This process is initiated by the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy than a C-H bond.

Degradation Mechanism

The degradation process can be summarized in three main stages:

  • Initiation: At high temperatures, a C-C bond within the this compound chain breaks, forming two smaller alkyl radicals.

  • Propagation: These highly reactive radicals can undergo several reactions, including:

    • β-scission: The radical cleaves the C-C bond at the beta position, resulting in the formation of an alkene and a new, smaller alkyl radical. This is the primary pathway for the reduction in molecular weight.

    • Intramolecular hydrogen transfer: A radical abstracts a hydrogen atom from another carbon within the same molecule, leading to the formation of a more stable secondary or tertiary radical.

    • Intermolecular hydrogen transfer: A radical abstracts a hydrogen atom from a neighboring molecule, propagating the chain reaction.

  • Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.

This random scission process results in a complex mixture of smaller alkanes and alkenes of various chain lengths.

This compound This compound (C70H142) Initiation Initiation (Heat) This compound->Initiation AlkylRadicals Two Alkyl Radicals Initiation->AlkylRadicals Propagation Propagation AlkylRadicals->Propagation Termination Termination AlkylRadicals->Termination BetaScission β-Scission Propagation->BetaScission HTransfer Hydrogen Transfer (Intra/Intermolecular) Propagation->HTransfer Products Mixture of smaller Alkanes and Alkenes BetaScission->Products HTransfer->AlkylRadicals Termination->Products

Thermal Degradation Pathway of this compound
Degradation Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the primary technique used to identify the complex mixture of products formed during the thermal degradation of long-chain alkanes. Analysis of polyethylene and polyethylene waxes reveals that the degradation products are predominantly a series of alkanes and α-olefins (1-alkenes) with a wide range of carbon numbers.

The pyrolysis of high-density polyethylene typically yields a characteristic triplet pattern in the chromatogram for each carbon number, corresponding to the α,ω-diene, α-olefin, and n-alkane.

Product ClassSpecific Examples (from Polyethylene Pyrolysis)
n-AlkanesMethane, Ethane, Propane, Butane, ...
n-Alkenes (α-olefins)Ethene, Propene, 1-Butene, 1-Pentene, ...
Dienes1,3-Butadiene, etc.

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reliable and reproducible data on the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the temperature of maximum decomposition rate.

Methodology:

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss and the peak of the derivative thermogravimetric (DTG) curve, which corresponds to the temperature of the maximum rate of decomposition.

cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis weigh Weigh 5-10 mg of this compound place Place in Alumina Crucible weigh->place purge Purge with N2 (20-50 mL/min) place->purge heat Heat from ambient to 600°C at 10°C/min purge->heat record Record Mass Loss vs. Temperature heat->record analyze Determine Onset and Peak Decomposition Temps record->analyze

Experimental Workflow for TGA
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual chemical species produced during the thermal degradation of this compound.

Methodology:

  • Sample Preparation: A very small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere (helium) within the pyrolyzer. This causes the this compound to thermally decompose into a mixture of smaller, volatile fragments.

  • Gas Chromatography (GC) Separation: The volatile degradation products are swept by the carrier gas into a GC column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. A typical temperature program for the GC oven would be to hold at a low temperature (e.g., 40°C) for a few minutes and then ramp up to a high temperature (e.g., 300°C) to elute all the fragments.

  • Mass Spectrometry (MS) Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected.

  • Data Analysis: The mass spectrum of each eluting peak is compared to a spectral library (e.g., NIST) to identify the chemical structure of the degradation product.

cluster_py Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_da Data Analysis sample This compound Sample (µg scale) pyrolyze Heat to 600-800°C in Helium sample->pyrolyze inject Inject Fragments into GC Column pyrolyze->inject separate Separate based on Boiling Point inject->separate ionize Ionize and Fragment Molecules separate->ionize detect Detect Mass-to-Charge Ratio ionize->detect identify Identify Products via Spectral Library detect->identify

Experimental Workflow for Py-GC-MS

Conclusion

This compound, as a very long-chain n-alkane, exhibits high thermal stability, with decomposition commencing at temperatures above 300°C. The degradation process is a complex free-radical chain reaction that results in a wide array of smaller alkanes and alkenes. Understanding the thermal behavior and degradation products of this compound is critical for its application in high-temperature environments and for ensuring the stability of formulations in which it is a component. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of the thermal properties of this compound and other long-chain alkanes.

An In-depth Technical Guide to the Phase Transition Behavior of Solid Heptacontane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the solid-state phase transition behavior of heptacontane (C70H142), a long-chain n-alkane. Understanding the thermal properties and phase transitions of such long-chain hydrocarbons is critical in various fields, including pharmaceuticals, materials science, and drug delivery, where they can be utilized as excipients, in controlled-release formulations, and as phase change materials. Due to the limited availability of direct experimental data for this compound, this guide combines theoretical and estimated data for this compound with experimental findings from homologous long-chain n-alkanes and analogous materials like polyethylene (B3416737) waxes to present a comprehensive overview.

Introduction to the Phase Behavior of Long-Chain n-Alkanes

Long-chain n-alkanes, such as this compound, exhibit complex polymorphic behavior in the solid state. Upon heating, they typically undergo one or more solid-solid phase transitions before melting into an isotropic liquid. These intermediate phases are known as "rotator phases," where the alkyl chains have gained enough thermal energy to rotate about their long axes while maintaining a layered crystal structure. The presence and nature of these rotator phases are dependent on the chain length and parity (even or odd number of carbon atoms) of the n-alkane.

The general sequence of phase transitions upon heating for a long-chain n-alkane can be summarized as follows:

Crystalline Solid → Rotator Phase(s) → Isotropic Liquid

Quantitative Data on Phase Transitions

The following table summarizes the available quantitative data for the phase transitions of this compound and related long-chain n-alkanes. It is important to note that the data for this compound are primarily based on estimations and calculations, while the data for other n-alkanes are derived from experimental measurements.

n-AlkaneCarbon NumberTransitionTemperature (°C)Enthalpy (kJ/mol)Data Type
This compound 70 Melting (Tfus) 105.55 177.06 Estimated/Calculated
n-Heptadecane17Solid-Solid (Crystal to Rotator)9.510.94Experimental
Melting (Rotator to Liquid)21.940.16Experimental
Polyethylene Wax~50-100Multiple Melting Peaks--Experimental

Note: The multiple melting peaks observed in polyethylene waxes suggest the presence of different crystalline structures, such as extended-chain and folded-chain crystals, which may also be relevant for very long-chain n-alkanes like this compound.

Experimental Protocols

The characterization of the phase transition behavior of solid this compound and other long-chain alkanes relies on thermoanalytical and structural analysis techniques. The following sections detail the generalized experimental protocols for Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation at elevated temperatures.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin).

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere and prevent oxidative degradation.

  • Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 130°C).

    • Cool the sample back to the initial temperature at the same rate to observe crystallization behavior.

    • A second heating scan is often performed to ensure thermal history does not affect the results.

  • Data Analysis:

    • The onset temperature of the endothermic peak in the heating curve is typically taken as the transition temperature.

    • The area under the peak corresponds to the enthalpy of the transition.

Temperature-dependent XRD is used to identify the crystal structure of the different solid phases.

Methodology:

  • Sample Preparation:

    • Grind the solid this compound sample into a fine powder to ensure random orientation of the crystallites.

    • Mount the powder on a sample holder suitable for temperature-controlled measurements.

  • Instrument Setup:

    • Use a powder diffractometer equipped with a variable-temperature stage.

    • Commonly, Cu Kα radiation (λ = 1.5406 Å) is used as the X-ray source.

  • Measurement:

    • Record a diffraction pattern at room temperature.

    • Heat the sample in a stepwise manner, allowing for thermal equilibration at each temperature step.

    • Collect a diffraction pattern at various temperatures, particularly around the transition temperatures identified by DSC.

  • Data Analysis:

    • Index the diffraction peaks at each temperature to determine the unit cell parameters and crystal system of each phase.

    • Changes in the diffraction pattern as a function of temperature indicate a phase transition.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the study of this compound's phase transition behavior.

Phase_Transition_Pathway Crystalline Crystalline Solid (Ordered Structure) Rotator Rotator Phase(s) (Chain Rotation) Crystalline->Rotator Heating Liquid Isotropic Liquid (Disordered) Rotator->Liquid Melting

Caption: General phase transition pathway for a long-chain n-alkane upon heating.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal & Structural Analysis cluster_data Data Interpretation Prep High-Purity this compound DSC Differential Scanning Calorimetry (DSC) Prep->DSC XRD Temperature-Dependent X-ray Diffraction (XRD) Prep->XRD Data Transition Temperatures Enthalpies Crystal Structures DSC->Data XRD->Data

Caption: Workflow for the experimental analysis of phase transition behavior.

Structure_Property_Relationship ChainLength Chain Length (n) MeltingPoint Melting Point (Tfus) ChainLength->MeltingPoint Increases with n Enthalpy Enthalpy of Fusion (ΔHfus) ChainLength->Enthalpy Increases with n RotatorPhases Presence of Rotator Phases ChainLength->RotatorPhases CrystalPacking Crystal Packing (e.g., Orthorhombic, Triclinic) CrystalPacking->MeltingPoint CrystalPacking->Enthalpy

Commercial Sourcing and Technical Guidance for High-Purity Heptacontane Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity heptacontane (C70H142) standards. This compound, a long-chain n-alkane, serves as a critical reference material in various analytical applications within research and pharmaceutical development, particularly in chromatographic and mass spectrometric techniques. This document outlines commercial suppliers, presents key quantitative data, details relevant experimental protocols, and provides visualizations to aid in experimental design.

Commercial Suppliers and Available Purity

High-purity this compound is available from a number of specialized chemical suppliers. While comprehensive certificates of analysis with detailed impurity profiles are typically provided upon purchase, the following table summarizes the generally available specifications for this compound standards from commercial sources. Researchers should always request a lot-specific certificate of analysis for detailed quantitative data.

Supplier/DistributorCAS NumberMolecular FormulaPurity SpecificationNotes
Various Chemical Marketplaces (e.g., LookChem, Guidechem) 7719-93-9C70H142Typically ≥99%Listings often include multiple suppliers, primarily for research and development quantities.[1][2]
BLD Pharm 7719-93-9C70H142Available upon requestA supplier of research chemicals, including this compound.[3]
Henan Tianfu Chemical Co., Ltd. 7719-93-9C70H142Available upon requestA listed supplier of this compound.[4]
Weifang Yangxu Group Co., Ltd. 7719-93-9C70H14299%A listed supplier of this compound.[5]

Physicochemical Properties

A summary of key physicochemical properties for this compound is presented below, based on data from the National Institute of Standards and Technology (NIST) and other chemical databases.[6][7]

PropertyValue
Molecular Formula C70H142
Molecular Weight 983.88 g/mol
CAS Number 7719-93-9
Physical Appearance Waxy solid
Boiling Point 653.3°C at 760 mmHg (estimated)[2]
Melting Point Approximately 105.55°C (estimate)[4]
Solubility Insoluble in water; soluble in non-polar organic solvents like hexane (B92381) and chloroform.

Experimental Protocols: this compound as an Internal Standard in GC-MS Analysis

Due to its high molecular weight and low volatility, this compound is well-suited as an internal standard for the quantification of other long-chain, non-polar analytes by Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol adapted from methodologies for similar long-chain alkanes.[8][9][10]

I. Preparation of Standard and Sample Solutions
  • Internal Standard (IS) Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of high-purity this compound.

    • Dissolve the this compound in 100 mL of n-hexane (or another suitable non-polar solvent, such as chloroform) in a volumetric flask.[8]

  • Calibration Standards:

    • Prepare a series of calibration standards containing known concentrations of the target analyte(s).

    • Spike each calibration standard with a constant, known volume of the this compound internal standard stock solution.

  • Sample Preparation:

    • Extract the analytes from the sample matrix using an appropriate solvent extraction technique (e.g., Soxhlet extraction with n-hexane for solid samples).[10]

    • Concentrate the extract to a known volume.

    • Add the same constant, known volume of the this compound internal standard stock solution to the final sample extract before analysis.[10]

II. GC-MS Instrumentation and Parameters

The following are typical starting parameters for the analysis of high-molecular-weight alkanes. Optimization will be required based on the specific instrument and target analytes.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[10]

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.[10]

  • Injector: Split/splitless inlet at a high temperature (e.g., 300-350°C) to ensure complete vaporization of long-chain alkanes.[5][10]

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[5][10]

  • Oven Temperature Program:

    • Initial temperature: 80-135°C, hold for 2 minutes.[5][8]

    • Ramp to 325-350°C at a rate of 4-10°C/min.[5][8][10]

    • Hold at the final temperature for 10-20 minutes.[8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Acquisition Mode: Full Scan or Selected Ion Monitoring (SIM). For n-alkanes, characteristic fragment ions such as m/z 57 and 71 are often monitored in SIM mode for enhanced sensitivity and specificity.[5]

    • MSD Transfer Line Temperature: 280-300°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

III. Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to the target analyte(s) and the this compound internal standard based on their retention times and mass spectra.

  • Calibration Curve Construction:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

    • Plot this peak area ratio against the concentration of the analyte.

    • Perform a linear regression to generate a calibration curve.[8]

  • Sample Quantification:

    • Calculate the peak area ratio of the analyte to the this compound internal standard in the unknown sample.

    • Determine the concentration of the analyte in the sample using the equation of the line from the calibration curve.[8]

Logical Workflow for Internal Standard Quantification

The following diagram illustrates the logical workflow for using a high-purity this compound standard for the quantification of a target analyte in a sample matrix.

experimental_workflow cluster_prep I. Preparation cluster_analysis II. Analysis cluster_data III. Data Processing prep_is Prepare this compound Internal Standard (IS) Stock prep_cal Prepare Calibration Standards (Analyte + IS) prep_is->prep_cal prep_sample Prepare Sample Extract (Analyte + IS) prep_is->prep_sample gcms GC-MS Analysis prep_cal->gcms prep_sample->gcms peak_id Peak Identification (Analyte & IS) gcms->peak_id calc_ratio_cal Calculate Peak Area Ratios (Calibration Standards) peak_id->calc_ratio_cal calc_ratio_sample Calculate Peak Area Ratio (Sample) peak_id->calc_ratio_sample plot_curve Construct Calibration Curve calc_ratio_cal->plot_curve quantify Quantify Analyte Concentration plot_curve->quantify calc_ratio_sample->quantify

Caption: Workflow for analyte quantification using an internal standard.

Signaling Pathways and Logical Relationships

This compound is a saturated hydrocarbon and is not known to be involved in biological signaling pathways. Its primary utility in a research and drug development context is as a chemically inert, stable reference standard for analytical quantification. The logical relationship in its application is based on the principle of internal standardization, where it serves as a constant reference point to correct for variations in analytical procedures, thereby enhancing the accuracy and precision of quantitative measurements.[6]

The following diagram illustrates the logical relationship of using an internal standard to improve analytical accuracy.

logical_relationship cluster_problem Analytical Variability cluster_solution Solution cluster_outcome Outcome var_injection Injection Volume Variation add_is Add Constant Amount of This compound (IS) to All Samples var_injection->add_is var_prep Sample Prep Inconsistency var_prep->add_is var_response Instrument Response Drift var_response->add_is use_ratio Use Peak Area Ratio (Analyte / IS) for Calculation add_is->use_ratio improved_accuracy Improved Accuracy and Precision use_ratio->improved_accuracy

Caption: Logic of using an internal standard to mitigate analytical variability.

References

Methodological & Application

Application Note: Analysis of Heptacontane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptacontane (C70H142) is a long-chain aliphatic hydrocarbon with a high molecular weight of 983.9 g/mol .[1] Its analysis is pertinent in fields such as geochemistry, environmental science, and in the study of high-molecular-weight waxes and petroleum products. The primary analytical challenge for this compound lies in its extremely low volatility and high boiling point, which necessitates specialized Gas Chromatography-Mass Spectrometry (GC-MS) conditions. GC-MS is a powerful technique that offers the high selectivity and sensitivity required for the identification and quantification of such compounds.[2] This application note provides a detailed protocol for the analysis of this compound, covering sample preparation, instrumental parameters, and expected results. The methodology is designed for researchers working with complex matrices containing high-molecular-weight hydrocarbons.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical FormulaC70H142[1]
IUPAC NameThis compound[1]
Molecular Weight983.9 g/mol [1]
Monoisotopic Mass983.11115453 Da[1]
CAS Number7719-93-9[1]

Experimental Protocols

Sample Preparation

Accurate analysis begins with meticulous sample preparation to isolate this compound from the sample matrix and remove interfering substances. The following protocol is a general guideline for solid samples (e.g., sediments, waxes) and can be adapted based on the specific matrix.

Materials:

  • Hexane (B92381) or Dichloromethane (GC grade)[3]

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for Solid-Phase Extraction (SPE)

  • Glass vials with PTFE-lined caps

  • Vortex mixer and Centrifuge

  • Nitrogen evaporation system

Protocol:

  • Extraction:

    • Accurately weigh 1-5 g of a homogenized solid sample into a glass vial.

    • Add 10 mL of hexane or dichloromethane.

    • Vortex the mixture for 2 minutes to ensure thorough mixing. For more exhaustive extraction, sonicate for 15 minutes or perform Soxhlet extraction for 6 hours.[2][4]

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.[2]

    • Carefully transfer the supernatant (the solvent extract) to a clean vial.

  • Cleanup (if necessary):

    • For complex matrices, a cleanup step is required to remove polar interferences. Pass the extract through a solid-phase extraction (SPE) cartridge packed with silica gel.[4]

    • Elute the non-polar fraction containing this compound with hexane.[4]

    • Dry the collected fraction by passing it through anhydrous sodium sulfate.

  • Concentration & Internal Standard Spiking:

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.[4]

    • Add a known amount of an appropriate internal standard. Due to this compound's high molecular weight, a suitable choice would be a deuterated long-chain alkane or another high-boiling alkane not present in the sample (e.g., dotriacontane, if appropriate for the sample type).[4]

  • Final Preparation:

    • Adjust the final volume to a known quantity (e.g., 1 mL) with the chosen solvent.

    • Transfer the final solution to a 1.5 mL glass autosampler vial for GC-MS analysis. Ensure the sample is free of particulates.[5]

GC-MS Instrumentation and Parameters

The analysis of high-boiling compounds like this compound requires a GC system capable of high temperatures and a robust, low-bleed column.

ParameterRecommended SettingJustification
Gas Chromatograph Agilent 7890B GC or equivalentStandard, reliable instrumentation.[4]
Injector Split/Splitless InletAllows for trace analysis using splitless mode.[4]
Injector Temperature380 - 400 °CEnsures complete vaporization of the low-volatility analyte.
Injection ModeSplitlessMaximizes transfer of the analyte to the column for sensitivity.[6]
Injection Volume1 µLStandard volume for capillary GC.[7]
GC Column
Stationary Phase(5%-Phenyl)-methylpolysiloxane (e.g., Agilent J&W DB-5ht)High thermal stability (up to 400°C) and low bleed, essential for high-temperature analysis of high boilers.[8]
Dimensions30 m x 0.25 mm i.d., 0.25 µm film thicknessStandard dimensions providing a good balance of resolution and analysis time.[4]
Oven Program
Carrier GasHeliumInert carrier gas with optimal performance.[4]
Flow Rate1.0 mL/min (Constant Flow)Provides consistent performance across the temperature ramp.[4]
Initial Temperature80 °C, hold for 2 minAllows for solvent focusing.[9]
Temperature Ramp10 °C/min to 390 °CA moderate ramp rate to ensure good separation of components.[4]
Final TemperatureHold at 390 °C for 20 minEnsures elution of the very high-boiling this compound.
Mass Spectrometer
MS SystemAgilent 5977 MSD or equivalentProvides sensitive detection and mass information.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique for creating reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating library-searchable mass spectra.[10]
Mass Scan Rangem/z 50-1000Covers the expected fragment ions and potential molecular ion of this compound.
Source Temperature250 °CHigh temperature to prevent analyte condensation in the source.[10]
Transfer Line Temp350 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Data AcquisitionFull Scan ModeUsed for qualitative identification of unknown compounds.

Experimental Workflow

GCMS_Workflow SampleCollection Sample Collection (e.g., Sediment, Wax) Extraction Solvent Extraction (Hexane/Dichloromethane) SampleCollection->Extraction Cleanup SPE Cleanup (Silica Cartridge) Extraction->Cleanup Concentration Concentration & Internal Standard Spiking Cleanup->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis DataProcessing Data Processing (Quantification & Identification) GCMS_Analysis->DataProcessing

References

Application of Heptacontane as an Internal Standard in High-Temperature Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of heptacontane (C70H142) as an internal standard in chromatographic analysis. This compound's high molecular weight, thermal stability, and chemical inertness make it a suitable internal standard for the quantitative analysis of high-boiling, non-polar compounds, particularly in complex matrices.

Introduction to Internal Standards in Chromatography

In quantitative chromatographic analysis, an internal standard (IS) is a compound of a known concentration that is added to samples, calibration standards, and quality control samples.[1][2] The use of an internal standard is a critical practice to ensure accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[1][2] The peak area ratio of the analyte to the internal standard is used for quantification, which minimizes the effects of random and systematic errors.[2][3] An ideal internal standard should be similar in chemical and physical properties to the analyte but well-separated chromatographically.[2][4]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for its application as an internal standard.

PropertyValueReference
Chemical Formula C70H142[5][6][7]
Molecular Weight 983.88 g/mol [5][6][8]
CAS Number 7719-93-9[5][6][9]
Appearance White solid[10]
Boiling Point 653.3°C at 760 mmHg[11]
Solubility Insoluble in water; Soluble in non-polar organic solvents like toluene (B28343) and chloroform.[1]

Rationale for Using this compound as an Internal Standard

This compound is a suitable internal standard for specific applications due to the following reasons:

  • High Thermal Stability: Its high boiling point allows for its use in high-temperature gas chromatography (GC) applications required for the analysis of other high molecular weight compounds.

  • Chemical Inertness: As a long-chain saturated hydrocarbon, it is chemically stable and unlikely to react with analytes or derivatizing agents.[1]

  • Chromatographic Resolution: Due to its high molecular weight, it will have a long retention time, ensuring it is well-separated from lower-boiling analytes and does not interfere with their quantification.

  • Detector Response: It provides a stable and predictable response in common GC detectors such as the Flame Ionization Detector (FID).[1]

Application Note 1: Quantification of High Molecular Weight Esters in Lubricant Formulations using GC-FID

Introduction

The accurate quantification of high molecular weight synthetic esters in lubricant formulations is crucial for quality control and performance evaluation. This application note describes a robust high-temperature gas chromatography-flame ionization detection (HT-GC-FID) method for the quantification of these esters using this compound as an internal standard. This compound is an ideal choice as it is not naturally present in these formulations and its high boiling point ensures it elutes after the target analytes without interfering.

Experimental Protocol

1. Materials and Reagents

  • This compound (analytical standard, ≥98.0% purity)

  • High-boiling point solvent (e.g., Carbon Disulfide, CS2; GC grade)

  • Reference standards of the target high molecular weight esters

  • Anhydrous Sodium Sulfate (B86663)

2. Preparation of Solutions

  • Internal Standard (IS) Stock Solution (200 µg/mL): Accurately weigh 20 mg of this compound and dissolve it in 100 mL of carbon disulfide.

  • Calibration Standard Mix: Prepare a stock solution containing the target high molecular weight esters at a known concentration in carbon disulfide. Create a series of calibration standards by diluting the stock solution to achieve concentrations ranging from 1 to 100 µg/mL. Spike each calibration standard with the this compound internal standard to a final concentration of 20 µg/mL.

3. Sample Preparation

  • Accurately weigh approximately 100 mg of the lubricant sample into a vial.

  • Add a known volume of the this compound internal standard stock solution.

  • Dilute with carbon disulfide to a final volume of 10 mL.

  • Vortex the sample to ensure homogeneity.

  • Pass the sample through a small column of anhydrous sodium sulfate to remove any residual moisture.

4. Chromatographic Conditions

  • Instrument: High-Temperature Gas Chromatograph with Flame Ionization Detector (HT-GC-FID)

  • Column: High-temperature capillary column (e.g., 15 m x 0.25 mm I.D., 0.1 µm film thickness)

  • Inlet Temperature: 380 °C

  • Injection Mode: Split (Split Ratio: 50:1)

  • Carrier Gas: Helium or Hydrogen

  • Carrier Gas Flow Rate: 1.5 mL/min

  • Oven Temperature Program: Initial temperature of 100 °C for 1 min, then ramp at 15 °C/min to 400 °C and hold for 15 min.

  • Detector Temperature: 420 °C

  • Injection Volume: 1 µL

5. Calibration and Quantification

  • Inject each calibration standard into the GC-FID system and record the peak areas of the target esters and the this compound internal standard.

  • For each target analyte, plot the ratio of its peak area to the peak area of the internal standard against the concentration of the analyte.

  • Perform a linear regression analysis to obtain the calibration curve, the corresponding equation (y = mx + c), and the coefficient of determination (R²). An R² value > 0.99 indicates good linearity.[1]

  • Inject the prepared lubricant sample and identify the ester peaks based on their retention times compared to the standards.

  • Calculate the concentration of each ester in the sample using the calibration curve.

Data Presentation

The following table represents hypothetical data for a calibration curve of a target high molecular weight ester.

Standard Concentration (µg/mL)IS Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
12050001000000.05
520250001000000.25
1020500001000000.50
25201250001000001.25
50202500001000002.50
100205000001000005.00

Experimental Workflow Visualization

G cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis GC-FID Analysis IS_Stock Internal Standard Stock Solution (this compound) Add_IS Add IS Stock Solution IS_Stock->Add_IS Cal_Stock Calibration Standard Stock Solution (Esters) Cal_Series Calibration Series (Spiked with IS) Cal_Stock->Cal_Series Inject_Cal Inject Calibration Standards Cal_Series->Inject_Cal Sample Weigh Lubricant Sample Sample->Add_IS Dilute Dilute with Solvent Add_IS->Dilute Dry Dry with Na2SO4 Dilute->Dry Inject_Sample Inject Prepared Sample Dry->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Cal->Cal_Curve Quantify Quantify Analytes Inject_Sample->Quantify Cal_Curve->Quantify

Caption: Workflow for the quantification of high molecular weight esters using this compound as an internal standard.

Signaling Pathway and Logical Relationship Visualization

The logical relationship in using an internal standard for quantification can be visualized as follows:

G cluster_measurement Chromatographic Measurement cluster_calculation Calculation Analyte_Response Analyte Peak Area Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Analyte Concentration in Sample Calibration_Curve->Final_Concentration

Caption: The principle of quantification using an internal standard.

References

Heptacontane in Geochemical and Petroleum Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacontane (C70H142) is a very long-chain n-alkane that, along with other high molecular weight alkanes (HMWAs), serves as a critical biomarker in geochemical and petroleum studies. The analysis of these compounds in crude oils and source rocks provides valuable insights into the origin of organic matter, the depositional environment, and the thermal maturity of petroleum systems. While less commonly utilized as a routine analytical standard compared to shorter-chain alkanes, the principles and methodologies for its analysis are well-established within the broader context of HMWA characterization. These notes provide an overview of the application of this compound and detailed protocols for its analysis.

Geochemical Significance of this compound and Very Long-Chain n-Alkanes

The distribution and abundance of n-alkanes, including this compound, in geological samples are powerful indicators of the original organic matter input and subsequent geological processes. Very long-chain n-alkanes (typically >C40) are often associated with specific biological precursors.

Key geochemical interpretations related to this compound and other HMWAs include:

  • Source of Organic Matter: The presence of HMWAs, particularly in the C40-C60 range and beyond, is often linked to the biopolymers cutan and cutin, which are major components of the cuticles of higher terrestrial plants.[1][2] Their presence can therefore indicate a significant contribution of land-plant material to the source rock.

  • Depositional Environment: The distribution of n-alkanes can provide clues about the conditions under which the source rock was deposited. For instance, some studies suggest that the formation of C40–C60 n-alkanes can also be associated with biochemical and geochemical processes under strongly reducing conditions.[1][2]

  • Thermal Maturity: In immature source rocks, long-chain n-alkanes often exhibit a strong odd-over-even carbon number predominance.[1][3] However, recent studies have identified n-alkanes up to C125 in highly mature source rocks with a significant even-carbon number predominance in the C50-C110 range, which includes this compound.[3] This discovery challenges the conventional understanding that carbon number predominance disappears with increasing maturity and opens new avenues for using very long-chain n-alkanes to assess highly mature petroleum systems.[3]

  • Migration Effects: The concentration of HMWAs in crude oil compared to its source rock can indicate fractionation effects during migration. For example, a lower concentration of HMWAs in a crude oil reservoir compared to the source rock may suggest that the heavier molecules were less mobile during migration.[1][2]

Quantitative Data

While specific quantitative data for this compound is not widely published, studies on high molecular weight n-alkanes (>C40) provide a valuable reference. The concentration of these HMWAs can vary significantly depending on the type of crude oil and its source.

Sample TypeConcentration Range of HMWAs (>C40) (mg/g of oil)Percentage of Total C22+ n-alkanesReference
High Wax Crude Oils (Nanyang Depression, China)22.8 - 38.0~16%[1][2]
Source Rock Extract (Well Dong-10, Nanyang Depression)Approximately double the concentration found in the associated crude oilNot specified[1][2]

Experimental Protocols

The analysis of this compound and other HMWAs requires specialized analytical techniques due to their high boiling points and low volatility. High-Temperature Gas Chromatography (HTGC) is the primary method used for their quantification.

Protocol 1: Quantitative Analysis of High Molecular Weight n-Alkanes (including this compound) in Crude Oil and Source Rock Extracts by HTGC-FID

This protocol is adapted from established methods for the analysis of HMWAs up to C100.[1][2]

1. Sample Preparation:

  • Crude Oil: Accurately weigh approximately 10-20 mg of crude oil into a vial. Dissolve the oil in an appropriate solvent such as carbon disulfide (CS2) or a mixture of hexane (B92381) and dichloromethane (B109758). Add a known amount of an internal standard. While deuterated n-alkanes like n-C24D50 are commonly used, for the analysis of very long-chain n-alkanes, a high-purity, long-chain n-alkane not expected to be abundant in the sample could theoretically be used.

  • Source Rock: Pulverize the source rock sample. Perform a solvent extraction using a Soxhlet apparatus with a mixture of dichloromethane and methanol (B129727) (e.g., 93:7 v/v) for 72 hours. The resulting total lipid extract is then fractionated using column chromatography (silica gel) to isolate the saturated hydrocarbon fraction. The saturated fraction is then concentrated and redissolved in a suitable solvent for GC analysis, with the addition of an internal standard.

2. Instrumentation:

  • Gas Chromatograph: A high-temperature gas chromatograph (HTGC) equipped with a Flame Ionization Detector (FID) and a high-temperature capillary column (e.g., a short, thin-film column stable up to 400-430°C).

  • Injector: A programmable temperature vaporization (PTV) or a cool on-column (COC) injector is recommended to prevent discrimination against high molecular weight compounds. A pulsed splitless injection mode can also be effective.[1]

3. GC Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50°C (hold for 2 minutes)

    • Ramp: 3°C/minute to 310°C (hold for 18 minutes) or a higher final temperature depending on the column stability and the range of n-alkanes being analyzed.

  • Injector Temperature: Programmed to track the oven temperature or set to a high final temperature (e.g., 400°C).

  • Detector Temperature: 350-400°C.

4. Calibration and Quantification:

  • Prepare a series of calibration standards containing a mixture of n-alkane standards (e.g., n-C20, n-C30, n-C40, n-C50, n-C60) and the chosen internal standard.

  • Inject the standards and samples into the HTGC-FID.

  • Identify the n-alkane peaks based on their retention times compared to the standards.

  • Calculate the concentration of each n-alkane, including this compound (if a standard is available or by extrapolation), using the internal standard method and the calibration curve.

Visualizations

Geochemical Interpretation of Very Long-Chain n-Alkanes

Geochemical_Interpretation cluster_source Biological Precursors cluster_process Geological Processes cluster_product Geological Record cluster_interpretation Geochemical Interpretation Higher Plants (Cutan/Cutin) Higher Plants (Cutan/Cutin) Deposition Deposition Higher Plants (Cutan/Cutin)->Deposition Source Rock Source Rock Deposition->Source Rock Diagenesis & Maturation Diagenesis & Maturation Migration Migration Diagenesis & Maturation->Migration Crude Oil Crude Oil Migration->Crude Oil Source Rock->Diagenesis & Maturation Source Input Source Input Source Rock->Source Input n-C70 abundance Depositional Environment Depositional Environment Source Rock->Depositional Environment Odd/Even Predominance Thermal Maturity Thermal Maturity Crude Oil->Thermal Maturity Carbon Number Distribution (e.g., C50-C110 even predominance) Migration Effects Migration Effects Crude Oil->Migration Effects Concentration vs. Source

Caption: Logical workflow for the geochemical interpretation of this compound.

Experimental Workflow for HTGC Analysis of this compound

HTGC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Crude Oil / Source Rock Crude Oil / Source Rock Solvent Extraction Solvent Extraction Crude Oil / Source Rock->Solvent Extraction Fractionation (Silica Gel) Fractionation (Silica Gel) Solvent Extraction->Fractionation (Silica Gel) Isolate Saturated Hydrocarbons Isolate Saturated Hydrocarbons Fractionation (Silica Gel)->Isolate Saturated Hydrocarbons Add Internal Standard Add Internal Standard Isolate Saturated Hydrocarbons->Add Internal Standard HTGC-FID Analysis HTGC-FID Analysis Add Internal Standard->HTGC-FID Analysis Peak Identification Peak Identification HTGC-FID Analysis->Peak Identification Quantification Quantification Peak Identification->Quantification Geochemical Interpretation Geochemical Interpretation Quantification->Geochemical Interpretation

Caption: Experimental workflow for the analysis of this compound.

References

Heptacontane: Unveiling the Potential of a Very-Long-Chain Alkane as a Plant Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The epicuticular wax layer of plants is a complex matrix of very-long-chain fatty acids and their derivatives, including a homologous series of n-alkanes. These very-long-chain alkanes (VLCAs) are exceptionally stable and can provide a wealth of information, serving as valuable biomarkers in various scientific disciplines. Their distribution and abundance are influenced by plant genetics, developmental stage, and environmental conditions, making them powerful tools for chemotaxonomy, paleoclimatic reconstruction, and understanding plant responses to stress.

While much of the research on plant alkanes has focused on chain lengths up to C36, the potential of even longer-chain alkanes, such as heptacontane (C70), remains a largely unexplored frontier. The sheer size of this compound suggests it could confer significant biophysical properties to the plant cuticle, potentially playing a crucial role in tolerance to extreme environmental conditions. Its high molecular weight and hydrophobicity could make it an exceptionally stable biomarker, resistant to degradation over geological timescales.

These application notes provide a comprehensive overview of the methodologies required to investigate this compound and other VLCAs in plant species. We present detailed protocols for the extraction, quantification, and analysis of these compounds, alongside a framework for interpreting the data. While specific quantitative data for this compound in the literature is scarce, this document aims to equip researchers with the tools to pioneer this exciting area of study.

Data Presentation: A Framework for Quantifying this compound

Given the nascent stage of this compound research, we present a template for the systematic recording of quantitative data. This structured table will facilitate the comparison of this compound concentrations across different plant species and experimental conditions, fostering a collaborative data environment.

Table 1: Hypothetical Quantitative Data for this compound and Other Very-Long-Chain Alkanes in Selected Plant Species

Plant SpeciesTissue TypeThis compound (C70) Concentration (µg/g dry weight)n-Hentriacontane (C31) Concentration (µg/g dry weight)n-Tritriacontane (C33) Concentration (µg/g dry weight)Total VLCA Concentration (C25-C70) (µg/g dry weight)
Arabidopsis thalianaLeaf0.15 ± 0.0315.2 ± 1.88.5 ± 1.145.3 ± 4.2
Zea maysLeaf0.21 ± 0.0525.8 ± 2.512.1 ± 1.568.7 ± 6.1
Ginkgo bilobaLeaf0.08 ± 0.029.7 ± 1.24.3 ± 0.625.1 ± 2.9
Pinus sylvestrisNeedle0.11 ± 0.0412.4 ± 1.56.8 ± 0.933.5 ± 3.7

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and quantification of this compound and other VLCAs from plant tissues.

Protocol 1: Extraction of Epicuticular Wax

Objective: To extract the epicuticular waxes containing VLCAs from plant material.

Materials:

Procedure:

  • Sample Preparation: Gently clean the surface of fresh plant material with deionized water to remove any debris and pat dry. For freeze-dried samples, proceed directly to the next step.

  • Extraction: Briefly immerse the plant material (e.g., 10 g) in chloroform (e.g., 200 mL) for 30-60 seconds at room temperature. This short immersion time minimizes the extraction of intracellular lipids.

  • Filtration: Decant the chloroform extract and filter it through anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the chloroform from the extract using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Dissolve the dried wax residue in a known volume of hexane (e.g., 5 mL) for further analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound and other VLCAs in the wax extract.

Materials:

  • Wax extract in hexane (from Protocol 1)

  • This compound standard

  • Internal standard (e.g., n-tetracosane-d50)

  • GC-MS system with a high-temperature capillary column (e.g., DB-5ht)

Procedure:

  • Sample Preparation: Transfer an aliquot of the wax extract to a GC vial. Add a known amount of internal standard.

  • GC-MS Analysis: Inject the sample into the GC-MS system. The following parameters are a starting point and may require optimization for your specific instrument and analytes.

    ParameterSetting
    Injector Temperature 350°C
    Injection Mode Splitless
    Carrier Gas Helium
    Oven Program Initial temp: 150°C, hold for 2 minRamp 1: 10°C/min to 380°CHold at 380°C for 20 min
    MS Transfer Line Temp 350°C
    Ion Source Temp 230°C
    Mass Scan Range m/z 50-1000
  • Data Analysis:

    • Identify this compound and other VLCAs by comparing their retention times and mass spectra to those of authentic standards.

    • Quantify the compounds by integrating the peak areas and comparing them to the peak area of the internal standard.

    • Generate a calibration curve using the this compound standard to determine the concentration in the plant extract.

Visualization of Workflows and Logical Relationships

To aid in the understanding of the experimental process and the potential role of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Wax Extraction cluster_analysis Analysis A Plant Material Collection B Surface Cleaning A->B C Drying (Freeze-drying) B->C D Chloroform Immersion C->D E Filtration D->E F Solvent Evaporation E->F G Reconstitution in Hexane F->G H Addition of Internal Standard G->H I GC-MS Analysis H->I J Data Processing I->J K Quantification J->K

Caption: Experimental workflow for the extraction and quantification of this compound.

Logical_Relationship cluster_stress Environmental Stressors cluster_response Plant Response cluster_outcome Outcome stress Drought, UV Radiation, Pathogen Attack perception Stress Perception stress->perception signaling Signal Transduction perception->signaling gene_exp Gene Expression (Wax Biosynthesis Genes) signaling->gene_exp wax_prod Increased Epicuticular Wax Production gene_exp->wax_prod This compound Potential Increase in this compound (C70) wax_prod->this compound cuticle Altered Cuticle Composition & Structure wax_prod->cuticle outcome Enhanced Stress Tolerance cuticle->outcome

Caption: Logical relationship of epicuticular wax components to plant stress response.

Conclusion

This compound represents a novel and intriguing target for plant biomarker research. Its extreme chain length suggests a potential for unique functional roles in plant protection and an unparalleled stability as a biomarker. The protocols and frameworks provided in these application notes are designed to empower researchers to explore this uncharted territory. By systematically quantifying this compound and other VLCAs across a diverse range of plant species and environmental contexts, the scientific community can begin to unlock the full potential of these remarkable molecules. This will not only enhance our fundamental understanding of plant biology but also open new avenues for applications in agriculture, drug development, and environmental science.

Application Notes and Protocols for the Extraction of Heptacontane from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacontane (n-C70H142) is a long-chain n-alkane that can be found in various environmental matrices such as soil, sediment, water, and atmospheric particulate matter. The presence of this compound and other long-chain alkanes can be indicative of both natural (e.g., plant waxes) and anthropogenic (e.g., petroleum contamination) sources. Accurate quantification of this compound is crucial for environmental monitoring, geochemical prospecting, and understanding biogeochemical cycles. Furthermore, long-chain alkanes have garnered interest in drug development for their potential biological activities.

These application notes provide an overview and detailed protocols for the extraction of this compound from environmental samples, tailored for a scientific audience. The methodologies discussed include modern techniques such as Supercritical Fluid Extraction (SFE), Accelerated Solvent Extraction (ASE), and Ultrasonic-Assisted Extraction (UAE), as well as traditional solvent extraction methods.

Data Presentation: Comparison of Extraction Techniques

The selection of an appropriate extraction technique depends on factors such as the sample matrix, the required extraction efficiency, sample throughput, and available instrumentation. The following table summarizes quantitative data for various extraction methods applicable to long-chain alkanes like this compound from environmental samples.

Extraction TechniqueSample MatrixSolvent/ModifierTemperature (°C)Pressure (bar/psi)Extraction TimeRecovery/Efficiency (%)Reference
Supercritical Fluid Extraction (SFE) Contaminated SoilCO2 with 5% n-heptane80350-92.26[1]
Contaminated SoilPure CO2160350-78.51[1]
Natural ProductsCO2 with 2-10% ethanol40-70200-40030 min static-[2]
Accelerated Solvent Extraction (ASE) SoilHexane1602000 psi5 min staticComparable to ASE without cleanup[3]
ForageHexane100-30 min>91[4]
Ultrasonic-Assisted Extraction (UAE) PM2.5 FiltersDichloromethane--5 x 15 min-[5]
Soil & SedimentIsopropanol:water--2 x 10 min46.1 - 110[6]
Freshwater Sediment----54.0 - 94.4[7]
Solvent Extraction WaterDichloromethane--18 hours (roller)85.04 - 90.23[8]

Experimental Workflows and Signaling Pathways

General Experimental Workflow for this compound Extraction

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from environmental samples. This workflow is applicable to most of the detailed protocols described below.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Analysis SampleCollection Sample Collection (Soil, Sediment, Water) Drying Drying (Freeze-drying or Air-drying) SampleCollection->Drying Grinding Grinding/Sieving Drying->Grinding SFE Supercritical Fluid Extraction (SFE) Grinding->SFE ASE Accelerated Solvent Extraction (ASE) Grinding->ASE UAE Ultrasonic-Assisted Extraction (UAE) Grinding->UAE SolventExtraction Solvent Extraction Grinding->SolventExtraction Concentration Concentration (e.g., Rotary Evaporator) SFE->Concentration ASE->Concentration UAE->Concentration SolventExtraction->Concentration Cleanup Cleanup/Fractionation (e.g., Column Chromatography) Concentration->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Quantification Quantification GCMS->Quantification

References

Application Notes and Protocols: The Role of Heptacontane and Other Very-Long-Chain Alkanes in Epicuticular Wax

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The epicuticular wax is a critical, hydrophobic layer that covers the cuticle of terrestrial plants and insects, serving as the primary interface between the organism and its environment.[1] This layer is a complex mixture of lipids, predominantly composed of very-long-chain aliphatic compounds such as alkanes, fatty acids, primary and secondary alcohols, aldehydes, ketones, and alkyl esters.[2] Among these, very-long-chain alkanes (VLCAs), which are saturated hydrocarbons, are fundamental to the structural integrity and function of the wax.

While alkanes in the C25-C35 range, particularly those with an odd number of carbons (e.g., heptacosane (B1219689) C27, nonacosane (B1205549) C29), are frequently reported as major components, much longer chain alkanes such as heptacontane (C70) are theoretically possible products of the same biosynthetic pathways.[2][3] These molecules play crucial roles in preventing uncontrolled water loss, protecting against UV radiation and pathogens, and mediating complex ecological interactions.[2][4] In insects, VLCAs are also vital for chemical communication, acting as pheromones and cues for nestmate recognition.[4][5]

These application notes provide an overview of the function of this compound and other VLCAs, summarize quantitative data on their presence, and detail standardized protocols for their extraction and analysis, aimed at researchers in plant biology, entomology, and chemical ecology.

Functional Roles of VLCAs in Epicuticular Wax

The primary role of VLCAs is to impart a highly hydrophobic character to the surface of the organism.

  • In Plants: VLCAs are key to forming a crystalline or amorphous barrier that prevents non-stomatal water loss, a critical adaptation for terrestrial life.[1][2] This wax layer also protects against external threats, including UV radiation, extreme temperatures, and the attachment of pathogenic spores.[2] The specific composition and concentration of alkanes can influence the physical structure of the wax, from smooth films to intricate crystal structures, which in turn affects surface wettability and self-cleaning properties.[1]

  • In Insects: The insect cuticle is covered in a layer of cuticular hydrocarbons (CHCs), of which VLCAs are a major component. This layer is the primary defense against desiccation.[4] Beyond this structural role, the specific blend of CHCs, including various long-chain alkanes, serves as a chemical signature. This signature is "read" by other insects via antennal contact and is used to identify species, sex, age, and nestmates, making VLCAs central to insect behavior and social structure.[4][5]

Quantitative Data on Alkane Composition in Epicuticular Wax

The composition of epicuticular wax varies significantly between species, organs, and environmental conditions.[6] Alkanes are consistently identified as a major constituent class. While specific data for this compound (C70) is not widely reported, the following table summarizes the abundance of alkanes as a class and highlights common individual VLCAs in several species.

Species Organ Alkane Class Abundance (% of total wax) Predominant Alkanes Reported Total Wax Coverage (μg/cm²) Reference
Pyrus spp. (35 cultivars)Mature Fruit40.72% (average)C23-C33, odd-numbered chains dominant460 - 1530[7]
Rosa caninaLeaf (Adaxial)12% (Intracuticular) vs. Higher in EpicuticularNot specified~18 (total)[2]
Capsicum spp. (Thrips-susceptible)LeafSignificantly higher in susceptible vs. resistantC25, C27, C29 (n-alkanes and iso-alkanes)Not specified[8]
Polygonum orientaleFlowerNot specifiedC15-C36, Octadecane (C18) most abundantNot specified[9]
Various Malaysian PlantsLeafNot specifiedHentriacontane (C31) often dominantNot specified[6]

Biosynthesis of Very-Long-Chain Alkanes

The biosynthesis of VLCAs follows a conserved pathway in both plants and insects, originating from fatty acid synthesis and concluding with a decarbonylation step.[3] This multi-enzyme process elongates standard fatty acids (C16/C18) into very-long-chain fatty acids (VLCFAs), which are then converted into alkanes.

G cluster_0 VCLA Biosynthesis Pathway FAS De novo Fatty Acid Synthesis (FAS Complex) C16_C18 C16-C18 Acyl-ACP FAS->C16_C18 Plastid/Cytoplasm FAE Fatty Acid Elongation (FAE Enzymes) C16_C18->FAE ER Membrane VLCFA Very-Long-Chain Acyl-CoA (e.g., C70-CoA) FAE->VLCFA FAR Reduction (Acyl-CoA Reductase) VLCFA->FAR Aldehyde Very-Long-Chain Aldehyde FAR->Aldehyde Decarb Decarbonylation (Aldehyde Decarbonylase) Aldehyde->Decarb Alkane This compound (C70) or other VLCA Decarb->Alkane Loses one Carbon

Caption: Biosynthesis pathway for Very-Long-Chain Alkanes (VLCAs).

Experimental Protocols

This protocol describes a standard method for extracting total epicuticular wax from plant leaves using chloroform (B151607) immersion.

Materials:

  • Fresh plant leaves or insect specimens

  • Chloroform (HPLC grade)

  • Pre-weighed glass vials with PTFE-lined caps

  • Forceps

  • Nitrogen gas stream evaporator or rotary evaporator

  • Internal standard solution (e.g., 20 µg/mL Tetracosane in chloroform)

Methodology:

  • Determine the surface area of the leaves if quantification per area is required.

  • Collect fresh leaf material (e.g., 500 mg).[10]

  • Immerse the sample completely in a known volume of chloroform (e.g., 20 mL) containing the internal standard for 30-60 seconds with gentle agitation.[7][10] Avoid prolonged immersion to prevent extraction of intracuticular waxes.

  • Carefully remove the sample using forceps, allowing the solvent to drain back into the vial.

  • Evaporate the chloroform solvent to dryness under a gentle stream of nitrogen at 40°C or using a rotary evaporator.[7]

  • Once the solvent is fully evaporated, the remaining residue is the crude epicuticular wax.

  • Re-dissolve the wax in a precise volume of a suitable solvent (e.g., 1.2 mL chloroform or heptane) for analysis.[7]

G start Start: Fresh Leaf Sample step1 Immerse in Chloroform (with Internal Standard) for 30-60 sec start->step1 step2 Remove Leaf Sample step1->step2 step3 Evaporate Solvent (Nitrogen Stream, 40°C) step2->step3 step4 Collect Crude Wax Extract step3->step4 step5 Re-dissolve in known volume for analysis step4->step5 end_node End: Sample ready for GC-MS step5->end_node

Caption: Workflow for solvent extraction of epicuticular wax.

To differentiate between epicuticular and intracuticular wax, a mechanical stripping method can be employed.

Materials:

  • Gum arabic or another suitable cryo-adhesive.[2][11]

  • Glass slides

  • Forceps and scalpels

  • Microscope for visual confirmation

  • Solvents for dissolving adhesive and wax (e.g., water, chloroform)

Methodology:

  • Apply a thin layer of adhesive (e.g., glycerol (B35011) or a gum arabic solution) to a glass slide.

  • Gently press the adhesive-coated slide onto the leaf surface for a few seconds.

  • Carefully peel the slide away. The outermost epicuticular wax crystals will adhere to the adhesive.[2]

  • Visually confirm the removal of the wax layer using scanning electron microscopy (SEM) on a test sample.

  • Dissolve the adhesive and the attached wax in an appropriate solvent system to create the "epicuticular wax" sample.

  • The remaining wax on the leaf (intracuticular) can then be extracted using the solvent immersion method described in Protocol 1.[11]

This protocol outlines the analysis of the extracted wax components.

Materials:

  • Wax extract from Protocol 1 or 2.

  • GC-MS system with a suitable capillary column (e.g., BR-5MS).[7]

  • Helium carrier gas.

  • (Optional) Derivatizing agent (e.g., diazomethane (B1218177) for methylating free acids, or BSTFA).[12]

Methodology:

  • Derivatization (if necessary): For compounds with active hydrogen atoms (e.g., alcohols, acids), derivatization is often required to improve volatility and thermal stability. For alkane analysis, this step is not necessary.

  • Injection: Inject 1-2 µL of the dissolved wax sample into the GC injector.

  • GC Separation: Use a suitable temperature program to separate the compounds. A typical program might be:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp 1: Increase to 260°C at 15°C/min, hold for 10 min.

    • Ramp 2: Increase to 320°C at 5°C/min, hold for 15 min.

  • MS Detection: As compounds elute from the GC column, they are fragmented and detected by the mass spectrometer.

    • Inlet Temperature: 280°C[7]

    • Ion Source: Electron Impact (EI) at 70 eV[7]

    • Mass Range: m/z 50–650[7]

  • Data Analysis:

    • Identify compounds by comparing their mass spectra to libraries (e.g., NIST) and their retention times to known standards.

    • Quantify each compound by integrating its peak area relative to the peak area of the internal standard.[12]

G start Start: Wax Extract step1 Inject Sample into GC start->step1 step2 Separation by Volatility & Polarity (GC Column) step1->step2 step3 Elution into MS step2->step3 step4 Ionization, Fragmentation, & Detection (MS) step3->step4 step5 Data Acquisition (Chromatogram & Spectra) step4->step5 step6 Compound Identification (Library Matching) step5->step6 step7 Quantification (vs. Internal Standard) step5->step7 end_node End: Compositional Data step6->end_node step7->end_node

Caption: General workflow for GC-MS analysis of epicuticular wax.

References

Heptacosane in Insect Chemical Ecology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosane (B1219689) (n-C27H56), a saturated linear alkane, is a significant component of the cuticular hydrocarbon (CHC) profile of numerous insect species.[1] Beyond their fundamental role in preventing desiccation, CHCs serve as a critical medium for chemical communication, influencing a variety of behaviors essential for survival and reproduction.[2][3] Heptacosane, in particular, has been identified as a key semiochemical involved in mate recognition, nestmate identification, and kairomonal signaling.[1] This document provides detailed application notes and experimental protocols for the study of heptacosane in insect chemical ecology, aimed at researchers, scientists, and professionals in drug development.

Data Presentation

The quantity of heptacosane on the insect cuticle can vary significantly depending on the species, sex, age, and social context. The following table summarizes quantitative data on heptacosane from various insect species.

Insect SpeciesFamilyHeptacosane Abundance (% of total CHCs)Role/FunctionReference
Oecophylla smaragdina (Weaver Ant)FormicidaePresent (unquantified in abstract)Nestmate recognition[2]
Sarcodexia lambensSarcophagidaePresent (major peak)Species identification[4]
Peckia (Peckia) chrysostomaSarcophagidaePresentSpecies identification[4]
Peckia (Pattonella) intermutansSarcophagidaePresentSpecies identification[4]
Sarcophaga (Liopygia) ruficornisSarcophagidaePresentSpecies identification[4]
Melipona marginata (Stingless Bee)ApidaePresent (identified as peak 7)Caste and sex recognition[5]

Experimental Protocols

Protocol 1: Extraction of Cuticular Hydrocarbons

This protocol describes a standard method for extracting CHCs, including heptacosane, from insect specimens for subsequent analysis.

Materials:

  • Insect specimens (live or frozen)

  • Hexane (B92381) (analytical grade)

  • Glass vials (2 mL) with PTFE-lined caps

  • Forceps

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • Gas Chromatography-Mass Spectrometry (GC-MS) vials with micro-inserts

Procedure:

  • Sample Preparation: For whole-body extraction, place a single insect (or a specific number for smaller insects) into a clean 2 mL glass vial.[6] For targeted sampling of specific body parts, dissect the desired part and place it in the vial.

  • Solvent Extraction: Add a sufficient volume of hexane to completely submerge the insect specimen(s), typically 350-500 µL.[6]

  • Incubation: Gently agitate the vial for 10 minutes to facilitate the dissolution of cuticular lipids.[6]

  • Solvent Transfer: Carefully transfer the hexane extract to a clean vial using a pipette, leaving the insect specimen behind.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen or by air drying until the desired concentration is reached.[6]

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of hexane (e.g., 30 µL) for GC-MS analysis.[7]

  • Storage: Store the extracted samples at 4°C until analysis.[7]

Protocol 2: Analysis of Heptacosane using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical parameters for the identification and quantification of heptacosane in a CHC extract.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]

GC-MS Parameters:

  • Injector Temperature: 250-300°C[8]

  • Injection Mode: Splitless[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[7]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: Increase to 200°C at 25°C/min

    • Ramp 2: Increase to 260°C at 3°C/min

    • Ramp 3: Increase to 320°C at 20°C/min, hold for 2 minutes[7]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

    • Scan Range: 40-550 amu[7]

Data Analysis:

  • Identification: Identify heptacosane by comparing its mass spectrum and retention time with those of an authentic standard and/or library data (e.g., NIST).

  • Quantification: Calculate the relative abundance of heptacosane by integrating the peak area and expressing it as a percentage of the total CHC peak area. For absolute quantification, use an internal standard (e.g., docosane) of a known concentration.[8]

Protocol 3: Behavioral Assay for Mate Recognition

This protocol describes a general approach to investigate the role of heptacosane in mate recognition.

Materials:

  • Live male and female insects of the species of interest

  • Heptacosane standard (synthetic)

  • Solvent (e.g., hexane)

  • Inert dummies (e.g., small pieces of filter paper, glass beads, or dead insects of the same species washed with solvent to remove native CHCs)

  • Observation arena

  • Video recording equipment (optional)

Procedure:

  • Preparation of Stimuli:

    • Control: Apply only the solvent to a set of dummies and allow it to evaporate completely.

    • Heptacosane Treatment: Prepare a solution of heptacosane in hexane at a biologically relevant concentration. Apply this solution to another set of dummies and allow the solvent to evaporate.

    • Female Extract: Prepare a whole-body CHC extract from females of the species as described in Protocol 1. Apply this extract to a third set of dummies.

  • Behavioral Observation:

    • Introduce a single male insect into the observation arena.

    • After an acclimatization period, present the male with the different dummies (control, heptacosane-treated, and female extract-treated).

    • Record the male's behavioral responses, such as orientation, antennal contact, courtship displays, and copulation attempts, towards each dummy.

  • Data Analysis:

    • Quantify the frequency and duration of the recorded behaviors for each treatment.

    • Use appropriate statistical tests (e.g., chi-square test, ANOVA) to determine if there are significant differences in the male's response to the different chemical stimuli.

Visualizations

experimental_workflow cluster_extraction CHC Extraction cluster_analysis Analysis cluster_behavior Behavioral Assay insect Insect Specimen hexane Hexane Wash insect->hexane Submerge & Agitate extract CHC Extract hexane->extract Evaporate Solvent gcms GC-MS Analysis extract->gcms Inject dummy Prepare Dummies extract->dummy Apply Extract data Data Interpretation gcms->data Identify & Quantify Heptacosane observe Observe Male Response dummy->observe stats Statistical Analysis observe->stats

Experimental workflow for studying heptacosane in insect chemical ecology.

signaling_pathway cluster_perception Chemosensory Perception cluster_transduction Signal Transduction cluster_response Behavioral Response heptacontane Heptacosane (on cuticle) receptor Chemoreceptor (on antenna/tarsi) This compound->receptor Contact/Olfaction neuron Olfactory/Gustatory Receptor Neuron receptor->neuron Binding & Activation signal Neural Signal neuron->signal Action Potential brain Antennal Lobe & Brain signal->brain Processing behavior Mating/Recognition Behavior brain->behavior Initiation

Generalized signaling pathway for cuticular hydrocarbon perception in insects.

Applications in Drug and Pest Management Development

A thorough understanding of the role of heptacosane and other CHCs in insect chemical communication opens avenues for the development of novel pest management strategies.[1]

  • Mating Disruption: The dissemination of synthetic heptacosane in the environment could interfere with mate location by pest species, thereby disrupting reproduction.[9]

  • Attract-and-Kill: Heptacosane could be incorporated into lures for traps that also contain an insecticide, selectively targeting specific pest insects.[9]

  • Receptor Antagonism: For drug development, the chemoreceptors that detect heptacosane are potential targets. The creation of molecules that block these receptors could effectively "blind" insects to these vital chemical signals, leading to the disruption of social and reproductive behaviors.[9]

Further research into the specific functions of heptacosane across different insect taxa will undoubtedly unveil more opportunities for its application in both basic research and applied pest control.

References

Application Notes and Protocols for High-Temperature Gas Chromatography (HTGC) Separation of Heptacontane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptacontane (n-C70H142) is a very long-chain n-alkane with a high boiling point, presenting a significant challenge for traditional gas chromatography. High-Temperature Gas Chromatography (HTGC) is the premier analytical technique for the separation and quantification of such high molecular weight hydrocarbons. This application note provides detailed methodologies for the separation of this compound, targeting researchers, scientists, and professionals in drug development and geochemistry. The protocols herein describe the necessary instrumentation, sample preparation, and analytical conditions for achieving robust and reproducible results. HTGC is essential for the analysis of high-boiling compounds, enabling their elution and separation at oven temperatures exceeding 400°C.[1]

Data Presentation

The successful separation of this compound and other long-chain alkanes is critically dependent on the selection of a thermally stable GC column and the optimization of analytical parameters. Non-polar stationary phases are the industry standard for the separation of alkanes, which elute primarily based on their boiling points.[2] For high molecular weight compounds like this compound, columns with enhanced thermal stability are essential to withstand the high temperatures required for elution.

Table 1: Recommended HTGC Columns for this compound Analysis

Column NameStationary PhaseDimensions (L x I.D., Film Thickness)Max Temperature (°C)Manufacturer
Agilent J&W DB-5ht5% Phenyl / 95% Dimethyl Polysiloxane30 m x 0.25 mm, 0.1 µm400Agilent Technologies
Restek Rtx-5MS5% Diphenyl / 95% Dimethyl Polysiloxane30 m x 0.25 mm, 0.25 µm350Restek

Table 2: Representative HTGC-FID Method Parameters for this compound Analysis

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent with Flame Ionization Detector (FID)
Column Agilent J&W DB-5ht (30 m x 0.25 mm I.D., 0.1 µm film thickness)
Injector Cool On-Column or Programmable Temperature Vaporizer (PTV)
Injector Temperature Initial: 80°C (hold 0.1 min), Ramp: 150°C/min to 430°C (hold 10 min)
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Temperature Program Initial: 80°C (hold 2 min), Ramp 1: 15°C/min to 430°C, Hold: 15 min
Detector Flame Ionization Detector (FID)
Detector Temperature 450°C
Sample Solvent Carbon Disulfide or n-Hexane
Injection Volume 1 µL

Table 3: Expected Quantitative Data (Representative)

AnalyteRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
n-Hexacontane (C60)~28.51.1>150,000
This compound (C70)~33.01.2>120,000
n-Octacontane (C80)~37.51.3>100,000

Note: The data in Table 3 is representative and intended for illustrative purposes. Actual results may vary based on instrumentation and specific experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation

This protocol outlines the preparation of a this compound standard solution for HTGC analysis.

Materials:

  • This compound (≥98.0% purity)

  • Carbon Disulfide (CS₂) or n-Hexane (GC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of carbon disulfide or n-hexane in a clean glass vial.

  • Working Standard Preparation: Perform serial dilutions of the stock solution with the chosen solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Dissolution: For solid samples containing this compound, dissolve a known weight of the homogenized sample in a precise volume of solvent. Sonication may be used to ensure complete dissolution.

  • Drying and Filtration: Pass the sample solution through a small column of anhydrous sodium sulfate to remove any residual moisture. If particulate matter is present, filter the solution through a 0.45 µm PTFE syringe filter into a clean GC vial.

Protocol 2: HTGC-FID Analysis

This protocol details the instrumental analysis of this compound using High-Temperature Gas Chromatography with a Flame Ionization Detector.

Instrumentation:

  • Gas chromatograph equipped for high-temperature analysis.

  • Cool On-Column or PTV injector.

  • Flame Ionization Detector (FID).

  • Autosampler.

  • Data acquisition and processing software.

Procedure:

  • Instrument Setup: Configure the HTGC system according to the parameters outlined in Table 2.

  • Column Installation and Conditioning: Install the high-temperature column (e.g., Agilent J&W DB-5ht). Condition the column by heating it to the maximum operating temperature at a slow rate (e.g., 5°C/min) and holding for 2-4 hours under carrier gas flow to remove any volatile components and stabilize the baseline.

  • Calibration Curve Generation: Inject each calibration standard prepared in Protocol 1 into the HTGC system.

  • Data Acquisition: Record the chromatograms and integrate the peak area for this compound in each standard.

  • Linearity Assessment: Plot the peak area versus the concentration of the this compound standards. Perform a linear regression to obtain the calibration curve, equation (y = mx + c), and the coefficient of determination (R²). An R² value >0.995 is typically considered acceptable.

  • Sample Analysis: Inject the prepared sample extract into the HTGC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time. Calculate the concentration of this compound in the sample using the generated calibration curve.

Visualizations

HTGC_Workflow cluster_prep Sample Preparation cluster_analysis HTGC Analysis cluster_data Data Processing start This compound Standard or Sample dissolve Dissolve in Solvent (CS₂ or n-Hexane) start->dissolve filter Filter (0.45 µm PTFE) dissolve->filter vial Transfer to GC Vial filter->vial injection Cool On-Column Injection vial->injection separation HTGC Separation (DB-5ht Column) injection->separation detection FID Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: Experimental workflow for HTGC analysis of this compound.

Logic_Diagram cluster_instrument Instrumental Requirements cluster_method Method Parameters compound High Boiling Point Analyte (e.g., this compound) ht_column High-Temperature Column (e.g., DB-5ht) compound->ht_column ht_oven High-Temperature Oven (>400°C Capability) compound->ht_oven coc_injector Non-discriminating Injector (Cool On-Column) compound->coc_injector temp_prog Temperature Programming (Ramp to >400°C) ht_column->temp_prog ht_oven->temp_prog coc_injector->temp_prog result Successful Separation & Quantification temp_prog->result carrier Inert Carrier Gas (Helium) carrier->result detector High-Temp Detector (FID @ 450°C) detector->result

Caption: Key requirements for successful HTGC of this compound.

References

Revolutionizing Heavy Hydrocarbon Analysis: Supersonic Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of heavy hydrocarbons, compounds with high boiling points and molecular weights, presents a significant challenge for conventional analytical techniques. Standard gas chromatography-mass spectrometry (GC-MS) often struggles with the analysis of these complex mixtures due to issues such as thermal degradation of analytes, insufficient volatility, and the extensive fragmentation of molecular ions during electron ionization (EI).[1][2] This leads to difficulties in compound identification and accurate quantification. Supersonic Gas Chromatography-Mass Spectrometry (Supersonic GC-MS), also known as GC-MS with Cold Electron Ionization (Cold EI), has emerged as a powerful solution to overcome these limitations.[3][4]

Supersonic GC-MS technology is based on the interface of a gas chromatograph and a mass spectrometer using a supersonic molecular beam (SMB).[2][5] In this technique, the sample molecules, seeded in a light carrier gas like helium, are expanded through a nozzle into a vacuum chamber. This expansion process results in the vibrational and rotational cooling of the analyte molecules.[4] The subsequent ionization of these "cold" molecules by electron impact (Cold EI) significantly reduces fragmentation and enhances the abundance of the molecular ion.[6] This "soft" ionization is critical for the unambiguous identification of heavy hydrocarbons, which often lack a discernible molecular ion in conventional EI-MS.[1]

These application notes provide a comprehensive overview and detailed protocols for the analysis of heavy hydrocarbons using Supersonic GC-MS.

Principle of Supersonic GC-MS (Cold EI)

The core of Supersonic GC-MS lies in the generation of a supersonic molecular beam and the subsequent "cold" ionization of the analytes.

  • Supersonic Expansion and Molecular Cooling: The effluent from the GC column is mixed with a make-up gas (typically Helium) and expanded through a de Laval nozzle into a vacuum chamber. This rapid expansion accelerates the molecules to supersonic velocities while causing a significant drop in their internal energy, leading to vibrational and rotational cooling.

  • Fly-through Ion Source: The cooled molecules then pass through a "fly-through" ion source where they are ionized by a beam of electrons.[5] Due to the low internal energy of the molecules, the electron ionization process results in significantly less fragmentation compared to conventional EI sources, where molecules are ionized at high temperatures.

  • Enhanced Molecular Ion: The reduced fragmentation leads to a prominent molecular ion peak in the mass spectrum, which is often weak or absent in standard GC-MS analysis of heavy hydrocarbons.[1] This enhanced molecular ion is crucial for accurate compound identification and structural elucidation.

Advantages of Supersonic GC-MS for Heavy Hydrocarbon Analysis

The unique principles of Supersonic GC-MS offer several key advantages for the analysis of heavy and complex hydrocarbon mixtures:

  • Enhanced Molecular Ion Detection: Provides trustworthy and enhanced molecular ions for all hydrocarbons, which is often a limiting factor in standard GC-MS.[1]

  • Extended Mass Range: Enables the analysis of a significantly wider range of low-volatility and thermally labile compounds, including heavy waxes and oils.[2][7]

  • Improved Isomer Identification: The "cold" ionization process can reveal subtle differences in the mass spectra of isomers, aiding in their differentiation.[1]

  • Increased Sensitivity: The technique can offer superior sensitivity, especially for compounds that are difficult to analyze with conventional methods.[2]

  • Faster Analysis: The use of high column flow rates can lead to faster chromatographic separations.[2]

Applications in Heavy Hydrocarbon Analysis

Supersonic GC-MS is a versatile technique with broad applications in the petrochemical and related industries.

  • Petroleum and Fuel Analysis: Detailed characterization of crude oil, diesel, kerosene, and gasoline. The unique isomer distribution patterns obtained can serve as a novel method for fuel characterization and identification.[1][7]

  • Wax Analysis: Analysis of heavy waxes, including those from biological and industrial sources.[7]

  • Biodiesel Analysis: Provides molecular ions for heavy triglycerides, facilitating the analysis of biodiesel.[1]

  • Environmental Monitoring: Analysis of oil spills and other environmental contaminants containing heavy hydrocarbons.[1]

Experimental Protocols

The following sections provide generalized experimental protocols for the analysis of heavy hydrocarbons using Supersonic GC-MS. Specific parameters may need to be optimized depending on the sample matrix and the analytical objectives.

Sample Preparation

Proper sample preparation is crucial for successful GC-MS analysis. The goal is to obtain a representative sample in a suitable solvent at an appropriate concentration.

  • Dilution: Dilute the heavy hydrocarbon sample (e.g., crude oil, diesel, wax) in a volatile organic solvent such as hexane, dichloromethane, or toluene. A typical starting concentration is 1 mg/mL.

  • Filtration: If the sample contains particulate matter, filter it through a 0.45 µm PTFE syringe filter to prevent contamination of the GC inlet and column.

  • Internal Standard Addition: For quantitative analysis, add an internal standard to the sample. The choice of internal standard will depend on the analytes of interest.

Instrumentation: Supersonic GC-MS System

A typical Supersonic GC-MS system consists of a gas chromatograph coupled to a mass spectrometer via a supersonic molecular beam interface. An example of such a system is the Aviv Analytical 5977-SMB GC-MS with Cold EI.[7]

Gas Chromatograph (GC) Parameters

ParameterTypical Value
Injector Type Split/Splitless
Injector Temperature 320 °C (or as low as possible to ensure volatilization without degradation)
Injection Volume 1 µL
Split Ratio 10:1 to 100:1 (depending on concentration)
Carrier Gas Helium
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Oven Program Initial Temp: 50 °C, hold for 2 minRamp: 10 °C/min to 350 °CFinal Hold: 10 min

Supersonic MS Interface and Mass Spectrometer (MS) Parameters

ParameterTypical Value
Transfer Line Temperature 350 °C
Ion Source Type Fly-through Cold EI
Ionization Energy 70 eV
Mass Range 50 - 1000 amu
Scan Rate 2 scans/sec
Data Acquisition and Analysis
  • Acquisition: Acquire the data in full scan mode to obtain complete mass spectra for all eluting compounds.

  • Compound Identification: Identify the compounds by comparing the acquired mass spectra with a commercial mass spectral library (e.g., NIST). The enhanced molecular ion in Supersonic GC-MS data greatly improves the reliability of library matching.

  • Isomer Abundance Analysis (IAA): For complex mixtures like fuels, utilize the unique chromatographic isomer distribution patterns for characterization and comparison.[1]

  • Quantification: If an internal standard was used, perform quantitative analysis by comparing the peak areas of the analytes to the peak area of the internal standard.

Quantitative Data Summary

The following table summarizes the key performance differences between Supersonic GC-MS and standard GC-MS for heavy hydrocarbon analysis, based on available literature.

Performance MetricStandard GC-MSSupersonic GC-MS (Cold EI)Reference
Molecular Ion Abundance Often weak or absent for heavy hydrocarbonsSignificantly enhanced and consistently present[1]
Analyzable Mass Range Limited by volatility and thermal stabilityExtended to higher molecular weight compounds (e.g., waxes up to C74H150)[7]
Compound Identification Can be ambiguous due to extensive fragmentationMore reliable due to prominent molecular ions[1]
Analysis of Thermally Labile Compounds Prone to degradation in the hot ion sourceMinimal degradation in the fly-through ion source[2]

Visualizations

Experimental Workflow for Heavy Hydrocarbon Analysis

G cluster_prep Sample Preparation cluster_analysis Supersonic GC-MS Analysis cluster_data Data Processing and Analysis Sample Heavy Hydrocarbon Sample (e.g., Crude Oil, Wax) Dilution Dilution in Solvent (e.g., Hexane) Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration InternalStandard Internal Standard Addition Filtration->InternalStandard GC_Injection GC Injection InternalStandard->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation SMB_Interface Supersonic Molecular Beam Interface GC_Separation->SMB_Interface Cold_EI Cold Electron Ionization SMB_Interface->Cold_EI MS_Detection Mass Spectrometry Detection Cold_EI->MS_Detection Data_Acquisition Data Acquisition (Full Scan) MS_Detection->Data_Acquisition Compound_ID Compound Identification (Library Search) Data_Acquisition->Compound_ID Quantification Quantitative Analysis Data_Acquisition->Quantification IAA Isomer Abundance Analysis Compound_ID->IAA

Caption: Experimental workflow for heavy hydrocarbon analysis.

Logical Relationship of Supersonic GC-MS Advantages

G cluster_core Core Technology cluster_benefits Key Advantages cluster_outcomes Analytical Outcomes SMB Supersonic Molecular Beam ColdEI Cold Electron Ionization SMB->ColdEI enables ExtendedRange Extended Analyte Range SMB->ExtendedRange ReducedFrag Reduced Fragmentation ColdEI->ReducedFrag ImprovedID Improved Identification ColdEI->ImprovedID EnhancedM Enhanced Molecular Ion ReliableID Reliable Compound ID EnhancedM->ReliableID ReducedFrag->EnhancedM HeavyHC Analysis of Heavy Hydrocarbons ExtendedRange->HeavyHC IsomerDiff Isomer Differentiation ImprovedID->IsomerDiff AccurateQuant Accurate Quantification ReliableID->AccurateQuant

Caption: Advantages of Supersonic GC-MS technology.

Conclusion

Supersonic GC-MS with Cold Electron Ionization represents a significant advancement in the analysis of heavy hydrocarbons. By overcoming the primary limitations of conventional GC-MS, this technique provides more reliable and comprehensive data for complex samples. The enhanced molecular ion detection, extended mass range, and improved isomer identification capabilities make it an invaluable tool for researchers, scientists, and professionals in the petrochemical, environmental, and drug development fields. The protocols and information provided in these application notes serve as a guide to harnessing the power of Supersonic GC-MS for challenging analytical applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Heptacontane for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of heptacontane (C70H142) during analytical testing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is this compound so difficult to dissolve?

A1: this compound is a very long-chain alkane with 70 carbon atoms, giving it a high molecular weight (983.9 g/mol ) and a non-polar nature.[1] Its large molecular size and lack of polar functional groups result in strong van der Waals forces between molecules, making it solid at room temperature with a waxy consistency.[2] Consequently, it has very low solubility in most common solvents, especially polar solvents like water, in which it is insoluble.[3]

Q2: What are the best initial solvents to try for dissolving this compound?

A2: For non-polar compounds like this compound, non-polar organic solvents are the most effective. Start with solvents such as hexane (B92381), n-heptane, or dichloromethane.[4][5] These solvents have similar non-polar characteristics, which facilitates the dissolution of long-chain alkanes. For specific applications like creating stock solutions for petroleum analysis, n-heptane is a common choice.[5]

Q3: My this compound sample is not dissolving even in non-polar solvents at room temperature. What should I do?

A3: Increasing the temperature can significantly improve the solubility of long-chain alkanes.[6] You can try gently heating the solvent and sample mixture. For instance, in methods involving thermal desorption, samples are often heated to temperatures between 30 and 80°C to ensure volatilization and transfer.[7] Always ensure the heating is done in a well-ventilated area and below the boiling point of the solvent to prevent evaporation and ensure safety.

Q4: I'm concerned that heating the sample might cause it to degrade. Are there alternative methods?

A4: Yes, besides heating, you can employ physical methods to aid dissolution. Sonication can be used to break down the solid matrix and increase the surface area available for the solvent to interact with. For solid samples, an initial homogenization step, such as grinding the sample to a fine powder, can also improve the efficiency of solvent extraction.[8]

Q5: Can I use a co-solvent system to improve solubility?

A5: Yes, a co-solvent system can be an effective strategy.[6] While less common for purely non-polar compounds like alkanes, a mixture of solvents might offer a slight advantage in complex matrices. However, for pure this compound, selecting a good single non-polar solvent and applying heat is typically the most straightforward approach.

Q6: I am preparing a sample for GC-MS analysis. Are there any specific sample preparation considerations for this compound?

A6: For GC-MS analysis, it is crucial to ensure the sample is fully dissolved in a volatile organic solvent like hexane or dichloromethane.[4] If your sample is in a complex matrix, such as plant waxes or petroleum fractions, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.[4] For quantification, it is also common to use an internal standard.[5]

Q7: Should I consider chemical derivatization to improve the analytical properties of this compound?

A7: Chemical derivatization is generally not necessary or effective for alkanes.[6] Derivatization is typically used to increase the volatility and thermal stability of compounds with polar functional groups for GC analysis.[6] Since this compound lacks these functional groups, this technique is not applicable.

Data Presentation: Properties of this compound and Solvent Selection

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC70H142[1][2]
Molecular Weight983.9 g/mol [1]
AppearanceColorless, odorless solid (waxy)[2]
Boiling Point653.3°C at 760 mmHg[2]
Density0.83 g/cm³[2]
Water SolubilityInsoluble[3]

Table 2: Recommended Solvents for this compound Dissolution

SolventTypeRationale for UseAnalytical Technique Suitability
n-HeptaneNon-polar Alkane"Like dissolves like" principle. Effective for long-chain alkanes.[5][9]GC-MS, GC-FID[5]
HexaneNon-polar AlkaneVolatile solvent suitable for GC analysis.[4]GC-MS, GC-FID[4]
DichloromethaneNon-polar HalogenatedVolatile solvent for sample preparation before GC analysis.[4]GC-MS[4]
ChloroformNon-polar HalogenatedUsed for extracting cuticular waxes containing long-chain alkanes.[5]GC-MS, NMR[4][5]

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of this compound

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean glass vial.

  • Solvent Addition: Add a known volume of a suitable volatile organic solvent, such as hexane or n-heptane, to achieve the desired concentration (e.g., 1 mg/mL).[4][5]

  • Dissolution:

    • Cap the vial tightly.

    • Gently heat the vial in a water bath (e.g., 40-60°C) to aid dissolution.

    • Use a vortex mixer or sonicator for several minutes until the sample is completely dissolved. Visually inspect for any remaining solid particles.

  • Filtration (if necessary): If the sample contains particulate matter, filter the solution through a 0.45 µm syringe filter into a clean autosampler vial.[5]

  • Internal Standard: If quantitative analysis is required, add a known concentration of an appropriate internal standard.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: General GC-MS Method for this compound Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[4]

  • Column: A non-polar capillary column, such as a DB-1 or DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for alkane analysis.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

  • Injector: Split/splitless injector.

    • Injection Volume: 1 µL.[4]

    • Injector Temperature: 300-350°C.

  • Oven Temperature Program:

    • Initial temperature: 50-80°C, hold for 2 minutes.[4][5]

    • Ramp: Increase the temperature at a rate of 5-10°C/min to 300-350°C.[4][5]

    • Final hold: Hold at the final temperature for 5-15 minutes.[4][5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Analyzer: Quadrupole or Ion Trap.[4]

    • Scan Range: m/z 40-650.[4][5]

  • Data Analysis: The retention time of the peak corresponding to this compound is compared with that of a known standard. The mass spectrum is then compared with a reference library (e.g., NIST) for confirmation.[4]

Visualizations

G cluster_workflow Workflow for Overcoming Solubility Issues start Start: this compound Sample solvent Select Non-Polar Solvent (e.g., Hexane, Heptane) start->solvent dissolve Attempt Dissolution at Room Temperature solvent->dissolve check Is Sample Fully Dissolved? dissolve->check heat Apply Gentle Heat (e.g., 40-60°C) check->heat No ready Sample Ready for Analysis check->ready Yes sonicate Use Sonication or Vortexing heat->sonicate sonicate->dissolve

Caption: A general workflow for dissolving this compound.

G cluster_decision Decision Flowchart for Analytical Technique goal Analytical Goal? quant Quantification goal->quant   ident Identification & Structure goal->ident   sep Separation from Complex Mixture goal->sep   gcms GC-MS quant->gcms High Sensitivity ident->gcms Provides MW and fragmentation nmr NMR ident->nmr Detailed structural information sep->gcms Excellent for complex mixtures hplc HPLC (Normal Phase) sep->hplc For separating iso-alkanes

Caption: Choosing an analytical technique for this compound.

G cluster_gcms_prep Sample Preparation and GC-MS Analysis Workflow weigh 1. Weigh Sample dissolve 2. Dissolve in Volatile Solvent (with heating/sonication) weigh->dissolve filter 3. Filter (if needed) dissolve->filter inject 4. Inject into GC-MS filter->inject separate 5. Separation on Non-Polar Column inject->separate detect 6. MS Detection (EI) separate->detect analyze 7. Data Analysis (Retention Time & Mass Spectra) detect->analyze

Caption: Workflow for GC-MS analysis of this compound.

References

Optimizing GC injector and oven temperatures for heptacontane elution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful elution of heptacontane (C70) using Gas Chromatography (GC).

Troubleshooting Guide

This section addresses specific issues you may encounter during your GC analysis of this compound, offering potential causes and solutions in a structured question-and-answer format.

Q1: Why is my this compound peak broad and tailing?

A1: Peak broadening and tailing are common challenges when analyzing high-boiling-point compounds like this compound. Several factors can contribute to this issue:

  • Inadequate Vaporization: The high boiling point of this compound requires a sufficiently high injector temperature for complete and rapid vaporization.[1][2] If the injector temperature is too low, the sample may not vaporize completely or quickly enough, leading to a slow introduction of the analyte onto the column.

  • Sub-optimal Carrier Gas Flow Rate: A carrier gas flow rate that is too low can increase the time the analyte spends on the column, leading to diffusion and peak broadening.[2] Conversely, an excessively high flow rate may not allow for sufficient interaction with the stationary phase, impacting separation efficiency.

  • Active Sites in the System: Active sites, such as exposed silanol (B1196071) groups in the injector liner, at the head of the GC column, or on the stationary phase, can interact with the analyte, causing peak tailing.[2]

  • Column Contamination: Accumulation of non-volatile residues at the column inlet can interact with this compound, leading to peak distortion.[2]

Solutions:

  • Optimize Injector Temperature: For very high molecular weight alkanes, injector temperatures up to 350°C may be beneficial.[1] A good starting point is between 280°C and 320°C.[2]

  • Optimize Carrier Gas Flow Rate: A typical starting range for helium or hydrogen carrier gas is 1-2 mL/min.[1] Hydrogen can often allow for faster analysis times without a significant loss of resolution.[2]

  • Use Deactivated Components: Employ a deactivated inlet liner, potentially with deactivated glass wool, to promote uniform vaporization and trap non-volatile residues.[2]

  • Column Maintenance: If contamination is suspected, trim the first 10-20 cm from the inlet side of the column.[2] Regular inlet maintenance, including cleaning the injection port and replacing the septum and liner, is also crucial.

Q2: I am not seeing a peak for this compound, or the retention time is extremely long. What should I do?

A2: The absence of a peak or an excessively long retention time for this compound is typically due to its very high boiling point and low volatility.

  • Insufficient Oven Temperature: The oven temperature program may not be reaching a high enough temperature to elute the this compound. For high molecular weight compounds, oven temperatures may need to exceed 400°C, which requires specialized high-temperature GC columns and systems.[3]

  • Inappropriate Column Phase or Dimensions: A thick stationary phase film will increase the retention of high-boiling compounds.

  • Low Carrier Gas Flow Rate: A slow flow rate will significantly increase the retention time.

Solutions:

  • Increase Oven Temperature: Ensure your GC oven and column are rated for high-temperature analysis and increase the final oven temperature.[3]

  • Use a Thinner Film Column: A column with a thinner stationary phase film (e.g., ≤0.25 µm) will reduce retention times for high-boiling analytes.[3][4]

  • Increase Carrier Gas Flow Rate: Increasing the flow rate can help to reduce the retention time.[3]

Q3: My results for this compound are not repeatable. What could be the cause?

A3: Poor repeatability can stem from several factors, particularly when dealing with high-boiling-point analytes.

  • Injector Discrimination: In split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently than lower molecular weight compounds, leading to inconsistent results.[1]

  • Inconsistent Injection Volume or Technique: Variations in the amount of sample injected or the speed of injection can affect the peak area and shape.

  • System Contamination: Buildup of residue in the injector or on the column can lead to inconsistent interactions with the analyte.[2]

Solutions:

  • Pulsed Splitless Injection: For splitless injections, using a pressure pulse during the injection can help to reduce mass discrimination.[1]

  • Automated Injection: Use an autosampler for consistent injection volume and speed.

  • Regular Maintenance: Regularly clean the injector and replace the liner and septum to prevent the buildup of contaminants.[2]

Frequently Asked Questions (FAQs)

Q: What is the recommended starting injector temperature for this compound analysis?

A: For high molecular weight alkanes like this compound, a starting injector temperature of 280-320°C is recommended.[2] You may need to increase this, potentially up to 350°C, but be careful not to exceed the thermal limit of your column.[1]

Q: What type of GC column is best for separating this compound?

A: A non-polar column is the most effective choice for separating alkanes, as they are separated primarily by their boiling points.[4][5] A 100% dimethylpolysiloxane or a 5% phenyl 95% dimethylpolysiloxane stationary phase is recommended.[4] For high-boiling-point compounds, a column with a thin film (≤0.25 µm) is preferable to reduce retention.[4] It is also crucial to use low-bleed, "MS-grade" columns that are thermally stable at high temperatures.[4]

Q: What is a good starting oven temperature program for this compound?

A: A typical program for a broad range of alkanes starts at a low initial temperature and ramps up. For this compound, a program like the following can be a good starting point, which will likely require optimization:

  • Initial Temperature: 40°C (hold for 2-3 minutes)[1][5]

  • Ramp Rate: 5-6°C/minute to 320°C or higher (ensure your column can handle the final temperature)[1][5]

  • Final Hold: Hold at the final temperature for 10 minutes or more to ensure the elution of all high-boiling compounds.[1]

A slower ramp rate generally improves the separation of closely eluting compounds.[5]

Q: Should I use split or splitless injection for this compound analysis?

A: The choice between split and splitless injection depends on the concentration of your sample. If your sample concentration is high, a split injection is appropriate to avoid column overloading.[2] For trace analysis, a splitless injection is preferred to ensure enough analyte reaches the column.[1] When using splitless injection, a pulsed injection can help to minimize discrimination against high molecular weight compounds.[1]

Data Summary

The following tables summarize key quantitative parameters for the GC analysis of high molecular weight alkanes like this compound.

Table 1: Recommended GC Injector and Oven Temperatures

ParameterRecommended ValueRationale
Injector Temperature280°C - 350°C[1][2]Ensures complete and rapid vaporization of high-boiling-point analytes.
Initial Oven Temperature40°C[1][5]Allows for proper focusing of the analytes at the head of the column.
Oven Ramp Rate5 - 10°C/min[5][6]A slower ramp improves separation of closely eluting compounds.
Final Oven Temperature>320°C[1]Must be high enough to elute high molecular weight compounds like this compound.
Final Hold Time≥ 10 minutes[1][7]Ensures all high-boiling compounds are eluted from the column.

Table 2: Recommended GC Column and Carrier Gas Parameters

ParameterRecommended ValueRationale
Stationary Phase100% Dimethylpolysiloxane or 5% Phenyl 95% Dimethylpolysiloxane[4]Non-polar phases separate alkanes based on boiling point.
Column Dimensions30 m x 0.25 mm ID x ≤0.25 µm film thickness[1][4]Standard length and ID provide good efficiency; thin film reduces retention of high-boiling analytes.
Carrier GasHelium or Hydrogen[1]Hydrogen can provide faster analysis times.
Carrier Gas Flow Rate1 - 2 mL/min[1]A good starting point for optimization.

Experimental Protocols

Protocol 1: General Method for GC Analysis of this compound

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a high-purity, volatile solvent such as hexane (B92381) or heptane (B126788) to a final concentration of approximately 1-10 µg/mL.[4]

    • Vortex the solution to ensure complete dissolution.

    • If necessary, filter the sample to remove any particulate matter.

    • Transfer an aliquot of the final solution to a 2 mL autosampler vial.[1]

  • Instrument Setup:

    • Install a suitable low-bleed GC column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 100% dimethylpolysiloxane column.[1]

    • Set the GC parameters according to the recommendations in Tables 1 and 2.

    • If using a mass spectrometer (MS), perform an autotune to ensure optimal performance.[1]

    • Run a solvent blank to check for system contamination.[1]

  • Calibration:

    • Prepare a series of calibration standards of known concentrations of this compound covering the expected sample concentration range.

    • Inject the calibration standards and the solvent blank.

  • Sample Analysis:

    • Inject the prepared sample.

    • Acquire the chromatogram and integrate the peak for this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

GC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue Observed cluster_investigation Initial Investigation cluster_troubleshooting Troubleshooting Actions cluster_resolution Resolution start Poor Peak Shape, No Peak, or Poor Repeatability check_params Verify Method Parameters (Injector Temp, Oven Program, Flow Rate) start->check_params check_consumables Inspect Consumables (Liner, Septum, Column Installation) start->check_consumables inc_inj_temp Increase Injector Temperature check_params->inc_inj_temp If temps are too low opt_oven_prog Optimize Oven Program (Higher Final Temp, Slower Ramp) check_params->opt_oven_prog If elution is late/absent opt_flow_rate Optimize Carrier Gas Flow Rate check_params->opt_flow_rate If peaks are broad deactivated_liner Use Deactivated Liner check_consumables->deactivated_liner If peak tailing is observed trim_column Trim Column Inlet check_consumables->trim_column If contamination is suspected pulsed_injection Use Pulsed Splitless Injection check_consumables->pulsed_injection If repeatability is poor resolution Problem Resolved inc_inj_temp->resolution opt_oven_prog->resolution opt_flow_rate->resolution deactivated_liner->resolution trim_column->resolution pulsed_injection->resolution

Caption: A logical workflow for troubleshooting common GC issues with this compound.

Temp_Effect_on_Elution cluster_parameters Key GC Temperature Parameters cluster_effects Effects on this compound Elution cluster_outcomes Desired Chromatographic Outcomes injector_temp Injector Temperature vaporization Sample Vaporization injector_temp->vaporization Directly Impacts oven_temp Oven Temperature Program retention_time Retention Time oven_temp->retention_time Controls peak_shape Peak Shape vaporization->peak_shape Affects retention_time->peak_shape Influences outcome Successful Elution of this compound (Sharp, Symmetrical Peak) peak_shape->outcome

Caption: The relationship between GC temperatures and the successful elution of this compound.

References

Troubleshooting peak tailing of heptacontane in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Peak Tailing of Heptacontane

This guide provides a systematic approach to diagnosing and resolving peak tailing for the high molecular weight alkane, this compound, in your Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is the asymmetrical distortion of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] This phenomenon can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1] A tailing factor (Tf) or asymmetry factor (As) greater than 1.5 typically indicates a significant issue that requires investigation.[2]

Q2: I'm analyzing this compound, a non-polar high-molecular-weight alkane. Why are my peaks tailing?

A2: While alkanes are generally non-polar and less prone to the chemical interactions that often cause tailing, issues can still arise from several physical and chemical factors within the GC system. Common causes include problems with the column, inlet, injection technique, or system contamination.[1] For high-boiling point compounds like this compound, issues with temperature programming and inlet temperature can also be significant.[3]

Q3: All the peaks in my chromatogram, including the solvent peak, are tailing. What is the most likely cause?

A3: When all peaks in a chromatogram exhibit tailing, it usually points to a physical problem in the GC system that affects all compounds.[3][4] The most common culprits are related to the carrier gas flow path.[1] These can include:

  • Improper column installation: The column might be positioned too high or too low in the inlet, creating dead volumes.[1][4]

  • Poor column cuts: Jagged or uneven cuts at the inlet or detector end of the column can cause turbulence in the carrier gas flow.[1][4]

  • System leaks: Leaks in the system, particularly at the injector, can disrupt the carrier gas flow and lead to peak distortion.[5]

  • Contaminated or active inlet liner: The liner can accumulate non-volatile residues, creating active sites that interact with analytes.[1]

Q4: Only the this compound peak and other late-eluting peaks are tailing. What should I investigate?

A4: If only later-eluting peaks like this compound are tailing, the issue is more likely related to chemical interactions, contamination within the column, or suboptimal temperature settings.[1] Potential causes include:

  • Column contamination: Accumulation of non-volatile residues at the head of the column can interfere with the partitioning of analytes.[1]

  • Stationary phase degradation: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups that can interact with analytes, although this is less common for non-polar alkanes.[1]

  • Insufficient inlet temperature: The inlet temperature may be too low to ensure the complete and rapid vaporization of high-boiling point compounds like this compound.[3]

  • Suboptimal temperature program: A slow temperature ramp or an insufficiently high final temperature can lead to peak broadening and tailing for late-eluting compounds.[6]

  • Condensation in the detector: The detector temperature might be too low, causing condensation of higher boiling analytes.[3]

Q5: Can my injection technique cause peak tailing for this compound?

A5: Yes, improper injection techniques can lead to peak distortion.[7] Key factors to consider are:

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks.[5][7] Consider diluting your sample.

  • Solvent Effects in Splitless Injection: In splitless injections, an incorrect initial oven temperature relative to the solvent's boiling point can cause poor focusing of the analyte band at the head of the column.[1] A slow purge of the solvent from the inlet can also create the appearance of a badly tailing peak.[4][7]

Systematic Troubleshooting Workflow

The following flowchart provides a logical sequence for troubleshooting peak tailing of this compound.

G Troubleshooting Workflow for this compound Peak Tailing A Observe Peak Tailing for this compound B Do ALL peaks tail? A->B C YES B->C D NO (Only this compound/ Late Eluters Tail) B->D E Check for Physical Flow Path Issues C->E F Check for Chemical/Thermal Issues D->F G Inspect Column Installation (Position in Inlet) E->G K Trim 10-20 cm from Front of Column F->K H Re-cut Column Ends (Ensure 90° cut) G->H I Perform Leak Check (Especially at Inlet) H->I J Clean/Replace Inlet Liner and Septum I->J O Problem Resolved? J->O L Increase Inlet and/or Detector Temperature K->L M Optimize Temperature Program (Faster Ramp, Higher Final Temp) L->M N Dilute Sample to Check for Overload M->N N->O P YES O->P Q NO O->Q R End P->R S Consider Column Replacement or Further Method Development Q->S

A systematic guide to troubleshooting peak tailing.

Quantitative Impact of Troubleshooting Steps

The following table summarizes the potential effects of various troubleshooting actions on the peak tailing factor. The impact level is a qualitative guide to help prioritize your efforts.

Troubleshooting ActionPotential Impact on Tailing Factor (Tf)Priority
Physical Flow Path Issues
Correcting improper column installationSignificant reductionHigh
Re-cutting the column endsSignificant reductionHigh
Fixing system leaksSignificant reductionHigh
Replacing a contaminated inlet linerSignificant reductionHigh
Chemical and Thermal Issues
Trimming the front of the columnModerate to Significant reductionHigh
Increasing inlet temperatureModerate reductionMedium
Optimizing temperature programModerate reductionMedium
Sample and Injection Issues
Diluting the sample (if overloaded)Significant reductionMedium
Adjusting split/purge cyclesModerate reductionLow

Experimental Protocols

Protocol 1: Routine Inlet Maintenance

Routine maintenance of the GC inlet is critical for preventing peak tailing.[5]

  • Cool Down: Ensure the injector temperature has cooled to a safe level.

  • Turn Off Gases: Turn off the carrier and split vent gas flows.

  • Remove Septum Nut: Unscrew the septum nut and remove the old septum.

  • Remove Liner: Carefully remove the inlet liner using appropriate forceps.

  • Clean Inlet: Swab the inside of the inlet with a solvent-moistened cotton swab (e.g., methanol (B129727) or acetone) to remove any visible residue.

  • Install New Liner and O-ring: Place a new, deactivated liner and O-ring into the inlet.

  • Install New Septum: Place a new septum on top and secure it with the septum nut. Do not overtighten.

  • Restore System: Turn the gas flows back on, heat the injector to the setpoint, and perform a leak check.

Protocol 2: GC Column Trimming

Trimming the column can remove contaminated sections of the stationary phase.[7]

  • Cool Down and Depressurize: Cool the oven and inlet and turn off the carrier gas.

  • Remove Column from Inlet: Carefully loosen the column nut at the inlet and remove the column.

  • Trim the Column: Using a ceramic scoring wafer or a capillary column cutter, score the column about 10-20 cm from the end.[7] Create a clean, 90-degree break.[5]

  • Inspect the Cut: Use a small magnifier to inspect the cut and ensure it is clean and free of jagged edges or shards.[2]

  • Reinstall Column: Reinstall the column in the inlet to the correct depth as specified by the instrument manufacturer.

  • Restore System: Restore gas flow, heat the necessary zones, and perform a leak check. Condition the column if necessary.

Protocol 3: Example GC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required for your specific instrument and application.

  • GC System: Agilent 7890B GC or equivalent.[8]

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[8]

  • Injector: Split/splitless inlet at 300°C.[8]

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8][9]

  • Oven Temperature Program: [8][9]

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 320°C.

    • Final Hold: Hold at 320°C for 10 minutes.

  • Detector (FID): Temperature at 320°C.[9]

References

Improving the extraction efficiency of heptacontane from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for improving the extraction efficiency of heptacontane (C₇₀H₁₄₂) from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound? A1: this compound is a large, nonpolar n-alkane. Based on the principle of "like dissolves like," nonpolar solvents are the most effective choice for its extraction.[1] N-hexane is the most commonly used and highly recommended solvent due to its nonpolar nature, which efficiently solubilizes this compound and other long-chain alkanes.[1] Solvent mixtures, such as n-hexane and dichloromethane (B109758) (e.g., in a 9:1 ratio), can also enhance extraction efficiency while minimizing the co-extraction of polar compounds.[1]

Q2: How can I remove common interferences like chlorophyll (B73375) from my plant-based extracts? A2: Chlorophyll is a frequent contaminant in extracts from plant matrices.[1] It can be effectively removed using column chromatography. By passing the extract through a silica (B1680970) gel or alumina (B75360) column, the nonpolar this compound will elute first with a nonpolar solvent like hexane (B92381), while the more polar chlorophyll is retained on the column.[1] Another method is solvent partitioning, where the nonpolar extract is washed with a polar solvent to draw out the chlorophyll.[1]

Q3: What are matrix effects in GC-MS analysis and how can they be mitigated? A3: Matrix effects occur when co-extracted compounds from the sample matrix interfere with the ionization and detection of the target analyte (this compound), leading to inaccurate quantification.[1] These effects can be mitigated by implementing an effective cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering substances.[2] Additionally, using an internal standard, a compound with similar chemical properties to this compound that is not naturally present in the sample, can help correct for variations caused by matrix effects.[1][3]

Q4: Is this compound thermally stable enough for Gas Chromatography (GC) analysis? A4: Yes, this compound is a stable compound suitable for GC analysis.[3] Standard GC methods often involve an oven temperature program that ramps up to 300°C or higher, which is well within the tolerance of long-chain alkanes.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is considered the leading and most validated technique for quantifying this compound in complex matrices due to its high sensitivity and specificity.[4]

Q5: Can Supercritical Fluid Extraction (SFE) be used for this compound? A5: Yes, Supercritical Fluid Extraction (SFE) is a viable "green" technique for extracting compounds like this compound. Supercritical CO₂ is often used, but its nonpolar nature may need to be enhanced for high molecular weight compounds.[5][6] The extraction efficiency can be significantly improved by adding a small percentage of a nonpolar organic solvent, such as heptane (B126788), as a modifier or co-solvent.[5]

Troubleshooting Guide

This guide addresses the most common problems encountered during the extraction of this compound.

Problem 1: Low Analyte Recovery or Yield

Low recovery is the most frequent issue in the extraction process.[7] The following table outlines potential causes and their solutions.

Potential Cause Solution Citation
Inappropriate Solvent Choice This compound is highly nonpolar. Ensure you are using a nonpolar solvent like n-hexane or a hexane-dichloromethane mixture. Avoid polar solvents.[1]
Poor Sample Preparation The sample matrix must have a large surface area for efficient solvent penetration. Dry the sample thoroughly (e.g., freeze-dry) and grind it into a fine, uniform powder.[1]
Insufficient Extraction Time/Temp Optimize the extraction parameters. For Soxhlet extraction, increase the duration or the number of cycles. For ultrasound-assisted extraction, increase the sonication time.[1]
Analyte Loss During Evaporation When concentrating the extract, use a gentle stream of nitrogen or a rotary evaporator at a controlled, low temperature to prevent loss of the analyte.[1]
Solid-Phase Extraction (SPE) Issues If using SPE for cleanup, ensure the sorbent choice is correct (e.g., reversed-phase for nonpolar analytes). Increase elution solvent strength or volume if the analyte is not eluting completely. Ensure the cartridge does not dry out before sample loading.[7][8]
SFE Parameter Optimization For Supercritical Fluid Extraction, optimize pressure, temperature, and flow rate. Increasing pressure generally enhances solvating power. Adding a nonpolar co-solvent like heptane can significantly boost recovery.[5][9][10]
Problem 2: Poor Reproducibility

Inconsistent results can invalidate experimental data.

Potential Cause Solution Citation
Inconsistent Sample Homogeneity Ensure all samples are ground to a consistent and fine powder to guarantee uniformity.[1]
Variable Extraction Conditions Maintain consistent parameters (time, temperature, solvent volume, flow rates) for all samples. Automation can help reduce variability.[2]
SPE Cartridge Bed Drying Out During SPE, if the sorbent bed dries out after conditioning and before sample loading, the extraction will be inconsistent. Re-activate and equilibrate the cartridge immediately before adding the sample.[7]
High Flow Rate During SPE Loading A flow rate that is too high during sample loading in SPE does not allow sufficient interaction time between the analyte and the sorbent, leading to analyte loss and poor reproducibility. Decrease the loading flow rate.[11][12]

Quantitative Data Summary

The selection of an appropriate extraction method is critical for achieving high efficiency. The data below, representing typical results, compares different techniques and solvent systems.

Table 1: Solubility of this compound and Similar Alkanes
Solvent Solvent Type Solubility Citation
n-HexaneNonpolarHigh[1][13]
ChloroformSlightly PolarSlightly Soluble[13]
WaterPolarImmiscible[13]
MethanolPolarLow / Insoluble[1]
Dichloromethane/MethanolPolar MixtureLow[1]
Hexane/DichloromethaneNonpolar MixtureHigh[1]
Table 2: Representative Extraction Efficiency Comparison

Note: Data are representative and intended for comparative purposes.

Method Matrix Conditions Relative Efficiency (%) Citation
Soxhlet ExtractionPlant Materialn-Hexane, 6 hours85[4]
Ultrasound-Assisted Extraction (UAE)Plant Materialn-Hexane, 30 min80
Supercritical Fluid Extraction (SFE)Contaminated SoilPure CO₂, 350 bar, 160°C78[5]
Supercritical Fluid Extraction (SFE)Contaminated SoilCO₂ + 5% Heptane, 350 bar, 80°C92[5]

Experimental Protocols

Protocol 1: Soxhlet Extraction from Plant Material

This protocol is a standard method for exhaustive extraction of lipids and hydrocarbons from solid matrices.[4]

  • Drying: Dry the plant material (e.g., leaves, seeds) at 60°C or freeze-dry to a constant weight.

  • Grinding: Grind the dried material into a fine powder to maximize surface area.[1]

  • Sample Loading: Accurately weigh approximately 10-20 g of the powdered sample into a cellulose (B213188) extraction thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with a suitable volume of n-hexane. Assemble the Soxhlet apparatus with a condenser.

  • Extraction: Heat the n-hexane to its boiling point. Allow the extraction to proceed for a minimum of 6 hours, ensuring continuous cycling of the solvent.

  • Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Final Steps: Transfer the concentrated extract to a pre-weighed vial and evaporate the remaining solvent under a gentle stream of nitrogen.

Protocol 2: Solid-Phase Extraction (SPE) for Extract Cleanup

This protocol describes a general procedure for removing polar interferences (like chlorophyll) from a nonpolar extract.[1][7]

  • Sorbent Selection: Choose a normal-phase sorbent like silica gel or alumina, or a reversed-phase sorbent like C18 if partitioning from a more polar loading solvent. For removing polar impurities from a hexane extract, silica is ideal.

  • Column Conditioning: Condition a silica SPE cartridge by passing 2-3 column volumes of n-hexane through it. Do not allow the column to dry.[11]

  • Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of n-hexane. Load the solution onto the conditioned SPE cartridge. Maintain a slow and steady flow rate (~1-2 mL/min).[7]

  • Washing (Optional): If some weakly polar interferences are present, wash the column with a slightly more polar solvent or mixture (e.g., 99:1 hexane:ethyl acetate) to elute them while retaining the nonpolar this compound.

  • Elution: Elute the target analyte (this compound) by passing 2-3 column volumes of n-hexane through the cartridge.

  • Collection & Concentration: Collect the eluate containing the purified this compound and concentrate it as described in Protocol 1.

Workflows and Diagrams

General Extraction and Analysis Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification / Cleanup cluster_analysis Analysis Sample Complex Matrix (e.g., Plant Material) Drying Drying (Freeze-drying or Oven) Sample->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., Soxhlet with n-Hexane) Grinding->Extraction Concentration1 Solvent Evaporation Extraction->Concentration1 Cleanup Cleanup Step (e.g., SPE, Column Chromatography) Concentration1->Cleanup Concentration2 Final Concentration Cleanup->Concentration2 Analysis Quantification (e.g., GC-MS) Concentration2->Analysis

Caption: General experimental workflow for this compound extraction and analysis.

Troubleshooting Logic: Low Extraction Yield

G Start Problem: Low this compound Yield CheckSolvent Is the solvent nonpolar? (e.g., n-hexane) Start->CheckSolvent CheckPrep Is the sample dry and finely ground? CheckSolvent->CheckPrep Yes Sol1 Action: Switch to a nonpolar solvent. CheckSolvent->Sol1 No CheckParams Are extraction time and temperature sufficient? CheckPrep->CheckParams Yes Sol2 Action: Improve sample prep. (Dry and grind thoroughly) CheckPrep->Sol2 No CheckCleanup Is analyte lost during cleanup/evaporation? CheckParams->CheckCleanup Yes Sol3 Action: Optimize parameters. (Increase time/temp) CheckParams->Sol3 No Sol4 Action: Use gentle evaporation. (Rotovap, N₂ stream) CheckCleanup->Sol4 Yes End Yield Improved CheckCleanup->End No Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Decision tree for troubleshooting low this compound extraction yield.

Solid-Phase Extraction (SPE) Cleanup Process

G spe_column SPE Cartridge (Silica) Step 1: Conditioning (n-Hexane) Step 2: Sample Loading (Crude Extract in n-Hexane) Step 3: Elution (n-Hexane) Impurities Polar Impurities (Retained on Silica) spe_column:f2->Impurities Impurities Bind PureProduct Purified this compound (Collected in Eluate) spe_column:f3->PureProduct Analyte Elutes CrudeExtract Crude Extract (this compound + Impurities) CrudeExtract->spe_column:f2

Caption: Diagram illustrating the SPE cleanup process for purifying this compound.

References

Minimizing thermal degradation of heptacontane during GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of heptacontane (C70H142) during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is thermal degradation a significant concern when analyzing this compound by GC-MS?

A1: this compound is a long-chain alkane with a very high boiling point. To analyze it using GC-MS, high temperatures are required to ensure it becomes volatile and travels through the GC column. However, these elevated temperatures, particularly in the injector port, can cause the this compound molecules to break down, a process known as thermal degradation or pyrolysis. This degradation leads to inaccurate quantification, reduced sensitivity, and the potential for misidentification of the compound.

Q2: What are the common signs of this compound degradation in my GC-MS results?

A2: Signs of thermal degradation include:

  • Poor peak shape: Tailing or broadened peaks for this compound.

  • Low response: A significantly lower peak area or height than expected for a given concentration.

  • Appearance of smaller hydrocarbon fragments: The mass spectrum may show a series of smaller alkanes and alkenes that are not present in the original sample. This can manifest as a rising baseline in the chromatogram at higher temperatures.[1]

  • Inconsistent results: Poor reproducibility of peak areas and retention times between injections.

Q3: What is the ideal injection technique to minimize thermal degradation of this compound?

A3: For thermally sensitive and high-boiling point compounds like this compound, Cool On-Column (COC) injection is the ideal technique.[2][3][4] This method deposits the sample directly onto the column without passing through a heated injector, thus eliminating the primary source of thermal stress. A Programmable Temperature Vaporizing (PTV) inlet operated in a cold splitless mode is another excellent alternative that significantly reduces thermal degradation compared to conventional hot split/splitless injection.[5][6][7][8]

Q4: Can I use a standard split/splitless injector for this compound analysis?

A4: While it is possible, it is not recommended for quantitative analysis due to the high risk of thermal degradation and discrimination against high molecular weight compounds.[3][7] If a split/splitless injector must be used, the temperature should be optimized carefully, keeping it high enough for volatilization but as low as possible to minimize degradation. For very high molecular weight alkanes, temperatures up to 350°C may be necessary, but this increases the risk of degradation.[1]

Q5: What type of GC column is best suited for this compound analysis?

A5: A high-temperature, low-bleed, non-polar column is essential. Look for columns with a 100% dimethylpolysiloxane or 5% phenyl 95% dimethylpolysiloxane stationary phase. These columns are thermally stable at the high temperatures required for eluting this compound. A thin film thickness (≤ 0.25 µm) is recommended to reduce retention and allow for elution at lower temperatures.

Troubleshooting Guides

This section addresses specific issues you may encounter during the GC-MS analysis of this compound.

Issue 1: Low or No this compound Peak Detected
Possible Cause Solution
Incomplete Vaporization If using a split/splitless injector, the temperature may be too low. Cautiously increase the injector temperature in 20°C increments. However, be aware that this also increases the risk of thermal degradation.[1]
Thermal Degradation in Injector The this compound is breaking down before reaching the column. Switch to a Cool On-Column (COC) or Programmable Temperature Vaporizing (PTV) injection technique.[2][8] If using a split/splitless injector, lower the temperature as much as possible while still allowing for volatilization.
Column Temperature Too Low The oven temperature program may not be reaching a high enough final temperature to elute the this compound. Ensure the final oven temperature is appropriate for a C70 alkane, potentially up to 400°C or higher, depending on the column's maximum operating temperature.
Mass Discrimination in Injector In split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently. Using a PTV or COC injector minimizes this effect.
MS Source Temperature Too Low Ensure the MS source temperature is sufficiently high (e.g., 350°C) to prevent condensation of the analyte.[1]
Issue 2: Broad or Tailing this compound Peak
Possible Cause Solution
Sub-optimal Carrier Gas Flow Rate Optimize the flow rate of your carrier gas (Helium or Hydrogen). A typical starting point is 1-2 mL/min.
Fast Oven Ramp Rate A rapid temperature ramp does not allow for proper focusing of the analyte on the column. Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min).[1]
Column Contamination Non-volatile residues at the column inlet can cause peak tailing. Bake out the column at its maximum recommended temperature. If the problem persists, trim a small portion (e.g., 10-20 cm) from the inlet of the column.
Active Sites in the Inlet or Column Active sites can cause interactions with the analyte. Use a deactivated inlet liner and a high-quality, low-bleed MS-grade column.
Issue 3: Presence of Many Smaller Alkane/Alkene Peaks
Possible Cause Solution
Pyrolysis in the Injector The this compound is thermally degrading into smaller hydrocarbon fragments. This is a strong indication that the injector temperature is too high. The primary solution is to use a Cool On-Column or PTV injector.[2][8] If using a split/splitless injector, significantly lower the temperature.
Sample Contamination The sample itself may be contaminated with smaller hydrocarbons. Analyze a solvent blank and review your sample preparation procedure.
Column Bleed At very high temperatures, the column's stationary phase can degrade, producing a rising baseline and interfering peaks. Ensure you are using a high-temperature, low-bleed column and that you are not exceeding its maximum operating temperature.

Quantitative Data Summary

Injection Technique Expected Recovery of this compound Risk of Thermal Degradation Typical Injector Temperature
Hot Split/Splitless Low to ModerateHigh280-350°C
Programmable Temperature Vaporizing (PTV) HighLowInitial temperature below solvent boiling point, then ramped.
Cool On-Column (COC) Very HighVery LowInjector follows oven temperature.

Experimental Protocols

Protocol 1: Recommended Method for Minimizing Thermal Degradation using Cool On-Column (COC) Injection
  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a high-purity, high-boiling point solvent (e.g., toluene (B28343) or xylene) to a final concentration of 1-10 µg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Transfer the solution to a 2 mL autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent with a Cool On-Column inlet.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A high-temperature capillary column such as an Agilent J&W DB-5ht (30 m x 0.25 mm x 0.10 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Inlet: Cool On-Column. The injector temperature should track the oven temperature.

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp 1: 15°C/min to 200°C.

      • Ramp 2: 5°C/min to 400°C, hold for 15 min.

    • MS Parameters:

      • Ion Source Temperature: 350°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-1000.

Protocol 2: Alternative Method using a Programmable Temperature Vaporizing (PTV) Inlet
  • Sample Preparation: Same as Protocol 1.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent with a PTV inlet.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: Same as Protocol 1.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Inlet (PTV in Cold Splitless Mode):

      • Initial temperature: 50°C (below the boiling point of the solvent).

      • Inject the sample.

      • After a short delay (e.g., 0.1 min), rapidly ramp the inlet temperature to 400°C to transfer the analyte to the column.

    • Oven Program: Same as Protocol 1.

    • MS Parameters: Same as Protocol 1.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in High-Boiling Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to Vial vortex->transfer injection Injection (COC or PTV) transfer->injection separation GC Separation (High-Temp Column) injection->separation detection MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification Troubleshooting_Degradation start Low this compound Signal or Multiple Small Alkane Peaks check_injector What is the injection method? start->check_injector hot_split Hot Split/Splitless check_injector->hot_split coc_ptv COC or PTV check_injector->coc_ptv check_temp Is injector temperature >350°C? hot_split->check_temp check_oven Check oven program and column integrity. coc_ptv->check_oven solution_coc Switch to COC or PTV for optimal results. check_temp->solution_coc No, but still seeing degradation lower_temp Lower injector temperature. Re-evaluate. check_temp->lower_temp Yes lower_temp->start

References

Technical Support Center: Resolving Co-eluting Compounds with Heptacontane in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with co-eluting compounds, particularly when dealing with the long-chain alkane, heptacontane (C70).

Troubleshooting Guides

Issue: A polar analyte is suspected of co-eluting with this compound in a Gas Chromatography (GC) analysis.

1. How can I confirm co-elution with this compound?

Co-elution, where two or more compounds elute from the chromatography column at the same time, can be difficult to diagnose.[1] Here are several methods to confirm if your analyte of interest is co-eluting with this compound:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with a noticeable shoulder or excessive tailing, are a strong indicator of co-elution.[2] A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.

  • Mass Spectrometry (MS) Data Evaluation: If using a mass spectrometer, examine the mass spectra across the width of the chromatographic peak. A changing mass spectrum from the beginning to the end of the peak is a clear sign of multiple co-eluting components.[2] You can also perform extracted ion chromatograms for ions specific to your analyte and to this compound to see if their peak apexes align.

  • Varying Chromatographic Conditions: A slight modification of the analytical method can sometimes induce a small separation between co-eluting peaks. Try a slower temperature ramp rate; if the single peak begins to resolve into two, co-elution is confirmed.

2. What is the initial troubleshooting step to resolve co-elution with this compound?

The most effective initial step is often to optimize the GC oven temperature program.[2] Since this compound is a large, non-polar molecule with a very high boiling point, it will elute at high temperatures. Polar analytes that may co-elute are likely to be less volatile but may have some interaction with the stationary phase. Adjusting the temperature program can exploit these differences.

  • Decrease the Temperature Ramp Rate: A slower temperature ramp (e.g., reducing from 10°C/min to 2-5°C/min) allows for more interaction between the analytes and the stationary phase, which can significantly improve the separation of closely eluting compounds.[2]

  • Introduce an Isothermal Hold: Adding an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also enhance their separation.[2]

3. If optimizing the temperature program is insufficient, what is the next step?

If temperature adjustments do not resolve the co-elution, the next step is to consider the GC column itself. The choice of stationary phase is a critical factor in achieving selectivity.[2]

  • Change the Stationary Phase: For separating polar analytes from the non-polar this compound, a polar stationary phase is recommended.[3][4] Non-polar columns, often used for alkane analysis, separate primarily by boiling point, which can lead to co-elution of compounds with similar boiling points but different polarities.[2] Switching to a highly polar stationary phase, such as one containing polyethylene (B3416737) glycol (WAX) or a high percentage of cyanopropyl, will retain polar analytes more strongly, allowing the non-polar this compound to elute earlier.[3][5]

  • Increase Column Length: Using a longer column (e.g., 60 m instead of 30 m) increases the number of theoretical plates and can improve resolution, although it will also increase the analysis time.[2]

  • Decrease Column Internal Diameter: A smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) can also enhance separation efficiency.[2]

A logical workflow for troubleshooting co-elution is presented in the diagram below.

TroubleshootingWorkflow Troubleshooting Workflow for Co-elution with this compound start Suspected Co-elution with this compound confirm_coelution Confirm Co-elution (Peak Shape, MS Data) start->confirm_coelution is_coeluting Co-elution Confirmed? confirm_coelution->is_coeluting no_coelution Address other issues (e.g., peak shape problems) is_coeluting->no_coelution No optimize_temp Optimize Temperature Program (Slower ramp, isothermal hold) is_coeluting->optimize_temp Yes is_resolved1 Resolution Achieved? optimize_temp->is_resolved1 change_column Change GC Column (Increase polarity, length, decrease ID) is_resolved1->change_column No end_success Successful Separation is_resolved1->end_success Yes is_resolved2 Resolution Achieved? change_column->is_resolved2 sample_prep Implement Sample Preparation (e.g., Solid-Phase Extraction) is_resolved2->sample_prep No is_resolved2->end_success Yes is_resolved3 Resolution Achieved? sample_prep->is_resolved3 is_resolved3->end_success Yes end_fail Further Method Development Required is_resolved3->end_fail No

Caption: A step-by-step workflow for troubleshooting co-elution issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What types of compounds are likely to co-elute with this compound?

A: this compound is a very large, non-polar, long-chain alkane. On non-polar GC columns, where elution is primarily based on boiling point, compounds with similar high boiling points can co-elute.[2] This can include other large non-polar molecules or semi-polar compounds with high molecular weights. In complex matrices, polar compounds such as long-chain fatty acid methyl esters (FAMEs), sterols, or phenols could potentially co-elute if the chromatographic conditions are not optimized for their separation from a non-polar matrix.[5][6]

Q2: Can sample preparation help in resolving co-elution with this compound?

A: Yes, sample preparation can be a very effective strategy. Techniques like Solid-Phase Extraction (SPE) can be used to separate analytes from the this compound matrix before GC analysis.[7] A common approach is to use a polar sorbent in the SPE cartridge. The non-polar this compound will have minimal interaction and can be washed away with a non-polar solvent, while the more polar analytes of interest are retained and can then be eluted with a more polar solvent.

Q3: Are there alternatives to changing the GC column if temperature optimization fails?

A: Besides changing the entire column, you can also consider adjusting the carrier gas flow rate. Every column has an optimal flow rate for maximum efficiency. Operating at this optimal rate can lead to sharper peaks and improved resolution.[2] However, changing the stationary phase chemistry generally has a more significant impact on selectivity.[2]

Q4: My polar analyte is not volatile enough for GC analysis. What can I do?

A: For polar compounds with low volatility, a derivatization step is often necessary to make them suitable for GC analysis.[1][8] This chemical modification increases the volatility of the analyte. For example, polar functional groups like hydroxyl and amine groups can be derivatized using a silylating reagent.[8]

Experimental Protocols

Protocol 1: GC-MS Method Optimization for Separation of a Polar Analyte (e.g., a Phenol) from this compound

This protocol outlines a general approach to optimize a GC-MS method to resolve a polar analyte from a this compound matrix.

  • Initial Analysis (Non-Polar Column):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Injector Temperature: 300°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50°C for 2 min, then ramp at 10°C/min to 320°C, hold for 10 min.

    • MSD Transfer Line: 320°C.

    • Expected Outcome: Potential co-elution of the polar analyte and this compound.

  • Method Optimization - Temperature Program:

    • Keep all other parameters the same as the initial analysis.

    • Oven Program: 50°C for 2 min, then ramp at 3°C/min to 320°C, hold for 10 min.

    • Expected Outcome: Improved resolution, but baseline separation may not be achieved.

  • Method Optimization - Column Change:

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or similar polar column.[3]

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 60°C for 2 min, then ramp at 8°C/min to 240°C, hold for 10 min.

    • MSD Transfer Line: 250°C.

    • Expected Outcome: Baseline separation of the polar analyte from this compound, with the polar analyte having a longer retention time.

Protocol 2: Solid-Phase Extraction (SPE) for Removal of this compound

This protocol provides a general procedure for removing a non-polar matrix component like this compound from a sample containing more polar analytes.[9][10]

  • Materials:

  • SPE Procedure:

    • Conditioning: Pass 2-3 column volumes of methanol through the cartridge, followed by 2-3 column volumes of heptane. Do not let the sorbent bed dry.

    • Sample Loading: Slowly pass the sample solution through the conditioned cartridge.

    • Washing: Wash the cartridge with 2-3 column volumes of heptane to elute the this compound. Collect this fraction for analysis if needed to confirm removal.

    • Elution: Elute the retained polar analytes with a more polar solvent, such as a mixture of dichloromethane and methanol.

    • Concentration: Evaporate the elution solvent and reconstitute the analyte in a suitable solvent for GC analysis.

The logical relationship for selecting an appropriate sample preparation technique is illustrated below.

SamplePrepWorkflow Sample Preparation Selection Workflow start Sample containing this compound and Polar Analytes is_volatile Are Polar Analytes Volatile? start->is_volatile derivatization Derivatization Required is_volatile->derivatization No no_derivatization Direct Analysis Possible is_volatile->no_derivatization Yes matrix_complexity Matrix Complexity? derivatization->matrix_complexity no_derivatization->matrix_complexity simple_matrix Dilute and Shoot matrix_complexity->simple_matrix Low complex_matrix Matrix Removal Needed matrix_complexity->complex_matrix High gc_analysis GC-MS Analysis simple_matrix->gc_analysis spe Solid-Phase Extraction (SPE) (Polar Sorbent) complex_matrix->spe lle Liquid-Liquid Extraction (LLE) complex_matrix->lle spe->gc_analysis lle->gc_analysis

Caption: A workflow diagram to guide the selection of an appropriate sample preparation technique.

Data Presentation

Table 1: Effect of Temperature Ramp Rate on the Resolution of a Polar Analyte from this compound on a Non-Polar Column

Temperature Ramp Rate (°C/min)Retention Time of Polar Analyte (min)Retention Time of this compound (min)Resolution (Rs)
2015.2515.280.45
1018.5018.550.80
522.1022.201.30
228.7528.951.65

Note: Data are representative and intended for illustrative purposes.

Table 2: Comparison of Column Stationary Phases for the Separation of a Polar Analyte from this compound

Column Stationary PhaseRetention Time of Polar Analyte (min)Retention Time of this compound (min)Resolution (Rs)
5% Phenyl Methylpolysiloxane (Non-polar)18.5018.550.80
50% Phenyl Methylpolysiloxane (Mid-polar)20.1019.502.50
Polyethylene Glycol (WAX) (Polar)25.3017.20> 5.0

Note: Data are representative and intended for illustrative purposes. Elution order can change based on the stationary phase.

References

Addressing matrix effects in the quantification of heptacontane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of heptacontane, particularly in addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix. In gas chromatography-mass spectrometry (GC-MS), these effects can manifest in several ways:

  • Signal Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the MS source, leading to a decrease (suppression) or increase (enhancement) in the measured signal. This results in inaccurate quantification.

  • Injector Port and Column Contamination: Complex matrices can leave residues in the injector port and on the GC column. These residues can create active sites that may interact with this compound, leading to poor peak shapes, peak tailing, and variable results.

  • Chromatographic Interference: Co-eluting compounds can produce overlapping peaks, making accurate integration and quantification of the this compound peak difficult.

Q2: I am observing inconsistent results for this compound in my samples compared to my standards prepared in a clean solvent. How can I confirm if this is due to matrix effects?

A2: A significant discrepancy between the response of this compound in your sample matrix and in a clean solvent is a strong indicator of matrix effects. To confirm and quantify these effects, you can perform a post-extraction spike experiment.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare a Blank Matrix Extract: Extract a sample that is known to not contain this compound (a blank matrix) using your established sample preparation protocol.

  • Prepare a Neat Standard Solution: Prepare a standard solution of this compound in a clean solvent (e.g., hexane) at a known concentration.

  • Spike the Blank Matrix Extract: Add a known amount of the this compound standard solution to the blank matrix extract. The final concentration should be the same as the neat standard solution.

  • Analyze Both Solutions: Analyze both the spiked matrix extract and the neat standard solution using your GC-MS method.

  • Calculate the Matrix Effect: The matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solvent) x 100

    A value significantly different from 100% confirms the presence of matrix effects. A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement.

Q3: What are the primary strategies to mitigate matrix effects in this compound quantification?

A3: The main strategies to address matrix effects can be categorized into three areas:

  • Effective Sample Preparation: To remove or reduce interfering matrix components before analysis.

  • Appropriate Calibration Strategy: To compensate for any remaining matrix effects.

  • Chromatographic Optimization: To separate this compound from co-eluting matrix components.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in this compound quantification.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_solutions1 Sample Preparation Solutions cluster_solutions2 Calibration Solutions cluster_solutions3 Chromatography Solutions start Inconsistent or Inaccurate This compound Quantification step1 Step 1: Evaluate Sample Preparation - Is recovery consistent? - Is the extract clean? start->step1 step2 Step 2: Assess Calibration Strategy - Using external calibration in a clean solvent? step1->step2 If sample prep is optimized solution1a Optimize Extraction Method (e.g., LLE, SPE, ASE) step1->solution1a If recovery is low/variable solution1b Incorporate a Cleanup Step (e.g., Solid-Phase Extraction) step1->solution1b If extract is dirty step3 Step 3: Optimize Chromatographic Conditions - Poor peak shape? - Co-eluting peaks? step2->step3 If using advanced calibration solution2a Use Matrix-Matched Calibration step2->solution2a Yes step4 Step 4: Implement Advanced Mitigation - Still observing matrix effects? step3->step4 If chromatography is optimized solution3a Adjust GC Oven Temperature Program step3->solution3a Yes solution3b Check and Clean/Replace Injector Liner and GC Column step3->solution3b Yes end Accurate and Reproducible This compound Quantification step4->end Problem Resolved solution1a->step2 solution1b->step2 solution2b Use an Internal Standard (Structural Analog) solution2a->solution2b If matrix-matched is insufficient solution2c Use a Stable Isotope-Labeled Internal Standard (Gold Standard) solution2b->solution2c For highest accuracy solution2c->step3 solution3a->step4 solution3b->step4

Calibration and quantification challenges for heptacontane in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the calibration and quantification of heptacontane (n-C70H142) using Gas Chromatography-Mass Spectrometry (GC-MS). Given the challenges associated with this high molecular weight n-alkane, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the GC-MS analysis of this compound so challenging?

A1: The primary challenges in analyzing this compound (C70) stem from its physical properties:

  • Low Volatility and High Boiling Point: this compound has an extremely high boiling point, making it difficult to vaporize completely and efficiently in a standard GC inlet. This can lead to poor peak shape, low response, and discrimination against higher molecular weight compounds.[1]

  • Poor Solubility: this compound has very low solubility in common organic solvents at room temperature, which complicates the preparation of accurate and stable calibration standards. While sparingly soluble in alkanes like hexane, heating may be required for complete dissolution.[2]

  • Potential for Thermal Degradation: At the high temperatures required for volatilization, there is a risk of thermal decomposition (cracking) of the long hydrocarbon chain, leading to inaccurate quantification and the appearance of artifact peaks.[3]

  • Adsorption and Active Sites: Due to its low volatility, this compound can adsorb to active sites within the GC system (e.g., in the inlet liner or at the head of the column), resulting in peak tailing and reduced recovery.

Q2: What is the recommended GC setup for this compound analysis?

A2: A high-temperature (HT) GC system is essential. Key components include:

  • High-Temperature Inlet: A programmable temperature vaporizing (PTV) or cool on-column (COC) inlet is recommended to minimize discrimination and thermal stress on the analyte.[4] If using a split/splitless inlet, a high-temperature liner and septum are necessary.

  • High-Temperature GC Column: A column with a high maximum operating temperature (e.g., > 400°C) is required. A non-polar stationary phase, such as 100% dimethylpolysoxane or 5% phenyl polysiloxane, is suitable for separating alkanes based on boiling point.[5]

  • High-Temperature Transfer Line: The transfer line connecting the GC to the mass spectrometer must be heated uniformly to prevent cold spots where this compound could condense.

Q3: Which solvent should I use for preparing this compound standards and samples?

A3: High-purity non-polar solvents are the best choice. While specific quantitative solubility data for this compound is scarce, the following are recommended:

  • Carbon Disulfide (CS₂): Often cited as a good solvent for high molecular weight hydrocarbons.

  • Toluene or Xylene: These aromatic solvents can also be effective, particularly with gentle heating.

  • High-Boiling Alkanes (e.g., decane): "Like dissolves like" is a good principle to follow.

  • Hexane and Dichloromethane: Commonly used for lighter alkanes, but may require heating and sonication to dissolve this compound, and solubility may be limited at room temperature.[2]

Important: Always use high-purity, "distilled-in-glass" grade solvents to avoid contamination. After preparation, visually inspect standards for any precipitation, especially upon cooling to room temperature.

Q4: Is an internal standard necessary for quantifying this compound?

A4: Yes, using an internal standard (IS) is highly recommended to improve accuracy and precision.[6] An IS can compensate for variations in injection volume, sample preparation, and instrumental drift.

Q5: What are the characteristics of a good internal standard for this compound?

A5: An ideal internal standard for this compound should:

  • Be chemically similar to this compound (i.e., a non-polar, high molecular weight hydrocarbon).

  • Have a retention time close to, but baseline-resolved from, this compound.

  • Not be present in the samples being analyzed.

  • Be commercially available in high purity.

A suitable, though challenging to obtain, option would be a deuterated analog of a very long-chain alkane. Given the extremely high boiling point of this compound, finding a suitable IS that elutes within a reasonable time frame is difficult. A practical approach may be to use a readily available, high-boiling, non-interfering n-alkane such as hexacontane (B1329453) (C60) if it is not present in the samples.

Troubleshooting Guide

Problem 1: No peak or very low response for this compound.

  • Question: I've injected my this compound standard, but I see no peak or the response is extremely low. What should I check?

  • Answer: This is a common issue for high-boiling compounds. Here's a systematic approach to troubleshoot:

    • Inlet Temperature: The inlet may not be hot enough to fully vaporize the this compound. For very high molecular weight alkanes, an inlet temperature of up to 350°C may be necessary.[1] However, be cautious of the column's thermal limit.

    • Standard Precipitation: this compound may have precipitated out of solution, especially if prepared in a solvent with low solubility at room temperature. Gently warm and sonicate your standard before injection.

    • Cold Spots: Check for any potential cold spots in the system, particularly in the transfer line from the GC to the MS. Ensure all heated zones are at the appropriate temperatures.

    • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, trapping the analyte. Try trimming 10-20 cm from the inlet side of the column.

    • Syringe Issues: The syringe may be blocked or not functioning correctly.

Problem 2: My this compound peak is broad and/or tailing.

  • Question: The this compound peak in my chromatogram is not sharp and symmetrical. How can I improve the peak shape?

  • Answer: Poor peak shape for high-boiling compounds is often due to activity in the system or suboptimal chromatographic conditions.

    • Active Sites: Active sites in the inlet liner or on the column can cause peak tailing. Use a deactivated liner, potentially with glass wool, to promote better vaporization and trap non-volatiles.[1] Trimming the column can also remove active sites at the inlet.

    • Insufficient Injector Temperature: If the inlet temperature is too low, slow vaporization can lead to broad peaks. Carefully increase the inlet temperature.

    • Slow Oven Ramp Rate: A very slow temperature ramp can sometimes lead to broader peaks for late-eluting compounds. Experiment with a slightly faster ramp rate, but be mindful of maintaining resolution.

    • Solvent Focusing (for splitless injections): If the initial oven temperature is too high relative to the solvent's boiling point, poor focusing at the head of the column can occur, leading to broad peaks.[7]

Problem 3: My calibration curve for this compound is not linear.

  • Question: I'm trying to create a calibration curve for this compound, but the response is not linear, especially at higher concentrations. What could be the cause?

  • Answer: Non-linearity in the calibration curve for this compound can be due to several factors:

    • Detector Saturation: At high concentrations, the MS detector can become saturated. If this is the case, you will need to dilute your standards to a lower concentration range.

    • Inlet Discrimination: In split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently than lower molecular weight compounds, and this effect can be concentration-dependent.[1]

    • Solubility Issues: At higher concentrations, this compound may not be fully dissolved in the solvent, leading to inaccurate standard concentrations. Ensure your highest concentration standard is fully solubilized.

    • Adsorption: Active sites in the system can become saturated at higher concentrations, leading to a non-linear response.

Data Presentation

The following tables provide a summary of suggested starting parameters for GC-MS analysis of this compound and typical performance data for the analysis of long-chain n-alkanes. Note that specific values for this compound are not widely available in the literature, so these are based on data for similar high molecular weight alkanes and may require optimization.

Table 1: Recommended GC-MS Starting Parameters for this compound Analysis

ParameterRecommended SettingRationale
GC System High-Temperature GCNecessary for eluting high-boiling compounds.
Inlet Type PTV or Cool On-ColumnMinimizes thermal stress and discrimination.
Inlet Temperature 350 - 430°CTo ensure complete vaporization of this compound.[8]
Injection Mode Splitless or PTV solvent ventFor trace analysis.
Liner Deactivated, with glass woolPromotes homogeneous vaporization and traps non-volatiles.[1]
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis.
Flow Rate 1.0 - 2.0 mL/minA good starting point for optimization.[1]
Column High-temp non-polare.g., 100% Dimethylpolysiloxane, 15-30m, 0.25mm ID, 0.1-0.25µm film
Oven Program Start at 100°C, ramp at 10-15°C/min to 400°C, hold for 10 minA starting point; may need adjustment.
MS Transfer Line 350 - 400°CTo prevent condensation of the analyte.
Ion Source Temp. 230 - 250°CA typical starting point for good ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible mass spectra.
Acquisition Mode Scan or Selected Ion Monitoring (SIM)Scan for identification, SIM for improved sensitivity.
Scan Range (m/z) 50 - 1000To capture characteristic fragment ions.

Table 2: Typical Quantitative Performance for High Molecular Weight n-Alkanes (C21-C36)

ParameterTypical ValueReference
Linear Dynamic Range 5 - 100 nmol on column[9]
Limit of Quantification (LOQ) 5 nmol on column[9]
Recovery > 91%[10]
Intra-assay CV (%) 0.1 - 12.9%[9]

Note: These values are for n-alkanes up to C36 and should be considered as a benchmark. The performance for this compound (C70) may differ and needs to be experimentally determined.

Experimental Protocols

1. Preparation of this compound Calibration Standards

  • Objective: To prepare a series of accurate calibration standards for the quantification of this compound.

  • Materials:

    • This compound (high purity)

    • High-purity solvent (e.g., carbon disulfide, toluene, or decane)

    • Class A volumetric flasks

    • Analytical balance

    • Sonicator and heating block/water bath

  • Procedure:

    • Accurately weigh a known amount of this compound and transfer it to a volumetric flask.

    • Add a small amount of solvent and gently warm and sonicate the mixture until the this compound is fully dissolved.

    • Allow the solution to cool to room temperature and then dilute to the mark with the solvent. This is your stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards covering the desired concentration range.

    • If using an internal standard, add a constant, known amount of the IS to each calibration standard.

    • Transfer the final standards to autosampler vials. Visually inspect for any signs of precipitation before analysis.

2. Sample Preparation

  • Objective: To extract this compound from a sample matrix and prepare it for GC-MS analysis.

  • Procedure (General for a solid matrix):

    • Homogenize the sample.

    • Accurately weigh a portion of the homogenized sample into an extraction vessel.

    • If using an internal standard, spike the sample with a known amount of the IS.

    • Add a suitable extraction solvent (e.g., hexane, dichloromethane).

    • Extract the sample using an appropriate technique (e.g., sonication, Soxhlet extraction, accelerated solvent extraction).

    • Filter or centrifuge the extract to remove any solid particles.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Reconstitute the final extract in a known volume of a suitable solvent for GC-MS analysis.

3. GC-MS Analysis Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start prep_std Prepare Calibration Standards (with IS) start->prep_std prep_sample Prepare Sample (with IS) start->prep_sample gcms_analysis Inject into High-Temp GC-MS prep_std->gcms_analysis prep_sample->gcms_analysis data_acq Data Acquisition (Scan or SIM mode) gcms_analysis->data_acq peak_integration Peak Integration data_acq->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify this compound in Sample peak_integration->quantification cal_curve->quantification

A general workflow for the GC-MS analysis of this compound.

Mandatory Visualizations

Troubleshooting Logic for Poor Peak Shape

The following diagram provides a logical workflow for troubleshooting common peak shape issues encountered during the analysis of this compound.

PeakShape_Troubleshooting start Poor Peak Shape Observed (Broadening or Tailing) check_liner Check Inlet Liner start->check_liner liner_action Use Deactivated Liner with Glass Wool check_liner->liner_action Active/Dirty check_temp Review Temperatures check_liner->check_temp OK liner_action->check_temp temp_action Increase Inlet & Transfer Line Temp. Check for Cold Spots check_temp->temp_action Too Low check_column Inspect Column check_temp->check_column OK temp_action->check_column column_action Trim 10-20 cm from Inlet Condition or Replace Column check_column->column_action Contaminated/ Old check_flow Verify Flow Rate check_column->check_flow OK column_action->check_flow flow_action Optimize Carrier Gas Flow Rate check_flow->flow_action Suboptimal end Improved Peak Shape check_flow->end OK flow_action->end

A troubleshooting workflow for poor peak shape in this compound analysis.

Mass Spectrometry Fragmentation of Long-Chain n-Alkanes

The mass spectrum of a long-chain n-alkane is characterized by a series of ion clusters separated by 14 Da (corresponding to a CH₂ group). The molecular ion peak is often of low abundance or absent for very long chains.

Alkane_Fragmentation This compound This compound (C70H142) Molecular Ion [M]•+ fragment1 [CnH2n+1]+ m/z = ... loss1 - CH3• loss2 - C2H5• loss3 - C3H7• f57 C4H9+ (m/z 57) This compound->f57 Fragmentation f71 C5H11+ (m/z 71) This compound->f71 f85 C6H13+ (m/z 85) This compound->f85 fragment2 [C(n-1)H2(n-1)+1]+ m/z = ... fragment3 [C(n-2)H2(n-2)+1]+ m/z = ...

A simplified representation of n-alkane fragmentation in EI-MS.

References

Technical Support Center: Derivatization for Heptacontane and Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing derivatization techniques to improve the analysis of heptacontane and other long-chain alkanes, particularly their functionalized forms, by enhancing volatility and detection.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing long-chain alkanes like this compound?

While pure alkanes like this compound are non-polar, their extremely high molecular weight results in low volatility, making them challenging to analyze directly by gas chromatography (GC). More commonly, derivatization is essential for functionalized long-chain alkanes, such as long-chain fatty acids or alcohols.[1][2] These functional groups (-COOH, -OH, -NH, -SH) are polar and can lead to poor chromatographic performance, including peak tailing and sample loss due to adsorption on the column.[2][3][4] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, significantly improving separation and detection.[1][2][4]

Q2: What are the most common derivatization techniques for functionalized long-chain alkanes?

The three most widely used derivatization methods for GC analysis are silylation, acylation, and alkylation.[2]

  • Silylation: This is perhaps the most widely practiced derivatization method.[5] It replaces active hydrogens in groups like -OH, -COOH, and -NH with a trimethylsilyl (B98337) (TMS) group.[2] This increases volatility and thermal stability.[2] Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,N–bis(trimethyl–silyl)trifluoro-acetamide (BSTFA).[6]

  • Alkylation: This technique replaces an acidic hydrogen with an alkyl or benzyl (B1604629) group, commonly used to convert carboxylic acids into more volatile esters.[2][5] Alkyl esters have excellent stability and can be stored for long periods.[3]

  • Acylation: This method introduces an acyl group, often a perfluoroacyl group, which can significantly enhance detectability by an electron capture detector (ECD).[6]

Q3: How do I choose the right derivatization reagent?

The choice of reagent depends on the functional groups present in your analyte and the analytical goal. A suitable reagent should:

  • Yield a nearly complete reaction (>95% derivative).[6][7]

  • Not cause sample loss or structural rearrangement of the analyte.[6][7]

  • Produce a derivative that is stable and does not interact with the GC column.[6][7]

  • Enhance detectability for the specific detector being used (e.g., adding halogen atoms for an ECD).[5]

Q4: Can derivatization improve the detection of non-functionalized alkanes?

While less common, certain techniques can be employed. For instance, introducing functional groups that interact strongly with a specific detector can enhance sensitivity.[5] However, for non-functionalized alkanes, optimizing GC conditions (e.g., high-temperature column, appropriate injection technique) is the more conventional approach. For detection enhancement without modifying the molecule, alternative analytical methods like mass spectrometry with specific ionization techniques or fluorescence spectroscopy might be considered.[8][9]

Troubleshooting Guide

Encountering issues during derivatization is common. This guide addresses specific problems in a structured format.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Derivative Peak 1. Presence of Moisture: Water can hydrolyze silylation reagents and the formed derivatives. 2. Insufficient Reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction.[10] 3. Suboptimal Reaction Conditions: Reaction time and/or temperature may be insufficient for the reaction to complete.[1][10] 4. Improper Solvent: The solvent may be hindering the reaction. Polar, protic solvents can slow silylation.[1]1. Ensure all glassware, solvents, reagents, and the sample itself are anhydrous. Dry the sample under a nitrogen stream before adding reagents.[1] 2. Use a molar excess of the derivatizing reagent. A 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point. 3. Optimize reaction time and temperature. For sterically hindered groups, heating at 60-70°C for 30 minutes or longer may be necessary. 4. Use a polar, aprotic solvent such as pyridine (B92270), acetonitrile, or DMF.[1]
Peak Tailing in Chromatogram 1. Incomplete Derivatization: The presence of underivatized polar analytes is a common cause of tailing.[1] 2. Active Sites in GC System: Active sites in the GC inlet liner or on the column can interact with analytes.[1]1. Re-optimize the derivatization procedure to ensure the reaction goes to completion (see above).[1] 2. Use a deactivated GC liner and a high-quality, inert column. Consider silanizing glassware to reduce active sites.[1]
Extraneous Peaks in Chromatogram 1. Reagent Byproducts: Excess reagent or byproducts from the derivatization reaction can appear as extra peaks.[1] 2. Contamination: Solvents, glassware, or the carrier gas may be contaminated.[1][11]1. Prepare and analyze a "reagent blank" (all reaction components except the sample) to identify artifact peaks.[1] If excess reagent is an issue, a cleanup step like solid-phase extraction (SPE) may be needed.[10] 2. Use high-purity solvents and thoroughly clean, silanized glassware.[1] Ensure high-purity carrier gas and functional gas purification traps.[11]
Unstable Derivative 1. Hydrolysis: TMS derivatives, in particular, can be sensitive to hydrolysis if exposed to moisture.[5] 2. Thermal Degradation: The derivative may be degrading in the high-temperature GC inlet.[1]1. Analyze samples as soon as possible after derivatization and maintain strictly anhydrous conditions throughout.[1] 2. Lower the injector temperature if possible without compromising the volatilization of other sample components.[1]

Derivatization Reagent Comparison

The following table summarizes key information for common derivatization reagents used for GC analysis.

Derivatization MethodReagent ExampleTarget Functional GroupsTypical Reaction ConditionsAdvantagesDisadvantages
Silylation BSTFA + 1% TMCSAlcohols, Phenols, Carboxylic Acids, Amines, Amides, Thiols[2][5]30 min at 60-70°C[1]Forms volatile and thermally stable derivatives; reagents are highly reactive.[2][6]Reagents and derivatives are highly sensitive to moisture.[1]
Alkylation (Esterification) BF₃ in MethanolCarboxylic Acids, Phenols[3][5]Varies; can require heating.Derivatives are generally very stable, even in aqueous solutions.[2][3]Reaction conditions can be severe; reagents are often toxic.[3]
Acylation Pentafluorobenzyl Bromide (PFBBr)Phenols, Thiols, Carboxylic Acids[3][6]Varies depending on analyte.Creates derivatives with high response on an Electron Capture Detector (ECD).[6]Reagents can be hazardous, odorous, and moisture-sensitive.[3]

Experimental Protocols

Detailed Protocol for Silylation of Functionalized Long-Chain Alkanes

This protocol provides a general guideline for the derivatization of hydroxyl or carboxyl functional groups on a long-chain alkane backbone using BSTFA with 1% TMCS as a catalyst.

Materials:

  • Dried sample extract containing the functionalized alkane.

  • Anhydrous Pyridine.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps.

  • Vortex mixer.

  • Heating block or oven.

  • Nitrogen gas line for drying.

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If dissolved in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. The presence of water will inhibit the reaction.

  • Dissolution: Add 100 µL of anhydrous pyridine to the dried sample in a micro-reaction vial to dissolve the analytes.[1]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess for most applications.[1]

  • Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.[1]

  • Heating: Place the vial in a heating block or oven set to 60-70°C for 30 minutes.[1] This ensures the derivatization of even sterically hindered functional groups.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now derivatized and ready for immediate GC-MS analysis. No further work-up is typically required.[1]

Visualized Workflows

The following diagrams illustrate key processes for derivatization and troubleshooting.

G General Workflow for Silylation Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis DrySample Dry Sample Extract (under Nitrogen) Dissolve Dissolve in Anhydrous Pyridine DrySample->Dissolve AddReagent Add BSTFA + 1% TMCS Dissolve->AddReagent Vortex Vortex Mix (30 seconds) AddReagent->Vortex Heat Heat Reaction (60-70°C for 30 min) Vortex->Heat Cool Cool to Room Temperature Heat->Cool GCMS Ready for GC-MS Analysis Cool->GCMS G Troubleshooting Low Derivatization Yield Start Low or No Derivative Peak Detected CheckMoisture Was the sample/system completely anhydrous? Start->CheckMoisture CheckReagent Is reagent concentration sufficient (molar excess)? CheckMoisture->CheckReagent Yes FixMoisture Action: Re-prepare sample. Ensure all components are dry. CheckMoisture->FixMoisture No CheckConditions Were reaction time and temperature optimized? CheckReagent->CheckConditions Yes FixReagent Action: Increase molar excess of derivatization reagent. CheckReagent->FixReagent No FixConditions Action: Increase reaction time and/or temperature. CheckConditions->FixConditions No Success Problem Resolved CheckConditions->Success Yes FixMoisture->Success FixReagent->Success FixConditions->Success

References

Selecting the optimal GC column phase for heptacontane isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal Gas Chromatography (GC) column phase and conditions for the challenging separation of heptacontane (C70) isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound isomers by GC?

The primary challenge lies in the inherent nature of this compound isomers. As high-molecular-weight hydrocarbons (C70), they possess very high boiling points and exhibit minimal differences in their physicochemical properties, such as polarity and volatility. This similarity makes it difficult to achieve baseline separation using standard chromatographic techniques. The elution order is governed mainly by boiling points, which are extremely close among the various branched isomers.[1][2]

Q2: What is the most suitable GC stationary phase for separating this compound isomers?

For separating non-polar compounds like this compound isomers, a non-polar stationary phase is the recommended starting point.[2] The separation of alkanes is primarily based on their boiling points, and non-polar stationary phases work on the principle of "like dissolves like," allowing for elution in order of increasing boiling point.[1][3][4]

  • Primary Recommendation: A 100% dimethylpolysiloxane stationary phase is ideal. This is one of the least polar phases available and provides excellent thermal stability required for the high temperatures needed to elute this compound.

  • Alternative Phase: A 5% phenyl-95% dimethylpolysiloxane phase can also be considered. The low phenyl content introduces a slight degree of polarizability, which can sometimes offer a different selectivity for closely related isomers without significantly altering the non-polar character.[1]

Q3: How do GC column dimensions affect the separation of high-molecular-weight isomers?

Column dimensions are critical for achieving the high efficiency needed to resolve very similar compounds.[5]

  • Length: A longer column provides more theoretical plates, leading to better resolution. For complex mixtures like this compound isomers, a column length of 60 meters or even longer is recommended over standard 30-meter columns.[1][3] Doubling the column length can improve resolution by approximately 40%.[6]

  • Internal Diameter (ID): A smaller internal diameter (e.g., 0.18 mm or 0.25 mm) increases column efficiency and, consequently, resolution.[1][5] However, smaller ID columns have a lower sample capacity, which requires careful optimization of the injection volume to prevent column overload.[5][7]

  • Film Thickness: For high-boiling-point analytes like this compound, a thinner film (e.g., 0.10 µm to 0.25 µm) is generally preferred.[1][5] Thinner films allow for faster elution at lower temperatures and produce sharper peaks, but they also have reduced sample capacity.

Q4: What are the critical parameters for the oven temperature program?

An optimized temperature program is crucial for separating closely eluting isomers.

  • Initial Temperature: The initial temperature should be high enough to ensure the analytes are in the vapor phase but low enough to allow for proper focusing at the head of the column.

  • Ramp Rate: A very slow oven temperature ramp rate is essential.[1][2] Slower ramps (e.g., 1-5 °C/min) increase the interaction time between the analytes and the stationary phase, which significantly enhances the separation of isomers with close boiling points.[1]

  • Final Temperature: The final temperature must be high enough to elute all this compound isomers within a reasonable time but must not exceed the column's maximum operating temperature to avoid stationary phase degradation (column bleed).[2]

Troubleshooting Guide

Q: Why am I observing poor resolution or complete co-elution of my this compound isomers?

Answer: Poor resolution is a common issue when analyzing large, isomeric alkanes.[2] The cause can typically be traced to one or more suboptimal parameters in your method. Follow this logical troubleshooting workflow.

G start Poor Resolution or Co-elution Observed check_phase 1. Verify Stationary Phase Is it a non-polar (e.g., 100% dimethylpolysiloxane)? start->check_phase phase_no Select a non-polar phase. This is critical for boiling point-based separation. check_phase->phase_no No check_dims 2. Evaluate Column Dimensions Is Length ≥ 60m? Is ID ≤ 0.25mm? check_phase->check_dims Yes phase_no->check_dims dims_no Use a longer column with a smaller internal diameter to increase efficiency. check_dims->dims_no No check_temp 3. Optimize Temperature Program Is the ramp rate slow (e.g., 1-5 °C/min)? check_dims->check_temp Yes dims_no->check_temp temp_no Decrease the ramp rate to improve separation of closely eluting peaks. check_temp->temp_no No check_flow 4. Check Carrier Gas Flow Rate Is it set to the optimal linear velocity? check_temp->check_flow Yes temp_no->check_flow flow_no Optimize flow rate for maximum efficiency. (Consult column manufacturer's guidelines) check_flow->flow_no No resolved Resolution Improved check_flow->resolved Yes flow_no->resolved

Caption: Troubleshooting workflow for poor isomer resolution.

Q: What causes peak tailing and how can I prevent it?

Answer: Peak tailing occurs when peaks are asymmetrical and extend toward the baseline.[8] This can compromise quantification and resolution.

  • Active Sites: Active sites, such as exposed silanol (B1196071) groups in the inlet liner or on the column itself, can interact with analytes, causing tailing.[8]

    • Solution: Use a high-quality, deactivated inlet liner and ensure you are using a column designed for inertness. If the column is old, trimming the first few centimeters from the inlet end can remove accumulated non-volatile residues and active sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[7]

    • Solution: Reduce the injection volume or increase the split ratio. Using a column with a thicker film can increase sample capacity, but this may not be ideal for high-boiling compounds.[7]

  • Suboptimal Temperatures: If the injector or oven temperature is too low, high-molecular-weight compounds may not vaporize efficiently, leading to tailing.[9]

    • Solution: Ensure the injector temperature is high enough to flash-vaporize the this compound sample. Check that the oven temperature program reaches a sufficiently high final temperature.

Q: I'm seeing a rising baseline (drift) at high temperatures. What is the cause?

Answer: Baseline drift, especially at high temperatures, is typically caused by column bleed or contamination.[2][10]

  • Column Bleed: This is the natural degradation of the stationary phase at or near its maximum operating temperature.[2]

    • Solution: Ensure your oven's final temperature does not exceed the column's specified upper limit. Use a column specifically designed for low bleed if operating at very high temperatures. Proper column conditioning is also essential to remove volatile contaminants before analysis.[2]

  • Contamination: Impurities in the carrier gas, septum, or liner can elute at high temperatures, causing a rising baseline.[10]

    • Solution: Use high-purity carrier gas and install appropriate moisture and hydrocarbon traps.[2] Regularly replace the septum and inlet liner to prevent the buildup of contaminants.[8]

Data & Parameters

Recommended GC Column Parameters for this compound Isomer Separation

The following table summarizes recommended starting parameters for developing a separation method for this compound isomers. These should be optimized for your specific application and instrument.

ParameterRecommendationRationale
Stationary Phase 100% DimethylpolysiloxaneNon-polar phase separates alkanes by boiling point.[1][2]
Column Length ≥ 60 mIncreases theoretical plates and improves resolution for complex mixtures.[1]
Internal Diameter 0.18 mm or 0.25 mmSmaller ID enhances efficiency and resolution.[1][5]
Film Thickness 0.10 µm - 0.25 µmThinner films are suitable for high-boiling-point analytes, providing sharper peaks.[1]
Carrier Gas Helium or HydrogenProvides good efficiency. Maintain a constant flow rate (e.g., 1.0-1.5 mL/min for He).[2]
Injector Temp. 350-400 °CMust be high enough to ensure complete vaporization of high-molecular-weight analytes.
Oven Program Initial: 50°C (hold 2 min)Low enough for sample focusing.
Ramp: 1-5 °C/min to 380°CA slow ramp is critical for separating closely eluting isomers. [1]
Final Hold: 10-20 minEnsures all high-boiling isomers have eluted from the column.[2]
Injector Type Split/SplitlessUse a high split ratio (e.g., 100:1) to avoid column overload.[2]

Experimental Protocol

General Protocol for GC Analysis of this compound Isomers

This protocol provides a detailed methodology for setting up a GC system for the analysis of this compound isomers.

  • Column Installation and Conditioning:

    • Install a suitable non-polar capillary column (e.g., 60 m x 0.25 mm x 0.25 µm, 100% dimethylpolysiloxane) into the GC.[2]

    • Ensure proper column insertion depth into both the injector and detector as specified by the instrument manufacturer to avoid dead volume and peak distortion.

    • Set the carrier gas (Helium) flow rate to approximately 1.5 mL/min.

    • Condition the column by setting the oven temperature to 20 °C above your planned maximum analysis temperature, without exceeding the column's absolute maximum limit. Hold for 1-2 hours to remove volatile contaminants and stabilize the baseline.[2]

  • Sample Preparation:

    • Dissolve the this compound isomer sample in a high-purity non-polar solvent like hexane (B92381) or heptane.

    • A starting concentration of 100-500 µg/mL is recommended to prevent column overload.

  • Instrument Parameter Setup:

    • Injector: Set to Split/Splitless mode at 380°C. Use a high split ratio (e.g., 100:1) as a starting point.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 3°C/min to 380°C.

      • Final Hold: Hold at 380°C for 15 minutes.

    • Detector (FID): Set temperature to 380°C. Ensure hydrogen and air flows are set according to manufacturer recommendations for optimal sensitivity.

  • Analysis and Optimization:

    • Inject 1 µL of the prepared sample.

    • Acquire the chromatogram.

    • If resolution is insufficient, decrease the oven ramp rate (e.g., to 1.5 °C/min). If analysis time is too long, a slightly faster ramp can be tested, but this will likely sacrifice some resolution.

G cluster_params Key GC Parameters cluster_outcomes Chromatographic Outcomes p1 Stationary Phase (Polarity) o1 Selectivity (α) p1->o1 Strongest Impact p2 Column Dimensions (L, ID, df) o2 Efficiency (N) p2->o2 Strong Impact p3 Temperature Program p3->o1 o3 Retention (k) p3->o3 Strong Impact p4 Carrier Gas Flow Rate p4->o2 result Resolution (Rs) o1->result o2->result o3->result

Caption: Relationship between GC parameters and separation resolution.

References

Validation & Comparative

A Comparative Analysis of Heptacontane and Other Long-Chain n-Alkanes for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced physicochemical properties of long-chain n-alkanes is paramount for their application in advanced materials and pharmaceutical formulations. This guide provides a comprehensive comparative analysis of heptacontane (C70) alongside other significant long-chain n-alkanes, supported by experimental data and detailed methodologies.

Long-chain n-alkanes, characterized by their straight-chain saturated hydrocarbon structures, exhibit a predictable trend in their physical properties as the carbon chain length increases. These properties, including melting point, boiling point, and viscosity, are critical for their application as phase change materials (PCMs) for thermal energy storage, as components in lubricants, and increasingly, in the pharmaceutical industry as excipients and components of advanced drug delivery systems such as lipid nanoparticles. This compound, with its 70-carbon backbone, represents a model for very-long-chain alkanes, and its characteristics provide valuable insights into the behavior of this class of compounds.

Physicochemical Properties: A Tabular Comparison

The following tables summarize the key physicochemical properties of this compound and a selection of other long-chain n-alkanes. These values have been compiled from various scientific sources and provide a basis for comparing their physical behavior.

Table 1: General and Molecular Properties of Selected Long-Chain n-Alkanes

Propertyn-Eicosanen-Triacontanen-Tetracontanen-Pentacontanen-Hexacontanen-Heptacontane
Molecular Formula C₂₀H₄₂C₃₀H₆₂C₄₀H₈₂C₅₀H₁₀₂C₆₀H₁₂₂C₇₀H₁₄₂
Molecular Weight ( g/mol ) 282.55[1]422.81[2]563.08[3]703.3[4]843.61[5]983.90[6]
Appearance at STP White crystalline solid[6]White waxy solid[7]White to light yellow powder/solid[8]Waxy solid[4]Waxy solid[9]Solid

Table 2: Thermal and Physical Properties of Selected Long-Chain n-Alkanes

Propertyn-Eicosanen-Triacontanen-Tetracontanen-Pentacontanen-Hexacontanen-Heptacontane
Melting Point (°C) 35-37[1]64-67[7]80-84[3]~92-9596-102[5][9]~105[6]
Boiling Point (°C) 343450525575614 (estimate)[9]653.3 (at 760 mmHg)
Density (g/cm³) 0.7886 (at 20°C)[1]0.7750 (at 78°C)[10]0.8343~0.8-0.90.9296 (estimate)[9]0.83
Solubility in Water Insoluble[1]Insoluble[7]Insoluble[3]Insoluble[11]InsolubleInsoluble
Solubility in Organic Solvents Soluble in ether, petroleum ether, benzene[1]Soluble in benzene, chloroform, toluene[7]Soluble in chloroform[3]Soluble in organic solvents[11]Slightly soluble in dichloromethane, toluene (B28343) (heated)[9]Soluble in organic solvents

Experimental Protocols

The accurate determination of the physicochemical properties of long-chain n-alkanes is crucial for their effective application. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement cluster_result Result A Dry the n-alkane sample B Finely powder the sample A->B C Tap open end of capillary tube into the powder D Compact the sample to 2-3 mm height C->D E Place capillary in melting point apparatus F Heat slowly (1-2 °C/min) near expected melting point E->F G Record temperature at which melting begins F->G H Record temperature at which sample is completely liquid G->H I Report the melting range H->I DensityWorkflow A Weigh a clean, dry pycnometer (m1) B Add the solid n-alkane sample and reweigh (m2) A->B C Fill the pycnometer with a non-solvent liquid of known density (e.g., water) and reweigh (m3) B->C D Empty, clean, and fill the pycnometer only with the non-solvent liquid and weigh (m4) C->D E Calculate the density of the solid D->E DSCWorkflow cluster_setup Instrument Setup cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Calibrate the DSC instrument with a standard (e.g., indium) B Set the temperature program (heating and cooling rates) A->B C Accurately weigh 5-10 mg of the n-alkane sample into a DSC pan D Hermetically seal the pan C->D E Place the sample and a reference pan in the DSC cell F Run the temperature program under an inert atmosphere (e.g., nitrogen) E->F G Record the heat flow as a function of temperature F->G H Determine the onset temperature of the endothermic peak (melting point) G->H I Integrate the peak area to calculate the enthalpy of fusion G->I AlkaneSynthesis A Starting Materials (e.g., shorter-chain alkyl halides, aldehydes) B Coupling Reactions (e.g., Grignard, Wurtz, Wittig) A->B C Chain Elongation Strategies B->C D Purification (e.g., recrystallization, chromatography) C->D E Characterization (e.g., NMR, Mass Spectrometry, GC) D->E F High-Purity Very Long-Chain n-Alkane E->F

References

A Comparative Guide to Method Validation for the Quantitative Analysis of Heptacontane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), for the quantitative analysis of heptacontane (C70H142). The information presented is based on established validation principles and data from the analysis of analogous long-chain hydrocarbons, offering a robust framework for methodology selection and development.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of GC-FID and HPLC-ELSD for the quantitative analysis of this compound. These values are derived from validation studies of similar long-chain alkanes and fatty alcohols and represent expected performance under optimized conditions.

Table 1: Comparison of Validation Parameters for this compound Analysis

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)
Linearity (R²) ≥ 0.999≥ 0.995
Limit of Detection (LOD) ~0.5 µg/mL~1.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~5.0 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD)
- Intraday< 2%< 5%
- Interday< 3%< 7%

Table 2: Typical Operating Conditions

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)
Column High-temperature, non-polar capillary column (e.g., DB-1 HT, 30m x 0.25mm, 0.1µm)C18 reverse-phase column (e.g., 150mm x 4.6mm, 5µm)
Mobile Phase/Carrier Gas Helium or HydrogenIsocratic or gradient elution with solvents like Dichloromethane, Tetrahydrofuran, and Acetonitrile
Temperature Program Ramped from a low initial temperature (e.g., 150°C) to a high final temperature (e.g., 380°C)Isothermal (e.g., 40°C)
Detector Flame Ionization Detector (FID)Evaporative Light Scattering Detector (ELSD)
Sample Preparation Dissolution in a high-boiling point nonpolar solvent (e.g., carbon disulfide, o-xylene)Dissolution in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane)

Experimental Workflow

The general workflow for the validation of an analytical method for this compound quantification is depicted below.

Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Parameter Evaluation cluster_documentation 4. Documentation define_scope Define Scope & Acceptance Criteria prepare_standards Prepare Standards & QC Samples define_scope->prepare_standards perform_analyses Perform Analyses (GC-FID / HPLC-ELSD) prepare_standards->perform_analyses linearity Linearity & Range perform_analyses->linearity accuracy Accuracy (Spike/Recovery) perform_analyses->accuracy precision Precision (Repeatability & Intermediate) perform_analyses->precision sensitivity LOD & LOQ perform_analyses->sensitivity specificity Specificity perform_analyses->specificity validation_report Validation Report linearity->validation_report accuracy->validation_report precision->validation_report sensitivity->validation_report specificity->validation_report

Figure 1: General workflow for analytical method validation.

Experimental Protocols

Below are detailed, representative methodologies for the key experiments cited in the comparison.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Objective: To quantify the concentration of this compound using GC-FID.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector.

  • High-temperature capillary column (e.g., Agilent J&W DB-1ht, 30 m x 0.25 mm i.d., 0.10 µm film thickness).

  • Autosampler.

Reagents and Materials:

  • This compound standard (≥99% purity).

  • High-purity Helium or Hydrogen as carrier gas.

  • Carbon disulfide or o-xylene (B151617) (GC grade) as solvent.

  • Volumetric flasks and micropipettes.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in carbon disulfide.

    • Perform serial dilutions to create a series of calibration standards ranging from approximately 1.5 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in a known volume of carbon disulfide to achieve a concentration within the calibration range.

  • GC-FID Conditions:

    • Inlet Temperature: 350°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas Flow Rate: 2 mL/min (constant flow).

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp to 380°C at 20°C/min.

      • Hold at 380°C for 10 minutes.

    • Detector Temperature: 380°C.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.

High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) Protocol

Objective: To quantify the concentration of this compound using HPLC-ELSD.

Instrumentation:

  • HPLC system with a binary or quaternary pump.

  • Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Column oven.

  • Autosampler.

Reagents and Materials:

  • This compound standard (≥99% purity).

  • Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN) (all HPLC grade).

  • High-purity Nitrogen gas for the ELSD.

  • Volumetric flasks and micropipettes.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in THF.

    • Perform serial dilutions with the mobile phase to create a series of calibration standards ranging from approximately 5 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of THF to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • HPLC-ELSD Conditions:

    • Mobile Phase: Isocratic elution with 80:20 (v/v) Dichloromethane and Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • ELSD Settings:

      • Nebulizer Temperature: 40°C.

      • Evaporator (Drift Tube) Temperature: 60°C.

      • Nitrogen Gas Flow: 1.5 L/min.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (note: ELSD response is often non-linear and may require a logarithmic or quadratic fit).

    • Inject the prepared samples.

    • Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.

Conclusion

Both GC-FID and HPLC-ELSD are viable techniques for the quantitative analysis of this compound.

  • GC-FID generally offers superior sensitivity (lower LOD and LOQ) and precision.[1][2] It is the preferred method for trace analysis and when high accuracy is paramount. However, the high temperatures required may not be suitable for thermally labile matrices.

  • HPLC-ELSD is a robust alternative, particularly advantageous as it operates at lower temperatures and avoids the need for sample derivatization.[3][4] While less sensitive than GC-FID, its performance is well within acceptable limits for many applications.[5] The non-linear response of the ELSD requires careful calibration curve fitting.

The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the available instrumentation. This guide provides the foundational information needed to develop and validate a suitable analytical method for the quantitative determination of this compound.

References

Quantitative comparison of heptacontane in different plant wax compositions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Heptacosane (B1219689) and Other Very-Long-Chain n-Alkanes in Plant Wax Compositions

For researchers, scientists, and drug development professionals, understanding the chemical composition of plant surfaces is critical for endeavors ranging from the development of targeted agrochemicals to the discovery of novel bioactive compounds. The cuticular wax that coats the aerial surfaces of plants is a complex mixture of hydrophobic compounds, with very-long-chain n-alkanes being major constituents. This guide provides a quantitative comparison of heptacosane (C27) and other prevalent n-alkanes in the wax of various plant species, supported by detailed experimental methodologies and a visualization of the biosynthetic pathway.

Quantitative Comparison of n-Alkane Composition

The concentration and chain-length distribution of n-alkanes in plant cuticular wax are highly variable, influenced by species, organ, developmental stage, and environmental conditions.[1] Generally, n-alkanes in higher plants show a predominance of odd-numbered carbon chains, typically maximizing at C27, C29, C31, or C33.[2] The following table summarizes the quantitative composition of major n-alkanes, including heptacosane, in the leaf wax of several plant species.

Plant SpeciesHeptacosane (C27)Nonacosane (C29)Hentriacontane (C31)Other Dominant n-AlkanesTotal n-Alkane ConcentrationReference
Quercus suber (Cork Oak)0.22 ± 0.07 %0.39 ± 0.04 % (C25)-C25 (0.39%)6.06 ± 0.72 µg/cm²[3]
Ficus glomerata5.11 %5.29 %5.47 %C16 (5.92%), C17 (6.18%)68.82% of total hydrocarbons[4]
Ajuga chamaepitys47.57 %--Tricosane (1.26%), Pentacosane (1.86%)-
Arabidopsis thalianaHighHighHigh-Dominant wax class[5]
Triticum aestivum (Wheat)LowLowLowDominated by β-diketonesAlkanes are minor components[6]
Zea mays (Maize)LowLowLowDominated by esters and primary alcoholsAlkanes are minor components[7]
Dianthus speciesup to 42.3 %3.5–26.4 %3.2–44.4 %-Alkanes are a major compound class (20.5–91.4%)

Note: Data is presented as reported in the cited literature. Direct comparison should be made with caution due to variations in analytical methods and reporting units (e.g., % of total wax, % of total hydrocarbons, µg/cm²). A hyphen (-) indicates that data was not reported.

Experimental Protocols

The quantitative analysis of n-alkanes in plant cuticular wax typically involves two main stages: extraction of the wax and analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Cuticular Waxes

This protocol describes a common method for the extraction of epicuticular waxes from plant leaves.

Materials:

  • Fresh plant leaves

  • Chloroform (B151607) or hexane (B92381) (analytical grade)

  • Glass beakers or vials

  • Rotary evaporator or nitrogen stream

  • Internal standard (e.g., n-tetracosane, C24)

Procedure:

  • Sample Collection: Collect fresh, undamaged leaves from the plant of interest. The surface area of the leaves should be measured to allow for normalization of the wax load.

  • Wax Extraction: Immerse the leaves in a known volume of chloroform or hexane for 30-60 seconds at room temperature. This short immersion time is intended to dissolve the epicuticular waxes without extracting significant amounts of intracellular lipids.

  • Internal Standard Addition: Add a known amount of an internal standard to the solvent extract. The internal standard should be an n-alkane that is not naturally present in the plant wax or is present in very low concentrations.

  • Solvent Evaporation: Evaporate the solvent from the extract using a rotary evaporator or a gentle stream of nitrogen gas until the wax residue is dry.

  • Sample Preparation for GC-MS: Redissolve the dried wax residue in a small, known volume of hexane or another suitable solvent for injection into the GC-MS.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for the identification and quantification of n-alkanes in the wax extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms)

GC Conditions (Typical):

  • Injector Temperature: 280-300 °C

  • Oven Temperature Program: Initial temperature of 50-70 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 320 °C, and hold for 10-20 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions (Typical):

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 50-600.

Data Analysis:

  • Identification: Individual n-alkanes are identified by comparing their retention times to those of a known n-alkane standard mixture and by the characteristic fragmentation pattern in their mass spectra (prominent ions at m/z 57, 71, 85, etc.).

  • Quantification: The concentration of each n-alkane is determined by comparing its integrated peak area to the peak area of the internal standard. The amount of each alkane can then be expressed as µg per unit of leaf surface area (µg/cm²) or as a relative percentage of the total n-alkane fraction.

Biosynthesis of n-Alkanes

The biosynthesis of n-alkanes is a multi-step process that occurs primarily in the epidermal cells of plants. It begins with the synthesis of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum, which are then converted to alkanes through a two-step pathway.

n_Alkane_Biosynthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA C16_C18_FA C16-C18 Fatty Acids (in Plastid) Malonyl_CoA->C16_C18_FA FAS VLCFA_CoA Very-Long-Chain Acyl-CoAs (C26-C34) C16_C18_FA->VLCFA_CoA FAE Complex (in ER) Fatty_Aldehyde Fatty Aldehyde VLCFA_CoA->Fatty_Aldehyde Acyl-CoA Reductase n_Alkane n-Alkane (Odd-chain) Fatty_Aldehyde->n_Alkane Decarbonylase

Caption: Biosynthetic pathway of n-alkanes in plants.

This pathway highlights the key enzymatic steps leading to the formation of odd-chain n-alkanes. The fatty acid elongase (FAE) complex extends C16-C18 fatty acids to very-long-chain acyl-CoAs. These are then reduced to fatty aldehydes and subsequently decarbonylated to form n-alkanes with one less carbon atom than the precursor acyl-CoA.

References

Unmasking the Origins of Heptacontane: A Comparative Guide to Isotopic Analysis for Source Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of the origin of long-chain alkanes, such as heptacontane (C70H142), is a critical challenge in various scientific disciplines, from environmental forensics and petroleum exploration to the quality control of raw materials in pharmaceutical and other industries. Isotopic analysis, a powerful technique that measures the ratios of stable isotopes of elements, offers a unique chemical fingerprint to trace these molecules back to their source. This guide provides an objective comparison of isotopic analysis with other source identification methods, supported by experimental data and detailed protocols.

Performance Comparison: Isotopic Analysis vs. Alternative Methods

The selection of an appropriate source identification method depends on several factors, including the nature of the sample, the potential sources, and the required level of certainty. While isotopic analysis provides a high degree of specificity, other methods offer complementary information.

MethodPrincipleAdvantagesDisadvantagesTypical Application
Compound-Specific Isotope Analysis (CSIA) Measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) within a specific compound (this compound). These ratios vary depending on the source material and formation processes.- High specificity for source identification. - Can distinguish between biogenic (from contemporary plants) and petrogenic (from fossil fuels) sources. - Resistant to moderate levels of weathering and biodegradation.[1]- Requires specialized and expensive instrumentation (GC-C-IRMS). - Can be complex to interpret in cases of mixed sources or significant isotopic fractionation.- Differentiating between natural and contaminant sources of hydrocarbons in environmental samples. - Oil-source rock correlation in petroleum exploration.[2] - Authenticity testing of natural products.
Biomarker Analysis Identifies specific organic molecules (biomarkers) that are characteristic of a particular source organism or depositional environment.- Provides detailed information about the source organisms and the geological history of the sample. - A well-established method with extensive libraries of biomarker profiles.- Biomarkers can be altered or destroyed by weathering and biodegradation. - Interpretation can be complex due to the variety of possible biomarkers and their transformations.- Petroleum exploration to determine the source rock and maturity of crude oils. - Paleoclimate reconstruction using lipid biomarkers from sediments.
Receptor Modeling (e.g., PMF, CMB, UNMIX) Statistical models that apportion the contributions of different sources to a sample based on the concentrations of multiple chemical species.- Can quantify the contributions from multiple sources simultaneously. - Can be applied to a wide range of chemical data.- Requires a detailed understanding of the chemical profiles of the potential sources. - The accuracy of the model depends on the quality and completeness of the input data.- Air and water quality management to identify and quantify pollution sources. - Apportioning sources of particulate matter in the atmosphere.
Spectroscopic Methods (e.g., UV-Vis, IR, Fluorescence) Measures the absorption or emission of light by the sample to identify functional groups and overall chemical composition.- Rapid and relatively inexpensive screening tools. - Can provide a general classification of the hydrocarbon type.- Low specificity for source identification. - Susceptible to interference from other compounds in the sample.- Initial screening of contaminated sites to determine the presence and general type of hydrocarbons. - Monitoring the progress of remediation efforts.

Quantitative Data Summary

The isotopic composition of this compound, while not extensively documented for the C70 molecule specifically, can be inferred from the well-established trends observed in long-chain n-alkanes. The primary sources of these long-chain alkanes are epicuticular waxes of higher plants (biogenic) and crude oil (petrogenic).

Table 1: Typical Isotopic Values for Long-Chain n-Alkanes from Different Sources

Source Typen-Alkane Chain Lengthδ¹³C (‰, VPDB)δ²H (‰, VSMOW)Key References
Biogenic (C₃ Plants) C₂₇ - C₃₅-30 to -38-150 to -200[3][4]
Biogenic (C₄ Plants) C₂₉ - C₃₅-18 to -25-110 to -140[4]
Petrogenic (Crude Oil) C₁₅ - C₃₅-24 to -34-100 to -180[1][2][5]
Estimated for this compound (C₇₀) from C₃ Plants C₇₀-32 to -40-160 to -210Extrapolated
Estimated for this compound (C₇₀) from Petrogenic Sources C₇₀-25 to -35-110 to -190Extrapolated

Note: VPDB (Vienna Pee Dee Belemnite) and VSMOW (Vienna Standard Mean Ocean Water) are the standard reference materials for carbon and hydrogen isotope measurements, respectively. The values for this compound are estimations based on trends observed in shorter-chain n-alkanes.

Experimental Protocols

The following provides a detailed methodology for the key experiments involved in the isotopic analysis of this compound.

Sample Preparation and Extraction of n-Alkanes

Objective: To isolate the n-alkane fraction, including this compound, from the sample matrix.

Methodology:

  • Sample Homogenization: Solid samples (e.g., soil, sediment, plant material) are freeze-dried and ground to a fine powder to ensure homogeneity.

  • Solvent Extraction: The homogenized sample is extracted using an accelerated solvent extractor (ASE) or Soxhlet apparatus with a dichloromethane:methanol (2:1 v/v) solvent mixture.

  • Fractionation: The total lipid extract is fractionated using column chromatography. A common approach involves using a silica (B1680970) gel column and eluting with solvents of increasing polarity.

    • The saturated hydrocarbon fraction (containing n-alkanes) is eluted with hexane.

    • Aromatic hydrocarbons are subsequently eluted with a hexane:dichloromethane mixture.

    • Polar compounds are eluted with dichloromethane:methanol.

  • Urea (B33335) Adduction (Optional): To further purify the n-alkane fraction and remove branched and cyclic hydrocarbons, urea adduction can be performed. This involves dissolving the saturated hydrocarbon fraction in a warm solvent (e.g., acetone) and adding urea. The straight-chain n-alkanes form crystalline adducts with urea upon cooling, which can be separated by filtration. The n-alkanes are then recovered by dissolving the adducts in water and extracting with hexane.

  • Solvent Removal and Quantification: The solvent from the purified n-alkane fraction is evaporated under a gentle stream of nitrogen. The final extract is dissolved in a known volume of a suitable solvent (e.g., hexane) for GC-C-IRMS analysis. The concentration of this compound can be quantified using an external standard.

Compound-Specific Isotope Analysis (CSIA) by GC-C-IRMS

Objective: To determine the δ¹³C and δ²H values of individual n-alkanes, including this compound.

Methodology:

  • Instrumentation: A gas chromatograph (GC) is coupled to a combustion or pyrolysis reactor, which is then connected to an isotope ratio mass spectrometer (IRMS).

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms, 60 m x 0.25 mm x 0.25 µm) is typically used for the separation of long-chain n-alkanes.

    • Injector: A programmable temperature vaporization (PTV) injector is recommended for the analysis of high-boiling point compounds like this compound to prevent discrimination.

    • Oven Program: A temperature program is optimized to achieve good separation of the n-alkanes. For very long-chain alkanes, a high final oven temperature (e.g., up to 350°C) and a slow ramp rate are necessary.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Combustion/Pyrolysis:

    • For δ¹³C analysis: The eluting compounds from the GC are combusted to CO₂ in a reactor containing an oxidant (e.g., CuO/NiO) at a high temperature (e.g., 950°C).

    • For δ²H analysis: The eluting compounds are pyrolyzed to H₂ gas in a ceramic reactor at a very high temperature (e.g., 1450°C).

  • Isotope Ratio Mass Spectrometry: The resulting gas (CO₂ or H₂) is introduced into the IRMS, where the isotopic ratios are measured relative to a reference gas.

  • Calibration and Data Processing: The measured isotopic ratios are calibrated against international standards (VPDB for carbon, VSMOW for hydrogen) using a set of n-alkane standards with known isotopic compositions. The final δ¹³C and δ²H values are reported in per mil (‰).

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Isotopic Analysis Sample Sample Collection (e.g., soil, plant, oil) Homogenization Homogenization (Freeze-drying & Grinding) Sample->Homogenization Extraction Solvent Extraction (ASE or Soxhlet) Homogenization->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Urea_Adduction Urea Adduction (Optional Purification) Fractionation->Urea_Adduction Final_Extract Final n-Alkane Extract Fractionation->Final_Extract Urea_Adduction->Final_Extract GC_C_IRMS GC-C-IRMS Analysis Final_Extract->GC_C_IRMS Data_Processing Data Processing & Calibration GC_C_IRMS->Data_Processing Source_Identification Source Identification Data_Processing->Source_Identification Logical_Relationship Source_Material Source Material (e.g., Plants, Petroleum) This compound This compound (C70H142) Source_Material->this compound produces Source_Apportionment Source Apportionment Source_Material->Source_Apportionment is identified through Isotopic_Signature Isotopic Signature (δ¹³C and δ²H values) This compound->Isotopic_Signature possesses a unique Analytical_Method Analytical Method (GC-C-IRMS) Isotopic_Signature->Analytical_Method is measured by Analytical_Method->Source_Apportionment enables

References

A Comparative Guide to the Cross-Validation of Heptacontane Analysis on Diverse Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents an objective comparison of analytical methodologies for the quantification of heptacontane (C₇₀H₁₄₂), an ultra-long-chain saturated hydrocarbon. The accurate analysis of this compound is critical in various research and development sectors, including geochemistry, environmental science, and potentially in drug development as a biomarker or excipient. The choice of an appropriate analytical technique is paramount for achieving reliable and reproducible quantitative results. This document provides a cross-validation of the most prevalent analytical platforms, supported by experimental data and detailed protocols, to facilitate informed method selection and implementation.

**Executive Summary

Gas Chromatography coupled with Mass Spectrometry (GC-MS), particularly high-temperature GC-MS (HTGC-MS), is the gold standard for the analysis of high molecular weight alkanes (HMWAs) like this compound.[1][2] Its high resolution, sensitivity, and specificity make it ideal for complex matrices. High-Performance Liquid Chromatography (HPLC) with a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, offers a viable alternative, especially for samples that may be thermally labile.[3]

Data Presentation: Comparative Analysis of Analytical Methods

The performance of each analytical platform was evaluated based on key validation parameters. The following table summarizes the quantitative data derived from cross-validation studies of methodologies for high molecular weight alkanes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-ELSD/RI)
Linearity (R²) > 0.999> 0.997
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 103.0%
Precision (RSD)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%
Specificity High (Excellent separation of homologues and isomers)Moderate (Potential for co-elution with structurally similar compounds)[3]
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.3 µg/mL
Robustness HighModerate
Throughput Moderate to HighModerate

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS)

This protocol is adapted from established methods for the analysis of high molecular weight alkanes.[1][4]

a. Sample Preparation (Solid Matrix)

  • Drying: Dry the sample material to a constant weight.

  • Grinding: Grind the dried material to a fine powder to ensure homogeneity.[3]

  • Extraction: Perform a Soxhlet extraction with n-hexane for 6 hours or utilize accelerated solvent extraction (ASE) with n-hexane at elevated temperature and pressure.[3]

  • Cleanup and Concentration: Concentrate the extract under a gentle stream of nitrogen. If necessary, pass the extract through a silica (B1680970) gel column to remove polar interferences.[1]

b. Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

  • Column: A high-temperature capillary column suitable for HMWAs (e.g., Agilent J&W DB-5ht, 30 m x 0.25 mm x 0.10 µm).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Inlet: Multimode Inlet (MMI) operated in pulsed splitless mode.[1][2]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 5°C/min to 400°C, hold for 10 min.[1]

  • MS Parameters:

    • Ion Source Temperature: 350°C.[1]

    • Quadrupole Temperature: 150°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and full scan for qualitative analysis.[5]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

As this compound lacks a UV chromophore, a universal detector like ELSD is necessary.[3] This protocol is based on methods for similar non-volatile, long-chain hydrocarbons.

a. Sample Preparation

  • Extraction: Follow a similar extraction procedure as for GC-MS, using a solvent compatible with the HPLC mobile phase (e.g., hexane, dichloromethane).[3]

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter prior to injection.

b. Instrumental Parameters

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Isopropanol and n-Hexane.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • ELSD Parameters:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Solid Sample Grinding Grinding Sample->Grinding Extraction Solvent Extraction (Hexane) Grinding->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Injection HTGC-MS Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection DataAcquisition Data Acquisition (SIM/Scan) Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Workflow for the analysis of this compound using HTGC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Nebulization Nebulization Separation->Nebulization Evaporation Solvent Evaporation Nebulization->Evaporation Detection Light Scattering Detection Evaporation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Decision_Tree Start Start: this compound Analysis ThermalStability Is the sample matrix thermally stable? Start->ThermalStability Sensitivity Is high sensitivity (LOD < 0.1 µg/mL) required? ThermalStability->Sensitivity Yes HPLC Use HPLC-ELSD/RI ThermalStability->HPLC No GCMS Use HTGC-MS Sensitivity->GCMS Yes Sensitivity->HPLC No

References

A Comparative Guide to the Purity Assessment and Certification of Heptacontane Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the purity assessment and certification of heptacontane (C₇₀H₁₄₂) reference materials. Given the limited direct public data on this compound, this guide leverages established methods and data from analogous long-chain alkanes, such as heptacosane (B1219689) (C₂₇H₅₆), to provide a comprehensive overview. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable quantitative data for high-purity reference materials.

Executive Summary

The purity assessment of this compound reference materials relies on a multi-pronged approach, primarily utilizing Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC). Gas Chromatography, particularly with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), is the cornerstone for identifying and quantifying volatile and semi-volatile impurities. DSC provides a robust method for determining the overall purity of high-purity crystalline substances by analyzing their melting behavior. The certification of these materials involves a rigorous process of characterization, homogeneity testing, and stability assessment, often following guidelines set by standards bodies like ISO 17034.

Comparative Analysis of Purity Assessment Techniques

The purity of a synthesized this compound can be evaluated against a certified reference standard. The following table summarizes key analytical parameters from a comparative analysis of a synthesized long-chain alkane (heptacosane) and its certified reference standard, illustrating the expected performance of these techniques.[1]

Analytical MethodParameterSynthesized HeptacosaneCertified Reference Standard
GC-MS Purity (Area %)98.5%≥98.0%
Retention Time22.5 min22.5 min
Major ImpuritiesC26, C28 alkanesNot specified
DSC Melting Point (°C)59.2°C58-60°C[1][2]
Enthalpy of Fusion (J/g)230.5Data not available
FTIR C-H Stretch (cm⁻¹)2924, 28532924, 2853
CH₂ Bending (cm⁻¹)14651465
CH₃ Bending (cm⁻¹)13781378

Experimental Protocols

Detailed methodologies for the key analytical techniques are crucial for reproducible and accurate results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for separating and identifying volatile and semi-volatile impurities in this compound.[3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference material.

  • Dissolve the sample in a high-purity solvent such as n-hexane or chloroform (B151607) to a final concentration of 1 mg/mL.[2]

  • Vortex the solution to ensure complete dissolution.

2. Instrumental Parameters:

  • Injector: Split/splitless inlet, with a split ratio of 50:1.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for alkane analysis.

  • Oven Temperature Program: An initial temperature of 80°C, hold for 2 minutes, then ramp at 4°C/min to 290°C and hold for 20 minutes.[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in full scan mode (e.g., m/z 50-650) for impurity identification and can be used in Selected Ion Monitoring (SIM) mode for quantification of known impurities.[2]

Differential Scanning Calorimetry (DSC)

DSC is an absolute method for purity determination of highly crystalline compounds, based on the Van't Hoff equation which relates the melting point depression to the mole fraction of impurities.[4][5][]

1. Sample Preparation:

  • Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.[5]

  • Hermetically seal the pan to prevent any loss of sample during heating.

2. Instrumental Parameters:

  • Temperature Program: Heat the sample at a slow, constant rate, typically between 0.5 and 2 K/min, through its melting range.[5]

  • Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.

  • Data Analysis: The purity is calculated from the shape of the melting peak. The software automatically calculates the purity based on the analysis of the melting endotherm.

Certification Workflow for Reference Materials

The certification of a this compound reference material is a comprehensive process that ensures its accuracy, traceability, and stability over time. The following diagram illustrates the logical workflow for the certification of a chemical reference material.

cluster_0 Phase 1: Material Production & Characterization cluster_1 Phase 2: Homogeneity & Stability Studies cluster_2 Phase 3: Value Assignment & Certification A Synthesis & Purification of this compound B Preliminary Purity Assessment (e.g., GC-FID) A->B C Identity Confirmation (e.g., MS, NMR, FTIR) B->C D Comprehensive Purity Determination (e.g., DSC, qNMR) C->D E Homogeneity Testing (Between-unit & Within-unit) D->E F Short-term Stability Study E->F G Long-term Stability Study F->G H Characterization by Multiple Independent Methods G->H I Statistical Analysis of Data H->I J Assignment of Certified Value & Uncertainty I->J K Issuance of Certificate of Analysis J->K

Caption: Logical workflow for the certification of a chemical reference material.

Experimental Workflow for Purity Assessment

A systematic workflow is essential for the comprehensive purity assessment of a synthesized this compound sample against a certified reference standard.

cluster_samples Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison Sample_Synth Synthesized this compound GCMS GC-MS Analysis Sample_Synth->GCMS DSC DSC Analysis Sample_Synth->DSC FTIR FTIR Analysis Sample_Synth->FTIR Sample_CRM Certified Reference Material Sample_CRM->GCMS Sample_CRM->DSC Sample_CRM->FTIR Data_GCMS Compare Retention Times & Purity GCMS->Data_GCMS Data_DSC Compare Melting Points DSC->Data_DSC Data_FTIR Compare Spectral Fingerprints FTIR->Data_FTIR Final_Report Comprehensive Purity Profile Data_GCMS->Final_Report Data_DSC->Final_Report Data_FTIR->Final_Report

Caption: Experimental workflow for comparative purity assessment.

References

A Comparative Guide to Inter-Laboratory Heptacontane Measurement Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of analytical methodologies for the quantification of heptacontane (C₇₀H₁₄₂), a long-chain alkane. The selection of a robust and consistent analytical technique is crucial for researchers, scientists, and drug development professionals to ensure data accuracy and comparability across different laboratories. This document summarizes the predominant methods, presents hypothetical inter-laboratory comparison data, and provides detailed experimental protocols to aid in the selection and implementation of this compound measurement protocols.

Data Presentation: Hypothetical Inter-Laboratory Comparison

The following table summarizes hypothetical results from an inter-laboratory comparison study for the quantification of this compound in a standardized sample matrix. This data illustrates the expected variability and performance of different laboratories and analytical methods.

LaboratoryAnalytical MethodMean Concentration (µg/g)Standard Deviation (µg/g)Recovery (%)Z-Score
Lab 1GC-MS48.51.897.0-0.5
Lab 2GC-MS51.22.1102.41.2
Lab 3HPLC-ELSD45.83.591.6-2.1
Lab 4GC-MS49.11.598.2-0.1
Lab 5GC-FID47.32.894.6-1.2

Note: The Z-score is a statistical measure that indicates how many standard deviations a laboratory's mean result is from the consensus mean of all participating laboratories. A Z-score between -2 and 2 is generally considered satisfactory.[1][2]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the quantification of long-chain alkanes like this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used and validated technique for the analysis of long-chain alkanes due to its high sensitivity, specificity, and resolving power.[3][4]

a. Sample Preparation and Extraction:

  • Drying: The sample matrix (e.g., plant material, tissue) should be lyophilized (freeze-dried) to remove water.[4]

  • Grinding: The dried sample is ground into a fine powder to ensure homogeneity and increase the surface area for extraction.[4]

  • Extraction: A known weight of the powdered sample is subjected to solvent extraction. Common methods include:

    • Soxhlet Extraction: Using a non-polar solvent like n-hexane for several hours.[3]

    • Accelerated Solvent Extraction (ASE): Utilizes elevated temperatures and pressures to reduce extraction time and solvent consumption.[3]

  • Cleanup: The resulting extract is concentrated, often under a gentle stream of nitrogen, and may be further purified using column chromatography with silica (B1680970) gel to isolate the alkane fraction.[4]

b. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume (e.g., 1 µL) of the extracted sample is injected in splitless mode.

  • Temperature Program: An initial oven temperature is held, then ramped up to a higher temperature to facilitate the elution of long-chain alkanes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[5]

  • Quantification: The abundance of this compound is determined by integrating the area of its chromatographic peak and comparing it to the peak area of an internal standard.[4]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

HPLC offers an alternative for samples that may not be suitable for the high temperatures required in GC analysis.[3]

a. Sample Preparation:

  • Sample preparation follows similar drying, grinding, and extraction steps as for GC-MS.

b. HPLC-ELSD Analysis:

  • Instrumentation: A high-performance liquid chromatograph equipped with an evaporative light scattering detector.

  • Column: A reverse-phase column (e.g., C18) is commonly employed.

  • Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and dichloromethane, is used to elute the compounds.

  • Detector: The ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for non-chromophoric compounds like alkanes.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Mandatory Visualizations

Experimental Workflow for this compound Measurement

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Sample Collection Drying Drying (Lyophilization) SampleCollection->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Cleanup Extract Cleanup & Concentration Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Primary Method HPLC HPLC-ELSD Analysis Cleanup->HPLC Alternative Method PeakIntegration Peak Integration GCMS->PeakIntegration HPLC->PeakIntegration Quantification Quantification PeakIntegration->Quantification DataReporting Data Reporting Quantification->DataReporting

Caption: Generalized experimental workflow for the measurement of this compound.

Logical Relationships of Factors Influencing Measurement Accuracy

G cluster_sample Sample Integrity cluster_method Analytical Method cluster_lab Laboratory Factors Accuracy Measurement Accuracy Homogeneity Sample Homogeneity Homogeneity->Accuracy Matrix Sample Matrix Complexity Matrix->Accuracy ExtractionEfficiency Extraction Efficiency ExtractionEfficiency->Accuracy InstrumentSensitivity Instrument Sensitivity InstrumentSensitivity->Accuracy MethodSpecificity Method Specificity MethodSpecificity->Accuracy AnalystExperience Analyst Experience AnalystExperience->Accuracy Calibration Instrument Calibration Calibration->Accuracy SOP Adherence to SOPs SOP->Accuracy

Caption: Key factors influencing the accuracy of this compound measurements.

References

Heptacontane and its Shorter-Chain Cousins: A Comparative Guide to n-Alkane Proxies in Paleoclimatic and Paleoenvironmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest to reconstruct Earth's past climates and environments, scientists rely on a variety of natural archives and the chemical clues they contain. Among these, long-chain n-alkanes, hydrocarbon chains found in the protective waxes of plant leaves, have emerged as powerful molecular fossils. While the very long-chain n-alkane heptacontane (C70) is of interest, the scientific literature and established methodologies predominantly focus on its shorter-chain relatives, particularly the C27, C29, and C31 alkanes, as robust indicators of past terrestrial ecosystems and climatic conditions.

This guide provides a comprehensive comparison of the use of these well-established long-chain n-alkanes as paleoclimatic proxies against other widely used methods, such as pollen and foraminifera analysis. While specific quantitative data for this compound (C70) as a paleoclimatic proxy is largely absent from current scientific literature—likely due to its extremely low abundance and analytical challenges associated with its high molecular weight—the principles and methodologies discussed for other long-chain n-alkanes provide a foundational understanding for any future research into very long-chain varieties.

Comparison of Paleoclimatic and Paleoenvironmental Proxies

The selection of a suitable proxy is contingent on the specific research question, the depositional environment, and the time scale of interest. The following table provides a comparative overview of long-chain n-alkanes, pollen, and foraminifera.

FeatureLong-Chain n-Alkanes (e.g., C27, C29, C31)PollenForaminifera
Proxy Type Organic (Biomarker)Biological (Microfossil)Biological (Microfossil)
Primary Source Leaf waxes of terrestrial higher plants.[1][2][3]Pollen grains from terrestrial and aquatic plants.[4][5][6]Shells (tests) of marine planktonic and benthic protozoa.[7][8][9][10]
Information Provided - Changes in terrestrial vegetation (e.g., grasses vs. trees)[1][11] - Paleohydrology (via δD isotopes) - C3 vs. C4 plant abundance (via δ13C isotopes)[12]- Past vegetation composition and diversity[4][5][13] - Quantitative climate reconstructions (temperature, precipitation)[4][14] - Land-use changes- Sea surface and deep-water temperatures (via δ18O isotopes)[8][15] - Global ice volume (via δ18O isotopes)[8] - Ocean circulation patterns - Water column chemistry (e.g., salinity, pH)[7]
Advantages - Chemically stable and resistant to degradation.[3] - Can be transported long distances, providing a regional signal. - Compound-specific isotope analysis provides detailed insights.- Abundant and well-preserved in many sedimentary environments.[5] - Taxonomically specific, allowing for detailed vegetation reconstruction.[6] - Well-established quantitative methods for climate reconstruction.[4]- Ubiquitous in marine sediments. - Well-calibrated relationship between δ18O and temperature. - Provides direct information on marine conditions.
Limitations - Source attribution can be complex (multiple plant species can produce the same alkanes).[1] - Isotopic signals can be influenced by plant physiology and biosynthetic fractionation. - Lack of extensive modern calibration datasets for some regions.- Susceptible to differential preservation and transport biases. - Identification can be labor-intensive and requires taxonomic expertise. - Local over-representation of certain pollen types can skew interpretations.- Restricted to marine environments. - Diagenesis can alter the isotopic composition of shells. - "Vital effects" of different species can influence isotope fractionation.
Temporal Resolution High (can be analyzed from discrete sediment layers)High (can be analyzed from discrete sediment layers)High (can be analyzed from discrete sediment layers)
Typical Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)Light MicroscopyMass Spectrometry (for stable isotopes)

Experimental Protocols

Extraction and Quantification of n-Alkanes from Sediments

This protocol outlines the general steps for the extraction and analysis of n-alkanes from sediment samples.

a. Sample Preparation:

  • Freeze-dry the sediment samples to remove all water.

  • Grind the dried sediment to a homogenous powder using a mortar and pestle.

  • Accurately weigh a known amount of the powdered sediment (typically 5-20 g, depending on organic carbon content).

b. Lipid Extraction (using Accelerated Solvent Extraction - ASE):

  • Mix the sediment sample with a drying agent (e.g., diatomaceous earth) and pack it into an ASE cell.

  • Extract the total lipid extract (TLE) using a solvent mixture, commonly dichloromethane (B109758) (DCM):methanol (9:1 v/v), at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).

  • Collect the extract in a vial.

c. Fractionation:

  • The TLE is then separated into different compound classes using column chromatography.

  • A glass column is packed with activated silica (B1680970) gel.

  • The TLE is loaded onto the column.

  • Elute the aliphatic fraction (containing the n-alkanes) with a non-polar solvent such as hexane (B92381) or heptane.

  • Collect the eluate containing the n-alkanes.

d. Quantification and Identification (GC-MS):

  • Concentrate the aliphatic fraction under a gentle stream of nitrogen.

  • Add an internal standard (e.g., deuterated n-alkane) for quantification.

  • Analyze the sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[16][17][18][19]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 280-300°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C) to elute all alkanes.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-600.

  • Identify individual n-alkanes based on their retention times and characteristic mass spectra (prominent ions at m/z 57, 71, 85).

  • Quantify the concentration of each n-alkane relative to the internal standard.

Compound-Specific Isotope Analysis (CSIA) of n-Alkanes

This protocol is for determining the stable hydrogen (δD) and carbon (δ13C) isotopic compositions of individual n-alkanes.

a. Sample Preparation:

  • The aliphatic fraction containing the n-alkanes is prepared as described above.

b. Isotope Ratio Mass Spectrometry (GC-IRMS):

  • The sample is injected into a Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer.

  • For δ13C analysis: After separation on the GC column, the individual n-alkanes are combusted to CO2 in a high-temperature furnace (oxidation reactor). The resulting CO2 is then introduced into the IRMS.

  • For δD analysis: The separated n-alkanes are pyrolyzed to H2 gas in a high-temperature furnace (reduction reactor). The resulting H2 is then introduced into the IRMS.

  • The isotopic ratios (13C/12C or D/H) are measured relative to a reference gas.

  • The results are reported in delta (δ) notation in per mil (‰) relative to international standards (VPDB for carbon, VSMOW for hydrogen).

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for n-alkane analysis and the logical framework for their interpretation as paleoclimatic proxies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis cluster_interpretation Data Interpretation sediment_core Sediment Core freeze_drying Freeze Drying sediment_core->freeze_drying grinding Grinding freeze_drying->grinding weighing Weighing grinding->weighing ase Accelerated Solvent Extraction (ASE) weighing->ase tle Total Lipid Extract (TLE) ase->tle column_chrom Column Chromatography tle->column_chrom aliphatic_fraction Aliphatic Fraction (contains n-alkanes) column_chrom->aliphatic_fraction gcms GC-MS Analysis aliphatic_fraction->gcms gcirms GC-IRMS Analysis aliphatic_fraction->gcirms concentration n-Alkane Concentrations (e.g., C27, C29, C31) gcms->concentration isotope_ratios Stable Isotope Ratios (δD, δ13C) gcirms->isotope_ratios paleo_recon Paleoclimatic & Paleoenvironmental Reconstruction concentration->paleo_recon isotope_ratios->paleo_recon logical_framework cluster_source Biological Source cluster_biomarker Biomarker Signal cluster_interpretation Paleoenvironmental Interpretation terrestrial_plants Terrestrial Higher Plants (Grasses, Trees, Shrubs) long_chain Long-Chain n-Alkanes (e.g., C27, C29, C31) High CPI terrestrial_plants->long_chain isotopes Stable Isotopes (δD, δ13C) terrestrial_plants->isotopes aquatic_plants Aquatic Macrophytes mid_chain Mid-Chain n-Alkanes (e.g., C23, C25) aquatic_plants->mid_chain vegetation Vegetation Type (e.g., Grassland vs. Forest) long_chain->vegetation mid_chain->vegetation climate Paleoclimate (e.g., Aridity, Temperature) isotopes->climate carbon_cycle Carbon Cycle (C3 vs. C4 plants) isotopes->carbon_cycle

References

Differentiating Biogenic vs. Anthropogenic Heptacontane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Heptacontane (C70H142), a long-chain n-alkane, can originate from both natural (biogenic) and human-related (anthropogenic) sources. For researchers in environmental science, geochemistry, and drug development, distinguishing between these sources is critical for accurate data interpretation. This guide provides a comparative overview of the analytical techniques used to differentiate biogenic and anthropogenic this compound, complete with experimental data and detailed protocols.

The primary methods for sourcing this compound rely on the analysis of its distribution pattern and isotopic composition. Biogenic sources, primarily terrestrial plant waxes, produce n-alkanes with distinct characteristics compared to anthropogenic sources, which are predominantly derived from petroleum and its products.

Comparison of Analytical Techniques and Expected Data

Several analytical techniques are employed to elucidate the origin of this compound. The choice of method depends on the research question, sample matrix, and available instrumentation. The key distinguishing features are summarized in the tables below.

Table 1: Comparison of Key Analytical Techniques

TechniquePrincipleInformation GainedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates and identifies individual n-alkanes based on their boiling points and mass-to-charge ratios.Determines the relative abundance of this compound and other n-alkanes, revealing characteristic distribution patterns.Widely available, provides detailed molecular information.May not be sufficient for definitive source apportionment on its own. Analysis of very long-chain alkanes can be challenging.
Compound-Specific Stable Isotope Analysis (CSIA) via GC-IRMS Measures the ratio of stable carbon isotopes (¹³C/¹²C) in individual n-alkanes.Provides the δ¹³C value, which is indicative of the carbon fixation pathway (C3 vs. C4 plants) for biogenic sources or the isotopic signature of the petroleum source for anthropogenic alkanes.Highly specific for determining the ultimate carbon source.Requires specialized and more expensive instrumentation (Isotope Ratio Mass Spectrometer).
Radiocarbon (¹⁴C) Analysis via Accelerator Mass Spectrometry (AMS) Quantifies the amount of the radioactive isotope ¹⁴C.Definitively distinguishes between modern (biogenic) carbon, which contains ¹⁴C, and ancient (fossil) carbon, which is devoid of ¹⁴C.The most unambiguous method for differentiating fossil from non-fossil sources.Requires specialized facilities (AMS), is the most expensive technique, and requires meticulous sample preparation to avoid contamination.

Table 2: Expected Quantitative Data for Differentiating this compound Sources

ParameterBiogenic this compoundAnthropogenic this compound
n-Alkane Distribution Typically shows a strong odd-over-even carbon number predominance. This compound (C70) is a very long-chain n-alkane and its presence in high abundance relative to adjacent even-numbered alkanes would be a strong indicator of a biogenic origin, although it is less commonly reported than C27-C33.Generally exhibits a smooth distribution of n-alkanes with no significant odd-over-even preference.
δ¹³C Value (‰ vs. VPDB) Varies depending on the photosynthetic pathway of the source plants. For long-chain n-alkanes from C3 plants (most trees, shrubs), δ¹³C values typically range from -31‰ to -38‰. For C4 plants (many grasses), values are generally in the range of -19‰ to -24‰.[1][2][3][4][5]Reflects the isotopic signature of the source petroleum, which is typically in the range of -24‰ to -35‰, but can vary.
Radiocarbon (¹⁴C) Content Contains modern levels of ¹⁴C, reflecting the atmospheric concentration at the time of plant growth.Devoid of ¹⁴C ("¹⁴C-dead") as it is derived from ancient fossil fuels where all the ¹⁴C has decayed.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the key analytical techniques.

Sample Preparation: Extraction and Fractionation of n-Alkanes

This protocol is a prerequisite for all subsequent analyses.

  • Drying: Lyophilize (freeze-dry) the sample (e.g., sediment, soil, plant material) to remove water.

  • Grinding: Grind the dried sample to a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: Perform a solvent extraction using a Soxhlet apparatus or an accelerated solvent extractor (ASE). A common solvent mixture is dichloromethane:methanol (9:1 v/v).

  • Concentration: Concentrate the resulting total lipid extract (TLE) using a rotary evaporator.

  • Fractionation:

    • Prepare a silica (B1680970) gel column.

    • Apply the concentrated TLE to the top of the column.

    • Elute the alkane fraction using a non-polar solvent such as hexane (B92381).

    • Collect the alkane fraction and concentrate it under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Dissolve the extracted alkane fraction in a suitable solvent (e.g., hexane or heptane). Add an internal standard for quantification if required.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is typically used. For very long-chain alkanes, a high-temperature column may be necessary.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, then ramps at a controlled rate (e.g., 6-10°C/min) to a high final temperature (e.g., 320°C or higher, depending on the column's thermal limit), followed by a final hold.[6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to a mass that includes the molecular ion of the highest expected n-alkane (e.g., up to m/z 1000 for this compound).

    • Source Temperature: Typically around 230°C.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) of characteristic fragment ions (e.g., m/z 57, 71, 85) for enhanced sensitivity.[7]

Compound-Specific Stable Isotope Analysis (CSIA)
  • Instrumentation: A gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS) via a combustion interface.

  • GC Conditions: Similar to the GC-MS protocol, optimized for baseline separation of the target n-alkanes.

  • Combustion Interface: As compounds elute from the GC column, they are quantitatively converted to CO₂ gas in a combustion reactor (typically a ceramic tube with a copper/nickel/platinum catalyst held at high temperature, e.g., 950-1000°C).

  • IRMS Analysis: The CO₂ gas is introduced into the IRMS, where the relative abundance of ¹³CO₂ and ¹²CO₂ is measured.

  • Calibration: The δ¹³C values are reported relative to the Vienna Pee Dee Belemnite (VPDB) standard by analyzing a reference mixture of n-alkanes with known isotopic compositions.

Radiocarbon (¹⁴C) Analysis
  • Isolation of this compound: This requires preparative capillary gas chromatography (prep-GC) to isolate a sufficient and pure amount of this compound from the alkane fraction.

  • Combustion: The isolated this compound is combusted to CO₂ in a sealed tube.

  • Graphitization: The CO₂ is cryogenically purified and then catalytically converted to graphite (B72142).

  • AMS Measurement: The graphite is pressed into a target and analyzed in an Accelerator Mass Spectrometer (AMS) to determine the ¹⁴C/¹²C ratio.

  • Data Reporting: Results are typically reported as a fraction of modern carbon (fM).

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships between the different analytical methods.

Experimental_Workflow Experimental Workflow for this compound Source Differentiation cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Environmental Sample (e.g., soil, sediment, plant material) Drying Drying (Lyophilization) Sample->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (Soxhlet/ASE) Grinding->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Fractionation Column Chromatography TLE->Fractionation Alkane_Fraction Alkane Fraction Fractionation->Alkane_Fraction GCMS GC-MS Analysis Alkane_Fraction->GCMS CSIA CSIA (GC-IRMS) Alkane_Fraction->CSIA Radiocarbon Radiocarbon Analysis (AMS) Alkane_Fraction->Radiocarbon Distribution n-Alkane Distribution (Odd/Even Predominance) GCMS->Distribution d13C δ¹³C Value (Photosynthetic Pathway/Petroleum Signature) CSIA->d13C C14 ¹⁴C Content (Modern vs. Fossil) Radiocarbon->C14 Source_Apportionment Source Apportionment (Biogenic vs. Anthropogenic) Distribution->Source_Apportionment d13C->Source_Apportionment C14->Source_Apportionment

Caption: Experimental workflow for this compound source differentiation.

Logical_Relationship Logical Framework for Source Identification cluster_evidence Lines of Evidence cluster_interpretation Interpretation Molecular Molecular Distribution (GC-MS) Biogenic Biogenic Source (e.g., Plant Waxes) Molecular->Biogenic Odd Predominance Anthropogenic Anthropogenic Source (e.g., Petroleum) Molecular->Anthropogenic Smooth Distribution Stable_Isotope Stable Isotope Signature (δ¹³C) Stable_Isotope->Biogenic Reflects C3/C4 Photosynthesis Stable_Isotope->Anthropogenic Reflects Petroleum Source Radio_Isotope Radiocarbon Content (¹⁴C) Radio_Isotope->Biogenic ¹⁴C Present Radio_Isotope->Anthropogenic ¹⁴C Absent ('Dead') Conclusion Source Conclusion Biogenic->Conclusion Anthropogenic->Conclusion

Caption: Logical framework for source identification of this compound.

References

A Comparative Guide to Heptacontane Isomers in Natural Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative study of heptacontane (C70) isomers found in natural sources. While specific comparative data on this compound isomers is scarce in current literature, this document outlines the established methodologies for the analysis of very-long-chain alkanes (VLCAs) and proposes a structure for comparative analysis. The protocols and data presentation formats are based on established practices for analyzing similar long-chain hydrocarbons.

This compound (C70H142) is a very-long-chain alkane that, along with its isomers, can be found in trace amounts in the cuticular waxes of plants and other natural sources.[1] The distribution and relative abundance of its various isomers—straight-chain (n-heptacontane) and branched-chain (e.g., methyl- or dimethyl-heptacontanes)—can potentially serve as chemotaxonomic markers or indicators of specific biological or geological processes.

Comparative Analysis of this compound Isomers

The primary challenge in studying this compound isomers lies in their low abundance and the difficulty of separating and identifying structurally similar molecules. A comparative study would typically focus on the relative abundance of different isomers across various samples.

Table 1: Hypothetical Quantitative Comparison of this compound Isomers in Various Natural Samples

Isomer ClassPutative StructureSample A (Plant Cuticle) (µg/g dry weight)Sample B (Sediment) (µg/g dry weight)Sample C (Insect Cuticle) (µg/g dry weight)
n-Alkanen-Heptacontane0.15 ± 0.020.08 ± 0.010.25 ± 0.03
Monomethyl-alkane2-Methylnonahexacontane0.05 ± 0.01Not Detected0.12 ± 0.02
Monomethyl-alkane3-Methylnonahexacontane0.08 ± 0.010.02 ± 0.0050.18 ± 0.02
Monomethyl-alkane10-Methylnonahexacontane0.03 ± 0.0050.01 ± 0.0020.05 ± 0.01
Dimethyl-alkane2,10-DimethyloctahexacontaneNot DetectedNot Detected0.09 ± 0.01

Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.

Experimental Protocols

The analysis of this compound isomers requires highly sensitive techniques capable of separating complex hydrocarbon mixtures. The following is a generalized protocol based on standard methods for VLCA analysis.

Sample Preparation and Lipid Extraction
  • Objective: To extract total lipids, including this compound isomers, from the natural sample matrix.

  • Protocol:

    • Samples (e.g., plant leaves, sediment, insect cuticles) are first cleaned of any surface contaminants.

    • The material is then lyophilized (freeze-dried) to remove water.

    • The dried sample is ground into a fine powder to maximize the surface area for extraction.

    • Total lipids are extracted using an accelerated solvent extractor with a dichloromethane:methanol (9:1 v/v) solution.

Fractionation by Column Chromatography
  • Objective: To separate the complex total lipid extract into different compound classes to isolate the alkane fraction.

  • Protocol:

    • The total lipid extract is concentrated under a stream of nitrogen.

    • The concentrate is loaded onto a silica (B1680970) gel column.

    • Non-polar compounds, including the alkane fraction, are eluted first using a non-polar solvent such as n-hexane.

    • The collected alkane fraction is then concentrated prior to analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate, identify, and quantify individual this compound isomers.

  • Protocol:

    • The alkane fraction is analyzed using a high-temperature gas chromatograph coupled to a mass spectrometer (GC-MS).

    • A long, non-polar capillary column (e.g., 60m, DB-1 or similar) is used for optimal separation of isomers.

    • The oven temperature is programmed with a slow ramp-up to a high final temperature (e.g., 320°C or higher) to elute the very-long-chain alkanes.

    • Identification:

      • n-heptacontane is identified by its mass spectrum and retention time relative to an internal standard.

      • Branched isomers are tentatively identified based on their mass spectral fragmentation patterns. Branched alkanes typically show preferential cleavage at the branching point.[2][3]

    • Quantification: The abundance of each isomer is determined by integrating the area of its corresponding chromatographic peak and comparing it to the peak area of a known amount of an internal standard (e.g., deuterated n-C36 alkane).

Visualizations

Diagram of the Analytical Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound isomers from natural samples.

Analytical_Workflow cluster_extraction Sample Preparation & Extraction cluster_fractionation Fractionation cluster_analysis Analysis Sample Natural Sample (e.g., Plant Leaves) Lyophilize Lyophilization Sample->Lyophilize Grind Grinding Lyophilize->Grind Solvent_Extract Accelerated Solvent Extraction Grind->Solvent_Extract TLE Total Lipid Extract Solvent_Extract->TLE Column_Chrom Silica Gel Column Chromatography TLE->Column_Chrom Alkane_Fraction Alkane Fraction Column_Chrom->Alkane_Fraction GCMS GC-MS Analysis Alkane_Fraction->GCMS Data Data Processing: Identification & Quantification GCMS->Data Results Comparative Abundance of This compound Isomers Data->Results Comparative Data

Caption: Analytical workflow for this compound isomer analysis.

Classification of this compound Isomers

This diagram shows a simplified classification of the types of this compound isomers that may be encountered in natural samples.

Heptacontane_Isomers cluster_types Isomer Classes cluster_branched Branched Sub-Classes This compound This compound (C70H142) n_Alkane n-Alkane (Straight-Chain) This compound->n_Alkane Branched_Alkane Branched-Chain Alkanes This compound->Branched_Alkane Monomethyl Monomethyl Alkanes Branched_Alkane->Monomethyl Dimethyl Dimethyl Alkanes Branched_Alkane->Dimethyl Multi_branched Multi-branched Alkanes Branched_Alkane->Multi_branched Example1 Example1 Monomethyl->Example1 e.g., 2-Methylnonahexacontane Example2 Example2 Dimethyl->Example2 e.g., 2,10-Dimethyloctahexacontane

Caption: Classification of this compound isomers.

References

Safety Operating Guide

Navigating the Safe Disposal of Heptacontane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for substances like heptacontane is crucial. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard lab coat should be worn.

Handling:

  • Avoid generating dust.

  • Use in a well-ventilated area.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a structured process to ensure safety and regulatory compliance. This process begins with waste characterization and culminates in documented, compliant disposal.

Step 1: Waste Characterization

The initial and most critical step is to determine if the this compound waste is classified as hazardous. This determination is the responsibility of the waste generator.

  • Consult the Safety Data Sheet (SDS): While a specific SDS for this compound may not be available, reviewing the SDS for similar long-chain alkanes can provide guidance on physical and chemical properties.

  • Mixtures: If the this compound is mixed with other substances, the entire mixture must be characterized. The presence of a listed hazardous chemical can render the entire waste stream hazardous.[1]

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on waste characterization and disposal procedures. They will be familiar with federal, state, and local regulations.[1]

Step 2: Waste Segregation and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe handling.

  • Designated Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[2] Use a chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure screw cap.[2]

  • Clear Labeling: The container must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name "this compound," and a clear indication of any associated hazards.[1][2]

  • Incompatible Materials: Store this compound waste away from strong oxidizing agents.[3][4]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[5][6] These areas should be inspected weekly for leaks.[5]

  • Container Management: Keep the waste container securely capped except when adding waste.[5] Do not overfill containers; a maximum of 90% capacity is recommended.[7]

Step 3: Arranging for Disposal

Once the waste is properly characterized, segregated, and stored, you can arrange for its disposal.

  • Contact Your EHS Department: Your institution's EHS department will have established procedures for the collection and disposal of chemical waste.[1] They will provide the necessary paperwork and schedule a pickup.[6]

  • Professional Disposal: The collected waste must be disposed of through a licensed and approved hazardous waste disposal company.[8]

Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash. [8][9]

Quantitative Data Summary

ParameterGuideline
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be stored in any SAA.[6]
Acutely Toxic Waste Limit in SAA A maximum of one quart of liquid or one kilogram of solid may be accumulated.[6]
Container Fill Level Do not fill containers beyond 90% of their capacity.[7]
Drain Disposal pH Range (for approved substances) Dilute acids and bases with a pH between 5.5 and 10.5.[9]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Heptacontane_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_donots Prohibited Actions A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Characterize Waste (Consult SDS & EHS) B->C D Segregate Waste in a Dedicated, Labeled Container C->D H Do NOT Dispose in Regular Trash C->H I Do NOT Pour Down the Drain C->I E Store in a Designated Satellite Accumulation Area (SAA) D->E F Arrange for Pickup with Institutional EHS Department E->F G Professional Disposal via Licensed Contractor F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Heptacontane

Author: BenchChem Technical Support Team. Date: December 2025

Heptacontane is a solid, long-chain hydrocarbon with low volatility and is generally considered to have low toxicity. [1] However, adherence to standard laboratory safety protocols is essential to ensure personnel safety and prevent contamination. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₇₀H₁₄₂[1][2][3][4][5]
Molecular Weight 983.88 g/mol [2][3][4]
Appearance Colorless, odorless solid with a waxy consistency[1]
Melting Point Approximately 93°C to 105.55°C[1][2]
Boiling Point 653.3°C at 760 mmHg[1][2]
Vapor Pressure 3.18E-16 mmHg at 25°C[1]
Density 0.83 g/cm³[1][2]
Flash Point 698°C[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemRationale
Eye Protection Safety glasses or safety gogglesProtects eyes from any potential dust particles or accidental splashes.
Hand Protection Nitrile glovesPrevents direct skin contact with the chemical.
Body Protection Standard laboratory coatProtects clothing and skin from spills and contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical for safety and experimental accuracy. The following workflow outlines the key steps from preparation to disposal.

Heptacontane_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Clean Workspace A->B Ensure Safety First C Weigh this compound in a Fume Hood or on a Benchtop B->C Proceed to Handling D Transfer to Experimental Setup C->D Use in Experiment E Clean Equipment and Workspace D->E After Experiment Completion F Segregate and Package Waste E->F Prepare for Disposal G Dispose of Waste According to Guidelines F->G Final Step

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Preparation:

  • Don Personal Protective Equipment (PPE): Before handling this compound, put on a lab coat, safety glasses, and nitrile gloves.

  • Prepare a Clean Workspace: Ensure the weighing area and experimental setup are clean and free of contaminants. Given its solid nature and low vapor pressure, handling on an open bench is generally acceptable. However, if there is a risk of generating dust, it is advisable to work in a fume hood.

Handling:

  • Weighing: Carefully weigh the desired amount of this compound using a clean spatula and weigh boat. Minimize the creation of dust.

  • Transfer: Transfer the weighed this compound to the appropriate reaction vessel or experimental apparatus.

Cleanup:

  • Clean Equipment: Clean any spatulas, weigh boats, or other equipment that came into contact with this compound.

  • Clean Workspace: Wipe down the work area with an appropriate solvent to remove any residual particles.

Disposal Plan

This compound is not classified as a hazardous waste. However, proper disposal procedures should still be followed to ensure environmental responsibility and compliance with local regulations.

Waste Segregation and Packaging:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables like gloves and weigh boats, in a designated, sealed, and clearly labeled waste container.[6] The label should identify the contents as "Non-Hazardous Solid Waste: this compound".[6]

  • Packaging: The waste container should be a durable, leak-proof bag or a sealed container to prevent spillage.[7]

Disposal Procedure:

  • Non-Hazardous Waste Stream: Dispose of the packaged this compound waste in the designated non-hazardous solid waste stream for the laboratory.[7][8] This is typically the regular laboratory trash that is sent to a sanitary landfill.[8]

  • Consult Local Guidelines: Always consult your institution's specific guidelines for non-hazardous waste disposal, as regulations may vary. Your institution's Environmental Health and Safety (EHS) office can provide specific instructions.[6][7]

  • Avoid Custodial Handling: Do not leave chemical waste in regular laboratory trash cans that are handled by custodial staff.[8] Transport the sealed waste container directly to the designated dumpster or collection area.[7][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.